2-ethylpentanedioyl-CoA
Description
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Properties
Molecular Formula |
C28H46N7O19P3S |
|---|---|
Molecular Weight |
909.7 g/mol |
IUPAC Name |
4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]hexanoic acid |
InChI |
InChI=1S/C28H46N7O19P3S/c1-4-15(5-6-18(37)38)27(42)58-10-9-30-17(36)7-8-31-25(41)22(40)28(2,3)12-51-57(48,49)54-56(46,47)50-11-16-21(53-55(43,44)45)20(39)26(52-16)35-14-34-19-23(29)32-13-33-24(19)35/h13-16,20-22,26,39-40H,4-12H2,1-3H3,(H,30,36)(H,31,41)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45) |
InChI Key |
PXPREOOVNYQTPI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 2-ethylpentanedioyl-CoA?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of 2-ethylpentanedioyl-CoA. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles relevant information from analogous compounds and related metabolic pathways to serve as a valuable resource for research and development.
Chemical Structure and Properties
This compound is an acyl-CoA derivative of 2-ethylpentanedioic acid, also known as 2-ethylglutaric acid[1]. The molecule consists of the 2-ethylpentanedioyl group linked to Coenzyme A via a high-energy thioester bond.
The precise point of attachment of the Coenzyme A to the dicarboxylic acid is not explicitly defined in the common nomenclature. For the purposes of this guide, it is assumed that the thioester linkage is at the C1 carboxyl group, a common convention for dicarboxylic acids in metabolic pathways, such as with succinyl-CoA.
The constituent parts of this compound are:
-
2-Ethylpentanedioic Acid: A seven-carbon dicarboxylic acid with an ethyl group at the second carbon position[1].
-
Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The thiol (-SH) group of the β-mercaptoethylamine moiety is responsible for forming the thioester bond with acyl groups[2].
The resulting structure is a critical intermediate in certain metabolic contexts, carrying an activated form of 2-ethylpentanedioic acid.
Visualization of the Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Data
Quantitative data for this compound is not directly available in databases. The following table summarizes the calculated properties based on the presumed structure, derived from the molecular formulas of 2-ethylpentanedioic acid (C7H12O4) and Coenzyme A (C21H36N7O16P3S).
| Property | Value | Source |
| Molecular Formula | C28H46N7O19P3S | Calculated |
| Molecular Weight | 913.69 g/mol | Calculated |
| SMILES (Canonical) | CCC(CCC(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@@Hn1cnc2c(N)ncnc12)O | Inferred |
| InChI Key | (Not available) | - |
| CAS Number | (Not available) | - |
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of this compound are not readily found in the scientific literature. However, general methodologies for the synthesis and characterization of other acyl-CoA thioesters can be adapted.
Synthesis
The synthesis of acyl-CoA compounds typically involves the activation of a carboxylic acid and its subsequent reaction with Coenzyme A. A common method is the mixed anhydride (B1165640) procedure:
-
Activation of 2-ethylpentanedioic acid: The C1-carboxylic acid of 2-ethylpentanedioic acid can be activated by reacting it with ethyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous organic solvent (e.g., tetrahydrofuran) at low temperatures. This forms a mixed anhydride.
-
Thioester formation: A solution of Coenzyme A (lithium or sodium salt) in an aqueous buffer is then added to the mixed anhydride. The reaction mixture is stirred, allowing the thiol group of Coenzyme A to attack the activated carbonyl carbon, forming the thioester bond and displacing the ethyl carbonate leaving group.
-
Purification: The resulting this compound can be purified using techniques such as solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC), typically with a reversed-phase column.
Analysis and Characterization
The characterization of the synthesized this compound would involve a combination of spectroscopic and spectrometric techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for the analysis of acyl-CoAs. Reversed-phase HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to confirm the molecular weight of the target compound and to analyze its purity. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the loss of the adenosine 3',5'-bisphosphate moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, confirming the presence of the 2-ethylpentanedioyl group and its linkage to the Coenzyme A molecule.
Metabolic Context and Signaling Pathways
Direct evidence for the involvement of this compound in specific metabolic or signaling pathways is scarce. However, its structural similarity to other C5-dicarboxylic acid CoA esters suggests a potential role in fatty acid and amino acid metabolism.
A relevant illustrative pathway is the Ethylmalonyl-CoA Pathway , which is utilized by some bacteria for the assimilation of C2 compounds (like acetate) in the absence of the glyoxylate (B1226380) cycle[3]. This pathway involves several dicarboxylic acid CoA esters. While this compound is not a direct intermediate in the canonical ethylmalonyl-CoA pathway, understanding this pathway provides a framework for how similar molecules are metabolized.
Illustrative Metabolic Pathway: The Ethylmalonyl-CoA Pathway
The following diagram illustrates the core reactions of the ethylmalonyl-CoA pathway.
Caption: The Ethylmalonyl-CoA Pathway for C2-compound assimilation.
Conclusion
This compound is a complex biomolecule for which direct experimental data is limited. However, by leveraging our understanding of acyl-CoA chemistry and related metabolic pathways, we can infer its structure, properties, and potential biological significance. This technical guide provides a foundational understanding of this compound, which can inform future research and development efforts in areas such as metabolomics, drug discovery, and synthetic biology. Further investigation is required to fully elucidate the synthesis, analysis, and biological role of this intriguing molecule.
References
Predicted Biochemical Properties of 2-Ethylpentanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that is not extensively characterized in scientific literature. Based on the metabolism of structurally related dicarboxylic acids and branched-chain fatty acids, this document outlines its predicted biochemical properties, a plausible metabolic pathway, and detailed experimental protocols for its analysis. The catabolism of this compound is anticipated to occur via peroxisomal and mitochondrial β-oxidation, yielding key metabolic intermediates. This guide provides a foundational resource for researchers investigating the roles of novel dicarboxylic acyl-CoAs in metabolic pathways and disease.
Predicted Physicochemical and Biochemical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C28H46N7O19P3S | Based on the addition of an ethyl group to pentanedioyl-CoA. |
| Molecular Weight | ~925.7 g/mol | Calculated from the molecular formula. |
| Solubility | Water-soluble | Characteristic of CoA derivatives. |
| Cellular Localization | Mitochondria, Peroxisomes | Primary sites of fatty acid and dicarboxylic acid oxidation.[1][2] |
| Metabolic Precursors | 2-Ethylpentanedioic acid, Branched-chain fatty acids (via ω-oxidation) | Dicarboxylic acids are typically formed from ω-oxidation of fatty acids.[3][4] |
| Key Metabolic Enzymes | Acyl-CoA Synthetase, Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Standard enzymes of β-oxidation pathways. MCAD has shown activity with dicarboxylyl-CoAs.[1] |
| Primary Catabolic Products | Propionyl-CoA, Acetyl-CoA, Succinyl-CoA | Predicted end-products of the β-oxidation of a C7 dicarboxylic acyl-CoA with an ethyl branch. The breakdown of dicarboxylic acids can yield acetyl-CoA and succinyl-CoA.[1] |
Predicted Metabolic Pathway
The metabolic pathway of this compound is hypothesized to begin with its formation from 2-ethylpentanedioic acid, which could be a product of ω-oxidation of a branched-chain monocarboxylic acid. The subsequent catabolism would likely proceed through a modified β-oxidation pathway within the peroxisomes and mitochondria.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
The following protocols are generalized for the analysis of dicarboxylic acyl-CoAs from biological samples and can be adapted for this compound.
Extraction of Acyl-CoAs from Biological Tissues
This protocol is adapted from methods described for the extraction of various acyl-CoA species.
Materials:
-
Frozen tissue sample
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Acetonitrile
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a glass homogenizer.
-
Add 2 mL of 100 mM KH2PO4 buffer containing a known amount of internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to pellet the protein precipitate.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dilute the supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) for subsequent solid-phase extraction or direct injection for LC-MS/MS analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoA species.[5][6][7][8][9][10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For acyl-CoAs, a common neutral loss of 507 m/z can be monitored.[12]
-
Collision Energy and other MS parameters: Optimize for the specific analyte.
Data Analysis:
-
Quantify the peak area of the MRM transition for this compound.
-
Normalize the peak area using the peak area of the internal standard.
-
Determine the concentration using a standard curve prepared with a synthesized this compound standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
References
- 1. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ethylmalonyl-CoA Pathway and the Role of Acyl-CoA Intermediates
Executive Summary: The ethylmalonyl-CoA pathway is a critical metabolic route in many microorganisms for the assimilation of acetyl-CoA, serving as an alternative to the glyoxylate (B1226380) cycle. This pathway involves a unique series of carboxylating, isomerizing, and cleaving reactions to convert two molecules of acetyl-CoA and two molecules of bicarbonate into glyoxylate and succinyl-CoA. This guide provides a comprehensive overview of the core reactions, enzymatic players, and quantitative aspects of the ethylmalonyl-CoA pathway. It clarifies that 2-ethylpentanedioyl-CoA is not a recognized intermediate in this canonical pathway. Detailed experimental protocols for key analytical techniques and visualizations of the pathway and experimental workflows are provided for researchers and drug development professionals.
Introduction to the Ethylmalonyl-CoA Pathway
Many organisms that can grow on substrates yielding acetyl-CoA as the primary carbon source, such as fatty acids and acetate, utilize the glyoxylate cycle for anaplerosis. However, a significant number of bacteria, including the photosynthetic bacterium Rhodobacter sphaeroides and the methylotroph Methylobacterium extorquens, lack the key enzyme of the glyoxylate cycle, isocitrate lyase.[1] These organisms instead employ the ethylmalonyl-CoA pathway for the net conversion of acetyl-CoA to C4-dicarboxylic acids.[2][3]
The overall stoichiometry of the ethylmalonyl-CoA pathway is the conversion of two acetyl-CoA molecules and two bicarbonate molecules to one molecule of glyoxylate and one molecule of succinyl-CoA.[2] The glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate, replenishing the cell's pool of C4-dicarboxylic acids.
Core Reactions and Enzymology of the Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is a sequence of enzymatic reactions involving several unique CoA-ester intermediates. The central steps of the pathway are detailed below.
Carboxylation of Crotonyl-CoA
The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (S)-3-hydroxybutyryl-CoA and subsequently dehydrated to crotonyl-CoA. The key committing step is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, catalyzed by the flavoenzyme crotonyl-CoA carboxylase/reductase (Ccr).[1] This reaction is unique in biochemistry as it involves the reductive carboxylation of an enoyl-thioester.[1]
Isomerization and Rearrangement
(2S)-Ethylmalonyl-CoA is then epimerized to (2R)-ethylmalonyl-CoA. Subsequently, the carbon skeleton is rearranged by the vitamin B12-dependent ethylmalonyl-CoA mutase to form (2S)-methylsuccinyl-CoA.[4]
Oxidation and Hydration
(2S)-Methylsuccinyl-CoA is oxidized to mesaconyl-CoA by methylsuccinyl-CoA dehydrogenase.[5] Mesaconyl-CoA is then hydrated to form β-methylmalyl-CoA.
Cleavage to Glyoxylate and Propionyl-CoA
The final step in this sequence is the cleavage of β-methylmalyl-CoA by β-methylmalyl-CoA lyase to yield glyoxylate and propionyl-CoA. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a TCA cycle intermediate.
The Non-Involvement of this compound
A thorough review of the literature on the ethylmalonyl-CoA pathway indicates that this compound is not an intermediate in the canonical pathway. The core C5-dicarboxylic acid CoA esters in this pathway are ethylmalonyl-CoA and methylsuccinyl-CoA. The nomenclature of the intermediates is precise, and this compound does not feature in the established reaction sequence. It is possible that this name is a misnomer for one of the true intermediates or refers to a compound in a related but distinct metabolic context.
Quantitative Data
Quantitative understanding of metabolic pathways is crucial for metabolic engineering and drug development. Below are tables summarizing available kinetic data for key enzymes in the ethylmalonyl-CoA pathway.
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)
| Substrate | Apparent Km | Specific Activity (Vmax) | Organism | Reference |
| Crotonyl-CoA | 0.4 mM | 40 units/mg | Rhodobacter sphaeroides | [2] |
| NADPH | 0.7 mM | - | Rhodobacter sphaeroides | [2] |
| HCO3- | 14 mM | - | Rhodobacter sphaeroides | [2] |
| Crotonyl-CoA | - | 100% (relative) | Rhodobacter sphaeroides | [5] |
| Acryloyl-CoA | 0.5 mM | 40% (relative) | Rhodobacter sphaeroides | [2][5] |
Table 2: Kinetic Parameters of Methylsuccinyl-CoA Dehydrogenase (MCD)
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (s-1M-1) | Organism | Reference |
| (2S)-Methylsuccinyl-CoA | 15.1 ± 0.3 | 11.5 ± 0.9 | 1.3 x 106 | Rhodobacter sphaeroides | [6] |
| Succinyl-CoA | 0.08 ± 0.01 | 16.0 ± 4.0 | 5.0 x 103 | Rhodobacter sphaeroides | [6] |
Table 3: Kinetic Parameters of Ethylmalonyl-CoA Mutase
| Substrate | kinact (min-1) | Note | Organism | Reference |
| Ethylmalonyl-CoA | ~0.40 ± 0.03 | Inactivation of Y243A mutant | Propionibacterium shermanii | [7] |
Note: Comprehensive kinetic data for ethylmalonyl-CoA mutase is limited, with some studies focusing on its inactivation or inhibition.
Signaling Pathways and Experimental Workflows
The Ethylmalonyl-CoA Pathway
The following diagram illustrates the core reactions of the ethylmalonyl-CoA pathway.
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.
Experimental Workflow for Acyl-CoA Analysis by LC-MS/MS
The quantification of acyl-CoA thioesters is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow is depicted below.
Caption: General Workflow for Acyl-CoA Analysis using LC-MS/MS.
Experimental Protocols
Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This protocol is adapted from methodologies described for the characterization of Ccr.[5][8] The assay measures the carboxylation of crotonyl-CoA by monitoring the oxidation of NADPH spectrophotometrically.
Materials:
-
1 M K2HPO4 buffer, pH 8.0
-
100 mM Crotonyl-CoA in water
-
10 mM NADPH in 10 mM Tris-HCl, pH 7.5
-
5 M NaHCO3
-
Carbonic anhydrase (≥2,000 U/mg)
-
Purified Ccr enzyme
-
UV/Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette with a final volume of 1 mL containing:
-
100 mM K2HPO4, pH 8.0
-
1.5 mM Crotonyl-CoA
-
1 mM NADPH
-
50 mM NaHCO3
-
0.7 µM Carbonic anhydrase
-
-
Equilibrate the mixture to 30°C in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified Ccr enzyme (e.g., 0.2 µM).
-
Immediately monitor the decrease in absorbance at 340 nm or 365 nm, corresponding to the oxidation of NADPH.
-
Calculate the specific activity using the molar extinction coefficient of NADPH (ε340 = 6,220 M-1cm-1 or ε365 = 3,330 M-1cm-1).[9]
Analysis of Acyl-CoA Thioesters by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of short-chain acyl-CoAs from biological samples, based on established methods.[10][11]
Materials:
-
Cell culture or tissue sample
-
Ice-cold quenching solution (e.g., 60% methanol)
-
Extraction buffer (e.g., 2.5% sulfosalicylic acid)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid or an ion-pairing agent
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Quenching and Extraction:
-
Rapidly quench metabolism by adding ice-cold quenching solution to the cell pellet or homogenized tissue.
-
Add extraction buffer, vortex thoroughly, and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto the C18 column.
-
Separate the acyl-CoAs using a gradient of mobile phase A and B.
-
Detect the analytes using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). For each acyl-CoA, monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., the fragment corresponding to the loss of the acyl group).
-
-
Quantification:
-
Generate a standard curve using authentic acyl-CoA standards.
-
Quantify the acyl-CoAs in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The ethylmalonyl-CoA pathway represents an elegant metabolic solution for acetyl-CoA assimilation in a variety of microorganisms. Its unique enzymatic reactions and intermediates offer potential targets for drug development and provide a versatile platform for metabolic engineering. A clear understanding of the pathway's core components, as detailed in this guide, is essential for researchers in these fields. The provided quantitative data and experimental protocols serve as a valuable resource for further investigation into this fascinating metabolic route.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethylmalonyl-CoA Pathway: A Central Hub in Microbial Acetyl-CoA Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial metabolism, the assimilation of two-carbon compounds is a fundamental process for growth and biosynthesis. While the glyoxylate (B1226380) cycle has long been considered the canonical pathway for this purpose, a significant number of bacteria utilize an alternative route: the ethylmalonyl-CoA (EMC) pathway. This pathway is a central metabolic hub in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species.[1] Its primary function is the conversion of acetyl-CoA, a key intermediate in carbon metabolism, into various precursor metabolites essential for cell carbon biosynthesis.[1] Unlike the glyoxylate cycle, the EMC pathway involves a unique set of CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, and mesaconyl-(C1)-CoA, which are interconverted by a series of novel enzymes.[1] This guide provides a comprehensive technical overview of the EMC pathway, detailing its core reactions, key enzymes, quantitative aspects, and the experimental protocols required for its investigation.
The Core Pathway: From Acetyl-CoA to Glyoxylate and Succinyl-CoA
The ethylmalonyl-CoA pathway orchestrates the net conversion of two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. This process involves a series of enzymatic reactions, each catalyzed by a specific enzyme.
The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. A key step is the reductive carboxylation of crotonyl-CoA, derived from the dehydration of (R)-3-hydroxybutyryl-CoA, to yield (2S)-ethylmalonyl-CoA, a reaction catalyzed by the novel enzyme crotonyl-CoA carboxylase/reductase (CCR).[2] (2S)-Ethylmalonyl-CoA is then isomerized to (2R)-ethylmalonyl-CoA, which is subsequently rearranged to (2S)-methylsuccinyl-CoA by the vitamin B12-dependent ethylmalonyl-CoA mutase. Following dehydrogenation to mesaconyl-CoA and hydration to (2R, 3S)-β-methylmalyl-CoA, the pathway culminates in the cleavage of β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA. Finally, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.
Quantitative Analysis of Pathway Enzymes and Intermediates
The efficiency and flux through the ethylmalonyl-CoA pathway are governed by the kinetic properties of its constituent enzymes and the intracellular concentrations of its intermediates. A summary of available quantitative data is presented below.
| Enzyme | Organism | Substrate(s) | K_m (mM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | Notes |
| Crotonyl-CoA carboxylase/reductase (CCR) | Rhodobacter sphaeroides | (2E)-butenoyl-CoA | 0.4 | 130 | 104 | Reductive carboxylation.[3] |
| NADPH | 0.7 | [3] | ||||
| CO₂ | 0.2 | [3] | ||||
| Ethylmalonyl-CoA | 0.2 | 12 | Oxidative decarboxylation.[3] | |||
| Acryloyl-CoA | 0.5 | [3] | ||||
| Propionyl-CoA carboxylase (PCC) | Mammalian | Propionyl-CoA | 0.29 | Greatest affinity for propionyl-CoA.[4] | ||
| Bicarbonate | 3.0 | [4] | ||||
| ATP | >3.0 | [4] | ||||
| Malyl-CoA/β-methylmalyl-CoA lyase | Chloroflexus aurantiacus | (S)-malyl-CoA | 0.01 | [5] | ||
| (2R,3S)-β-methylmalyl-CoA | 0.089 | [5] | ||||
| Acetyl-CoA | 0.36 | [5] | ||||
| Propionyl-CoA | 1.2 | [5] | ||||
| Glyoxylate | 2.0 | [5] | ||||
| Malyl-CoA lyase | Rhodobacter capsulatus | L-malyl-CoA | 0.015 | Cleavage reaction.[6] | ||
| Acetyl-CoA | 0.14 | 37 | Formation reaction.[6] | |||
| Glyoxylate | 1.2 | [6] | ||||
| Mesaconyl-CoA hydratase | Haloarcula hispanica | Mesaconyl-C1-CoA | 69.2 ± 2.6 | 17.8 | ||
| β-methylmalyl-CoA | ||||||
| Methylsuccinyl-CoA dehydrogenase (MCD) | Rhodobacter sphaeroides | (2S)-methylsuccinyl-CoA | ||||
| Succinyl-CoA | Shows only about 0.5% activity with succinyl-CoA.[7] |
Intracellular Metabolite Concentrations in Methylobacterium extorquens AM1
The concentrations of key intermediates of the ethylmalonyl-CoA pathway provide insights into the metabolic state of the cell. The following table summarizes the intracellular concentrations of target metabolites in M. extorquens AM1 during the transition from succinate (B1194679) to methanol (B129727) growth.
| Metabolite | Concentration (mM) at 0h (Succinate) | Concentration (mM) at 3h (Methanol) |
| Ethylmalonate | 0.6 ± 0.1 | 3.1 ± 0.4 |
| Methylsuccinate | 0.6 ± 0.0 | 4.3 ± 0.8 |
| Propionyl-CoA | 0.1 ± 0.1 | 0.3 ± 0.1 |
| Methylmalonate | 0.3 ± 0.0 | 0.3 ± 0.1 |
| Acetyl-CoA | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Malonyl-CoA | 0.1 ± 0.1 | 0.2 ± 0.1 |
| 3-Hydroxybutyryl-CoA | 0.1 ± 0.1 | 0.3 ± 0.1 |
| Data adapted from[8]. |
Experimental Protocols
A critical aspect of studying the ethylmalonyl-CoA pathway is the ability to accurately measure the activity of its key enzymes and the concentrations of its intermediates. This section provides detailed methodologies for essential experiments.
Crotonyl-CoA Carboxylase/Reductase (CCR) Assay
This spectrophotometric assay measures the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 20 mM MgCl₂, 5 mM DTT.
-
Crotonyl-CoA solution: 10 mM in water.
-
NADPH solution: 10 mM in water.
-
Sodium bicarbonate (NaHCO₃) solution: 1 M in water.
-
Purified CCR enzyme or cell-free extract.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL Assay Buffer
-
50 µL 1 M NaHCO₃
-
50 µL 10 mM Crotonyl-CoA
-
25 µL 10 mM NADPH
-
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 25 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
Propionyl-CoA Carboxylase (PCC) Assay
This radiometric assay measures the incorporation of [¹⁴C]bicarbonate into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 8 mM MgCl₂, 0.5 mM DTT, 20 mM KCl.
-
Propionyl-CoA solution: 10 mM in water.
-
ATP solution: 50 mM in water.
-
[¹⁴C]NaHCO₃ solution (specific activity ~50-60 mCi/mmol).
-
Purified PCC enzyme or cell-free extract.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Scintillation cocktail.
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 µL Assay Buffer
-
10 µL 10 mM Propionyl-CoA
-
10 µL 50 mM ATP
-
10 µL [¹⁴C]NaHCO₃ (e.g., 1 µCi)
-
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Start the reaction by adding 20 µL of the enzyme solution.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [¹⁴C] incorporated into the acid-stable product (methylmalonyl-CoA).[9][10]
Malyl-CoA Lyase Assay
This assay measures the cleavage of L-malyl-CoA to acetyl-CoA and glyoxylate. The formation of acetyl-CoA can be coupled to the reaction of citrate (B86180) synthase, and the release of CoASH is monitored spectrophotometrically using DTNB.[6]
Materials:
-
Assay Buffer: 200 mM MOPS/KOH (pH 7.5), 5 mM MgCl₂.
-
L-malyl-CoA solution: 10 mM in water.
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution: 10 mM in ethanol.
-
Citrate synthase (from porcine heart).
-
Purified malyl-CoA lyase or cell-free extract.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer
-
50 µL 10 mM L-malyl-CoA
-
50 µL 10 mM DTNB
-
10 units of citrate synthase
-
-
Incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Monitor the increase in absorbance at 412 nm due to the formation of the CoA-DTNB adduct (ε = 13.6 mM⁻¹cm⁻¹).[6]
Quantification of Acyl-CoA Esters by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species.
Sample Preparation (from bacterial cells):
-
Rapidly quench metabolic activity by mixing the cell culture with a cold extraction solution (e.g., 60% methanol at -20°C).
-
Centrifuge the cells at low temperature to obtain a cell pellet.
-
Resuspend the pellet in a cold extraction buffer (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[11]
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Filter the supernatant through a 0.22 µm filter before analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, typically containing an ion-pairing agent like tributylamine (B1682462) or a volatile buffer like ammonium (B1175870) acetate, to separate the different acyl-CoA species.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific acyl-CoA esters. The fragmentation of the precursor ion [M+H]⁺ often yields a characteristic product ion corresponding to the acyl group, allowing for specific detection.
Regulation of the Ethylmalonyl-CoA Pathway
The flux through the ethylmalonyl-CoA pathway is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the transcriptional and potentially at the metabolic level.
In Methylobacterium extorquens AM1, the expression of the ccr gene, encoding the key enzyme crotonyl-CoA carboxylase/reductase, is activated by the TetR-family transcriptional regulator CcrR.[7][12][13][14] A null mutant of ccrR shows impaired growth on C₁ and C₂ compounds, which correlates with reduced CCR activity.[7][13] CcrR directly binds to a palindromic sequence upstream of the promoter for the operon containing ccr.[7]
In Rhodobacter sphaeroides, the transcriptional regulator PhaR, which is involved in polyhydroxybutyrate (B1163853) (PHB) metabolism, has been shown to negatively regulate the expression of several genes in the ethylmalonyl-CoA pathway, including ccr, ecm (ethylmalonyl-CoA mutase), and mcd (methylsuccinyl-CoA dehydrogenase).[15] Deletion of phaR leads to the upregulation of these genes, suggesting a link between storage compound metabolism and the central carbon assimilation pathway.[15]
References
- 1. pnas.org [pnas.org]
- 2. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Case Western Reserve University [case.edu]
- 10. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 11. Ethylmalonyl coenzyme A mutase operates as a metabolic control point in Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CcrR, a TetR family transcriptional regulator, activates the transcription of a gene of the Ethylmalonyl coenzyme A pathway in Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CcrR, a TetR Family Transcriptional Regulator, Activates the Transcription of a Gene of the Ethylmalonyl Coenzyme A Pathway in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Unveiling 2-Ethylpentanedioyl-CoA: A Hypothetical Novel Intermediate in Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) esters are central to cellular metabolism, participating in numerous anabolic and catabolic pathways. While a vast array of CoA esters have been characterized, the existence and potential role of 2-ethylpentanedioyl-CoA have not been previously reported in scientific literature. This technical guide explores the hypothesis that this compound is a novel CoA ester, likely derived from the dicarboxylic acid, 2-ethylpentanedioic acid (also known as 2-ethylglutaric acid). Drawing parallels with known metabolic pathways of structurally similar molecules, we delineate a putative metabolic route for its formation and degradation. Furthermore, this document provides comprehensive experimental protocols for the extraction, identification, and quantification of this novel CoA ester, alongside a discussion of its potential physiological and pathological significance, particularly in the context of metabolic disorders such as glutaric acidemia.
Introduction: The Case for a Novel CoA Ester
The absence of "this compound" in existing metabolic databases and scientific publications strongly suggests its novelty. Its potential precursor, 2-ethylpentanedioic acid (2-ethylglutaric acid), is a known dicarboxylic acid. Dicarboxylic acids are typically activated to their corresponding CoA esters to facilitate their entry into metabolic pathways, primarily for catabolism through β-oxidation.[1][2] Therefore, it is highly probable that this compound exists as a transient metabolic intermediate.
This guide will provide a theoretical framework and practical methodologies for the investigation of this putative novel molecule.
Hypothetical Metabolic Pathway of this compound
Based on the established metabolism of other dicarboxylic acids, a plausible metabolic pathway for this compound can be proposed. The initial step would involve the activation of 2-ethylpentanedioic acid to this compound.
Anabolic Route: Synthesis of this compound
The formation of this compound from 2-ethylpentanedioic acid is likely catalyzed by an acyl-CoA synthetase. Specifically, a dicarboxylyl-CoA synthetase, which has been shown to activate various dicarboxylic acids, could be responsible for this conversion.[2][3] The reaction requires ATP and Coenzyme A.
Catabolic Route: Degradation of this compound
Once formed, this compound would likely undergo β-oxidation. This process is known to occur for other dicarboxylyl-CoA esters, primarily within peroxisomes.[1][4] The β-oxidation spiral would involve a series of enzymatic reactions catalyzed by acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, leading to the sequential removal of two-carbon units in the form of acetyl-CoA.
Potential Clinical Relevance: Glutaric Acidemia
Defects in the metabolism of glutaric acid and related compounds lead to a group of inherited metabolic disorders known as glutaric acidemias.[5][6] Glutaric acidemia type II (GA-II), also called multiple acyl-CoA dehydrogenase deficiency (MADD), is caused by defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO).[7][8] This leads to the accumulation of various acyl-CoA esters, including glutaryl-CoA. Given the structural similarity, it is plausible that individuals with GA-II may also accumulate this compound if it is indeed a metabolic intermediate.
Table 1: Acyl-CoA Species Elevated in Glutaric Acidemia Type II
| Acyl-CoA Species | Typical Fold Increase in GA-II | Reference |
| Glutaryl-CoA | >100 | [9] |
| Isovaleryl-CoA | >50 | [9] |
| Butyryl-CoA | >20 | [7] |
| Propionyl-CoA | >10 | [7] |
| This compound | Hypothetical | - |
Experimental Protocols
The investigation of this compound requires robust analytical methods for its extraction and quantification from biological samples.
Extraction of Acyl-CoA Esters from Biological Samples
This protocol is adapted from established methods for the extraction of short- and medium-chain acyl-CoAs.[10][11]
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 5 M potassium carbonate (K2CO3)
-
Internal standard (e.g., [¹³C₃]-propionyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
Procedure:
-
Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% TCA.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 5 M K2CO3 to a pH of 6.5-7.0.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the neutralized supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).[10]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA esters.[12][13][14]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]⁺ of the molecule, and a characteristic product ion is often the pantetheine (B1680023) fragment.
-
Collision Energy and other parameters: Optimize for the specific instrument and analyte.
Chemo-enzymatic Synthesis of this compound Standard
To confirm the identity and enable accurate quantification, a chemical or enzymatic synthesis of a this compound standard is necessary. Chemo-enzymatic methods offer a versatile approach.[15]
Proposed Synthesis Strategy:
-
Activation of 2-Ethylpentanedioic Acid: Convert 2-ethylpentanedioic acid to its corresponding anhydride (B1165640) or acyl chloride.
-
Thioesterification: React the activated dicarboxylic acid with Coenzyme A (CoASH) in a suitable buffer to form the desired this compound.
Conclusion and Future Directions
The existence of this compound as a novel CoA ester is a compelling hypothesis grounded in our understanding of dicarboxylic acid metabolism. Its identification and characterization could provide new insights into cellular metabolism and the pathophysiology of metabolic disorders. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate this putative molecule. Future studies should focus on the definitive identification of this compound in biological systems, the elucidation of the specific enzymes involved in its metabolism, and the exploration of its potential role as a biomarker for diseases such as glutaric acidemia.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaric acidemia type 2 - Wikipedia [en.wikipedia.org]
- 6. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaric acidemia type II patient with thalassemia minor and novel electron transfer flavoprotein-A gene mutations: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaric acidemia type II: MedlinePlus Genetics [medlineplus.gov]
- 9. Multiple acyl-CoA dehydrogenase deficiency (glutaric aciduria type II) with transient hypersarcosinemia and sarcosinuria; possible inherited deficiency of an electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Ethylmalonyl-CoA Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ethylmalonyl-CoA (EMC) pathway represents a key metabolic route for the assimilation of C2 compounds in a variety of microorganisms, serving as an alternative to the glyoxylate (B1226380) cycle. This pathway is pivotal for the production of essential building blocks for cellular growth and is of significant interest for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the elucidation of the EMC pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the pathway and associated workflows. The information is tailored for researchers and professionals seeking a comprehensive understanding of this vital metabolic cascade.
Introduction
Many microorganisms, when grown on C2 compounds such as acetate (B1210297) or ethanol, utilize the glyoxylate cycle to replenish the tricarboxylic acid (TCA) cycle intermediates consumed for biosynthesis. However, a significant number of bacteria, including the model organisms Rhodobacter sphaeroides and the facultative methylotroph Methylobacterium extorquens, lack the key enzymes of the glyoxylate cycle. In these organisms, the ethylmalonyl-CoA (EMC) pathway fulfills this anaplerotic function.[1][2] The EMC pathway converts acetyl-CoA into key intermediates like glyoxylate and succinyl-CoA, which can then enter central metabolism. This pathway is not only crucial for C2 assimilation but is also linked to C1 metabolism in methylotrophs and the biosynthesis of valuable secondary metabolites, such as polyketides.[3] A thorough understanding of the EMC pathway, its regulation, and the kinetics of its constituent enzymes is therefore essential for efforts in metabolic engineering and the development of novel antimicrobial agents targeting these metabolic routes.
The Ethylmalonyl-CoA Pathway: Core Reactions and Energetics
The ethylmalonyl-CoA pathway is a complex and elegant metabolic sequence that ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. The pathway involves a series of unique enzymatic reactions and CoA-thioester intermediates. The key enzyme of this pathway is crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[4]
The overall stoichiometry of the EMC pathway is as follows:
2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH + 2 H₂O → Glyoxylate + Succinyl-CoA + 2 ADP + 2 Pᵢ + 2 NADP⁺ + 2 CoA
The pathway can be dissected into the following key enzymatic steps:
-
Acetyl-CoA carboxylase: Carboxylation of acetyl-CoA to malonyl-CoA.
-
Malonyl-CoA reductase: Reduction of malonyl-CoA to malonic semialdehyde.
-
3-Hydroxypropionate (B73278) dehydrogenase: Reduction of malonic semialdehyde to 3-hydroxypropionate.
-
Propionyl-CoA synthase: Activation of 3-hydroxypropionate to propionyl-CoA.
-
Propionyl-CoA carboxylase: Carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.
-
Methylmalonyl-CoA epimerase: Epimerization of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.
-
Methylmalonyl-CoA mutase: Isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.
-
Succinyl-CoA:acetyl-CoA CoA-transferase: Transfer of CoA from succinyl-CoA to acetate, forming acetyl-CoA and succinate (B1194679).
-
Succinate dehydrogenase: Oxidation of succinate to fumarate (B1241708).
-
Fumarase: Hydration of fumarate to malate (B86768).
-
Malate dehydrogenase: Oxidation of malate to oxaloacetate.
-
Malyl-CoA lyase: Cleavage of L-malyl-CoA to glyoxylate and acetyl-CoA.
A visual representation of the ethylmalonyl-CoA pathway is provided below.
Quantitative Data
The elucidation of the EMC pathway has been supported by quantitative measurements of enzyme activities and metabolite concentrations under various growth conditions. This data is crucial for understanding the flux through the pathway and identifying potential regulatory points.
Enzyme Kinetics
The kinetic parameters of key enzymes in the EMC pathway have been characterized, particularly the cornerstone enzyme, crotonyl-CoA carboxylase/reductase (Ccr).
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase from Rhodobacter sphaeroides
| Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| (2E)-butenoyl-CoA | 0.4 | 130 | 104 | [5] |
| NADPH | 0.7 | - | - | [5] |
| CO₂ | 0.2 | - | - | [5] |
| (2S)-ethylmalonyl-CoA | 0.2 | 12 | - | [5] |
| Acryloyl-CoA | 0.5 | - | - | [5] |
Specific Activities of EMC Pathway Enzymes
The specific activities of EMC pathway enzymes have been measured in cell extracts of Methylobacterium extorquens AM1 grown on different carbon sources, highlighting the regulation of the pathway in response to metabolic needs.
Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1
| Enzyme | Gene | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
| Methanol-grown | ||
| β-Ketothiolase | phaA | 35 ± 5 |
| Acetoacetyl-CoA reductase | phaB | 150 ± 20 |
| Crotonase | croR | >1000 |
| Crotonyl-CoA carboxylase/reductase | ccr | 80 ± 10 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | epi | >500 |
| Ethylmalonyl-CoA mutase | ecm | 5 ± 1 |
| Methylsuccinyl-CoA dehydrogenase | msd | 20 ± 3 |
| Mesaconyl-CoA hydratase | mch | 40 ± 5 |
| Malyl-CoA/β-methylmalyl-CoA lyase | mcl1 | 15 ± 2 |
Data adapted from published studies.
Intracellular Metabolite Concentrations
The concentrations of CoA thioesters, including intermediates of the EMC pathway, have been quantified in microorganisms, providing insights into the metabolic state of the cell.
Table 3: Intracellular Concentrations of Selected CoA Thioesters in Corynebacterium glutamicum
| CoA Thioester | Concentration (nmol g⁻¹) |
| Acetyl-CoA | 5 |
| Malonyl-CoA | 30 |
| Methylmalonyl-CoA | 750 |
| Succinyl-CoA | 110 |
| Butyryl/isobutyryl-CoA | 3 |
| Free Coenzyme A | 820 |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Data from a study on Corynebacterium glutamicum, providing a reference for typical intracellular CoA thioester concentrations.
Experimental Protocols
The elucidation of the EMC pathway has relied on a combination of enzymatic assays, isotopic labeling studies, and advanced analytical techniques. This section provides detailed methodologies for key experiments.
Spectrophotometric Assay of Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of Ccr by monitoring the oxidation of NADPH.
Materials:
-
Purified Ccr enzyme
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.8
-
Crotonyl-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of Reaction Buffer
-
50 µL of 1 M NaHCO₃
-
50 µL of 10 mM Crotonyl-CoA
-
Sufficient amount of purified Ccr enzyme
-
-
Incubate the mixture for 2 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 10 mM NADPH.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹ cm⁻¹).[6]
-
Record the absorbance change over time for at least 5 minutes.
-
Calculate the specific activity as µmol of NADPH oxidized per minute per milligram of enzyme.
13C-Metabolic Flux Analysis (13C-MFA) for Pathway Elucidation
13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. This protocol outlines the general workflow for applying 13C-MFA to study the EMC pathway in bacteria.[7][8]
Procedure:
-
Bacterial Culture:
-
Grow the bacterial strain of interest (e.g., Methylobacterium extorquens) in a defined minimal medium with a ¹³C-labeled carbon source (e.g., [1-¹³C]acetate or [¹³C]methanol) until a metabolic steady state is reached.
-
-
Rapid Quenching:
-
Rapidly quench the metabolic activity of the cells by transferring a known volume of the culture to a cold quenching solution (e.g., -20°C methanol). This step is critical to prevent further enzymatic reactions.
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension to pellet the cells.
-
Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).
-
-
Isotopic Labeling Analysis:
-
Analyze the isotopic labeling patterns of the extracted metabolites, particularly the CoA thioesters and amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Computational Modeling and Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the experimentally determined labeling patterns to a metabolic model of the central carbon metabolism, including the EMC pathway.
-
The software will then calculate the metabolic fluxes that best explain the observed labeling data.
-
Quantification of Intracellular CoA Thioesters by LC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of short-chain CoA thioesters.[2][9]
Materials:
-
Bacterial cell pellets
-
Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.
-
Internal Standard: A commercially available or synthesized ¹³C-labeled CoA thioester (e.g., [¹³C₃]-propionyl-CoA).
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
Resuspend the frozen cell pellet in a defined volume of cold Extraction Solvent containing the internal standard.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted CoA thioesters.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 reversed-phase LC column.
-
Separate the CoA thioesters using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the CoA thioesters using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of authentic CoA thioester standards.
-
Calculate the intracellular concentrations of the target CoA thioesters by normalizing their peak areas to the peak area of the internal standard and comparing them to the calibration curve.
-
Conclusion
The elucidation of the ethylmalonyl-CoA pathway has significantly advanced our understanding of microbial carbon metabolism, particularly in organisms lacking the glyoxylate cycle. The combination of enzymatic studies, advanced analytical techniques like 13C-MFA and LC-MS/MS, and molecular biology has been instrumental in dissecting this intricate pathway. The quantitative data and detailed experimental protocols presented in this technical guide provide a valuable resource for researchers and professionals in the fields of microbiology, metabolic engineering, and drug discovery. Further research into the regulation and engineering of the EMC pathway holds great promise for the development of novel biotechnological applications and therapeutic strategies.
References
- 1. Metabolomics Revealed an Association of Metabolite Changes and Defective Growth in Methylobacterium extorquens AM1 Overexpressing ecm during Growth on Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Metabolite: A Technical Guide to the Hypothesized Natural Occurrence of 2-Ethylpentanedioyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of 2-ethylpentanedioyl-CoA, a C7-dicarboxylic acyl-coenzyme A derivative. Despite extensive investigation, the natural occurrence of this compound in organisms has not been definitively documented in peer-reviewed literature. This paper, therefore, presents a hypothetical metabolic pathway for its formation, primarily linked to aberrant isoleucine catabolism. We provide a comprehensive overview of the analytical methodologies required for the detection and quantification of acyl-CoA species, which would be essential for any future investigation into this elusive metabolite. Furthermore, this guide includes detailed experimental protocols and visual workflows to aid researchers in the potential identification and characterization of this compound.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism.[1] Their diverse roles extend to the regulation of cellular processes through mechanisms such as protein acylation.[1] The specific acyl-CoA species present in a cell and their concentrations can provide a detailed snapshot of the metabolic state of an organism and are often altered in disease.[2]
This guide focuses on a specific, yet currently hypothetical, acyl-CoA: this compound. While its existence in nature has not been confirmed, its chemical structure suggests a potential origin from the metabolism of the branched-chain amino acid isoleucine. Errors in isoleucine catabolism are known to cause the accumulation of various organic acids and their CoA esters, leading to serious metabolic disorders.[3][4] Therefore, it is plausible that this compound could arise as a minor or abnormal metabolite under specific pathophysiological conditions.
The purpose of this document is to provide a foundational resource for researchers interested in exploring the potential existence and role of this compound. We will outline a plausible biosynthetic pathway, detail the necessary experimental protocols for its investigation, and provide the necessary visual tools to understand these complex processes.
Hypothesized Metabolic Pathway of this compound
The catabolism of the essential amino acid L-isoleucine is the most probable origin of a C7 branched-chain dicarboxylic acyl-CoA. The canonical pathway for isoleucine degradation proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA.[4][5][6] However, enzymatic defects or metabolic overload could lead to the shunting of intermediates into alternative pathways.
We propose that this compound may be formed from an intermediate in the isoleucine degradation pathway, potentially 2-methylbutyryl-CoA or a downstream metabolite. A defect in one of the acyl-CoA dehydrogenases or subsequent enzymes could lead to the accumulation of an upstream acyl-CoA. This intermediate could then be a substrate for omega-oxidation, a process that hydroxylates the terminal methyl group of a fatty acid (or in this case, an acyl-CoA), which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[7][8]
Below is a DOT language script for a Graphviz diagram illustrating this hypothetical pathway.
Quantitative Data
As of the date of this publication, there is no quantitative data available in the scientific literature regarding the natural occurrence or concentration of this compound in any organism, tissue, or cell type. The table below is provided as a template for future studies that may successfully identify and quantify this metabolite.
| Organism/Tissue/Cell Line | Condition | Concentration (pmol/mg protein or nmol/g tissue) | Method of Quantification | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The analysis of acyl-CoAs from biological matrices is challenging due to their low abundance, instability, and structural diversity.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of these molecules.[10][11][12]
Protocol for Acyl-CoA Extraction from Tissues or Cells
This protocol is a generalized procedure based on common methods reported in the literature.[9][11]
-
Sample Collection and Quenching:
-
For tissues, rapidly excise and freeze-clamp the sample in liquid nitrogen to halt metabolic activity.
-
For adherent cells, aspirate the culture medium and immediately add ice-cold quenching/extraction solution.
-
For suspension cells, rapidly centrifuge and resuspend the pellet in ice-cold quenching/extraction solution.
-
-
Homogenization and Extraction:
-
Add 1 mL of ice-cold extraction solution (e.g., 2:1:1 acetonitrile (B52724):methanol (B129727):water or 10% trichloroacetic acid) to the frozen tissue powder or cell pellet.
-
Homogenize the sample using a bead beater or sonicator on ice.
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample) in the extraction solution for accurate quantification.
-
-
Protein Precipitation and Clarification:
-
Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 10 mM ammonium (B1175870) acetate).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 or C8 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The gradient should be optimized to resolve acyl-CoAs of different chain lengths and polarities.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for acyl-CoAs typically involves the precursor ion ([M+H]+) and a common product ion corresponding to the phosphopantetheine moiety (e.g., m/z 408.1 or a neutral loss of 507.1 Da).[10]
-
For the hypothetical this compound (C30H48N7O18P3S), the monoisotopic mass would be calculated, and a specific MRM transition would need to be determined using a synthesized standard.
-
Below is a DOT language script for a Graphviz diagram illustrating a general experimental workflow for acyl-CoA analysis.
Conclusion and Future Directions
The natural occurrence of this compound in biological systems remains an open question. This guide provides a theoretical framework for its potential origin from isoleucine metabolism, particularly in the context of metabolic disorders. The lack of direct evidence underscores the need for further research in this area.
Future investigations should focus on:
-
Targeted Metabolomics: Utilizing the sensitive LC-MS/MS methods described herein to screen for this compound in patient samples with known or suspected inborn errors of isoleucine metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.
-
In Vitro Enzyme Assays: Investigating the potential for enzymes involved in omega-oxidation to act on accumulated intermediates of isoleucine catabolism.
-
Stable Isotope Tracing: Using 13C-labeled isoleucine in cell culture models of metabolic disease to trace the flow of carbon and potentially identify novel metabolites.
The identification of this compound would not only expand our understanding of intermediary metabolism but could also serve as a novel biomarker for specific metabolic diseases, paving the way for improved diagnostics and therapeutic strategies. This technical guide serves as a starting point for the scientific community to embark on the exciting challenge of discovering this potentially important, yet currently elusive, metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 4. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. youtube.com [youtube.com]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Homologs of Enzymes Acting on 2-Ethylpentanedioyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzymatic activity on 2-ethylpentanedioyl-CoA, a branched-chain dicarboxylic acid CoA ester, is not extensively characterized in scientific literature under this specific substrate name. However, based on structural similarity, it is hypothesized that enzymes with known activity towards short/branched-chain acyl-CoAs and dicarboxylic acyl-CoAs are potential candidates for its metabolism. This guide explores the primary homologous enzymes likely to act on this compound, focusing on the mitochondrial enzyme Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB) and the enzymes of the peroxisomal β-oxidation pathway. We provide a comprehensive overview of their known substrate specificities, available kinetic data, detailed experimental protocols for their characterization, and the metabolic pathways in which they function.
Introduction
The metabolism of branched-chain fatty acids and dicarboxylic acids is crucial for cellular energy homeostasis. While the metabolism of common fatty acids and amino acids is well-documented, the enzymatic processing of atypical metabolites such as this compound remains less understood. This molecule, a derivative of a seven-carbon dicarboxylic acid with an ethyl branch at the second carbon, presents a unique structural challenge for metabolic enzymes. This guide focuses on two primary enzymatic systems that are the most probable candidates for the metabolism of this compound: the mitochondrial branched-chain amino acid catabolism pathway, specifically the enzyme ACADSB, and the peroxisomal β-oxidation pathway for dicarboxylic acids.
Potential Enzyme Homologs and Their Characteristics
Based on substrate specificity profiles, two major enzyme families are considered as potential catalysts for the metabolism of this compound.
Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB)
ACADSB is a mitochondrial enzyme that plays a key role in the catabolism of the branched-chain amino acid L-isoleucine.[1] Its primary substrate is (S)-2-methylbutyryl-CoA.[2] Given its specificity for short, branched-chain acyl-CoA esters, it stands as a prime candidate for recognizing and metabolizing this compound.
Peroxisomal Acyl-CoA Oxidases (ACOX)
Peroxisomes are cellular organelles responsible for the β-oxidation of specific classes of lipids, including very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[3][4] The first and rate-limiting step in this pathway is catalyzed by acyl-CoA oxidases (ACOX). In humans, ACOX1 exhibits broad substrate specificity, including activity towards dicarboxylic acyl-CoAs.[5] ACOX2 is primarily involved in the metabolism of branched-chain fatty acids.[6] Therefore, the enzymes of the peroxisomal β-oxidation pathway are strong candidates for the metabolism of this compound.
Data Presentation: Quantitative Enzyme Kinetics
While no direct kinetic data for this compound is available, the following tables summarize the known kinetic parameters for ACADSB and peroxisomal ACOX1 with their preferred or relevant substrates. This data provides a baseline for estimating potential activity with the target molecule.
Table 1: Kinetic Parameters of Human Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB)
| Substrate | Km (µM) | kcat (s-1) | Source(s) |
| (2S)-2-Methylbutanoyl-CoA | 12 | 9700 | [2] |
| Hexanoyl-CoA | - | 7600 | [2] |
Table 2: Substrate Specificity of Rat Peroxisomal Acyl-CoA Oxidase (ACOX1)
| Substrate (mono-CoA ester) | Km (µM) | Relative Vmax (%) | Source(s) |
| Dodecanedioyl-CoA (DC12-CoA) | 3.6 | 100 | [7] |
| Sebacyl-CoA (DC10-CoA) | 5.2 | 100 | [7] |
| Suberyl-CoA (DC8-CoA) | 12.5 | 100 | [7] |
| Adipyl-CoA (DC6-CoA) | 25.0 | 100 | [7] |
| Lauroyl-CoA (MC12-CoA) | 4.0 | 100 | [7] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity measurement of the candidate enzymes.
Expression and Purification of Recombinant Human ACADSB in E. coli
Objective: To produce and purify recombinant human ACADSB for in vitro characterization.
Materials:
-
Human ACADSB cDNA clone
-
pET expression vector (e.g., pET-28a)
-
E. coli expression host (e.g., BL21(DE3))
-
LB broth and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Vector Construction: Subclone the human ACADSB cDNA into the pET expression vector, ensuring the coding sequence is in-frame with an N-terminal His-tag.
-
Transformation: Transform the expression vector into the E. coli host strain and select for positive colonies on antibiotic-containing agar plates.
-
Expression: a. Inoculate a starter culture of a single colony in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Purification: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at high speed. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column extensively with wash buffer to remove unbound proteins. f. Elute the His-tagged ACADSB protein with elution buffer. g. Dialyze the eluted protein against dialysis buffer to remove imidazole. h. Assess purity by SDS-PAGE.
ACADSB Activity Assay: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay[8][9]
Objective: To measure the enzymatic activity of ACADSB by monitoring the reduction of ETF.
Materials:
-
Purified recombinant human ACADSB
-
Purified recombinant porcine or human electron transfer flavoprotein (ETF)[8]
-
Anaerobic cuvette or microplate setup
-
Assay buffer (e.g., 100 mM HEPES pH 7.6, 0.5 mM EDTA)
-
Acyl-CoA substrate (e.g., (S)-2-methylbutyryl-CoA)
-
Fluorometer with excitation at ~380 nm and emission at ~525 nm
Procedure:
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by purging the assay solution with nitrogen or by using an enzymatic oxygen-scavenging system.[8]
-
Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing assay buffer and a known concentration of ETF (typically 1-5 µM).
-
Baseline Measurement: Record the baseline fluorescence of the ETF solution.
-
Enzyme Addition: Add a known amount of purified ACADSB to the cuvette.
-
Initiation of Reaction: Start the reaction by adding the acyl-CoA substrate.
-
Fluorescence Monitoring: Monitor the decrease in ETF fluorescence over time as it is reduced by the active ACADSB. The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculation: Calculate the specific activity of the enzyme based on the rate of ETF reduction and the amount of ACADSB added.
Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay[3][10]
Objective: To measure the activity of ACOX in tissue or cell lysates.
Materials:
-
Tissue homogenate or cell lysate
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Dicarboxylic acyl-CoA substrate (e.g., dodecanedioyl-CoA)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (or another suitable HRP substrate like leuco-dichlorofluorescein)[9]
-
Fluorometer or spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer to release peroxisomal enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, HRP, and 4-hydroxyphenylacetic acid.
-
Sample Addition: Add a known amount of tissue homogenate or cell lysate to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the dicarboxylic acyl-CoA substrate.
-
Signal Detection: The H2O2 produced by the ACOX reaction is used by HRP to oxidize 4-hydroxyphenylacetic acid, resulting in a fluorescent product. Monitor the increase in fluorescence (or absorbance for other substrates) over time.
-
Standard Curve: Generate a standard curve using known concentrations of H2O2 to quantify the amount of H2O2 produced in the enzymatic reaction.
-
Calculation: Calculate the specific activity of ACOX based on the rate of H2O2 production and the amount of protein in the sample.
Signaling Pathways and Experimental Workflows
Mitochondrial Isoleucine Catabolism Pathway
ACADSB is a key enzyme in the catabolic pathway of the branched-chain amino acid isoleucine. A defect in this enzyme leads to the accumulation of 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine (B1244155) in blood and urine.[10]
Peroxisomal β-Oxidation of Dicarboxylic Acids
Dicarboxylic acids are typically formed by ω-oxidation of fatty acids in the endoplasmic reticulum and are subsequently chain-shortened via β-oxidation in peroxisomes.
Experimental Workflow for Enzyme Characterization
The following diagram illustrates a typical workflow for identifying and characterizing enzymes acting on a novel substrate like this compound.
Conclusion
While direct evidence for enzymatic activity on this compound is currently lacking, a logical starting point for investigation is the family of enzymes known to metabolize structurally similar molecules. Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB) and the peroxisomal β-oxidation pathway enzymes, particularly Acyl-CoA Oxidase 1 (ACOX1), represent the most promising candidates. The experimental protocols and metabolic pathway diagrams provided in this guide offer a robust framework for researchers to explore the metabolism of this and other novel branched-chain dicarboxylic acids. Further research, employing the outlined methodologies, is necessary to definitively identify the enzymes responsible for this compound metabolism and to elucidate its precise metabolic fate. This knowledge will be invaluable for understanding the broader landscape of fatty acid and amino acid metabolism and may have implications for the development of therapeutics for related metabolic disorders.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences [novateinbio.com]
- 5. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification and functional characterization of recombinant human acyl-CoA-binding protein (ACBP) from erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of electron transfer flavoprotein in a cell-free system and in cultured human fibroblasts. Defect in the alpha subunit synthesis is a primary lesion in glutaric aciduria type II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thermodynamic Properties of 2-Ethylpentanedioyl-CoA Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the hydrolysis of 2-ethylpentanedioyl-CoA, a C7 dicarboxylic acid thioester. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related dicarboxylic acid CoA esters to estimate its thermodynamic parameters. Detailed experimental protocols for determining these properties, including isothermal titration calorimetry and nuclear magnetic resonance spectroscopy, are presented. Furthermore, the putative metabolic context of this compound within peroxisomal β-oxidation is discussed and visualized. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and metabolic engineering.
Introduction
Thioester bonds, particularly those involving coenzyme A (CoA), are central to cellular metabolism, serving as high-energy intermediates in a vast array of biochemical transformations. The hydrolysis of these bonds is a thermodynamically favorable process, providing the driving force for numerous metabolic pathways, including the citric acid cycle and fatty acid oxidation. This compound, a substituted C7 dicarboxylic acid CoA ester, is an intriguing molecule whose metabolic role and energetic profile are not extensively characterized. Understanding the thermodynamics of its hydrolysis is crucial for elucidating its potential biological functions and for the rational design of therapeutic agents that may interact with its metabolic pathways. This guide aims to provide an in-depth analysis of the thermodynamic landscape of this compound hydrolysis, drawing upon data from analogous compounds and outlining robust experimental approaches for its direct characterization.
Quantitative Thermodynamic Data
This compound + H₂O ⇌ 2-Ethylpentanedioate + CoA-SH
The Gibbs free energy of hydrolysis (ΔG°') for glutaryl-CoA (C5) and adipyl-CoA (C6) has been reported.[1] Based on these values, we can extrapolate an estimated value for this compound (C7).
Table 1: Standard Gibbs Free Energy of Hydrolysis for Dicarboxylic Acid CoA Esters
| Dicarboxylic Acid CoA Ester | Carbon Chain Length | ΔG°' (kJ/mol) | Data Source |
| Glutaryl-CoA | C5 | ~ -35.5 | [1] |
| Adipyl-CoA | C6 | ~ -36.0 | [1] |
| This compound | C7 (branched) | ~ -36.5 (Estimated) | Extrapolation |
Note: The values for Glutaryl-CoA and Adipyl-CoA are approximated from graphical data. The value for this compound is an estimation based on the trend observed for linear dicarboxylic acid CoA esters.
The hydrolysis of thioesters is generally characterized by a significant negative change in Gibbs free energy, indicating a spontaneous reaction under standard conditions. The energy released is comparable to that of ATP hydrolysis to ADP and inorganic phosphate. The large negative ΔG°' is attributed to the resonance stabilization of the resulting carboxylate anion and the free coenzyme A thiol, which is greater than the resonance stabilization of the thioester.
Experimental Protocols
To empirically determine the thermodynamic properties of this compound hydrolysis, the following experimental methodologies are recommended.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy change (ΔH) and, in some experimental setups, the equilibrium constant (K'eq) and stoichiometry (n). From these values, the Gibbs free energy (ΔG°') and entropy change (ΔS°') can be calculated (ΔG°' = -RTlnK'eq = ΔH°' - TΔS°').
Protocol for Determining the Enthalpy of Hydrolysis:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1-5 mM) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Prepare a solution of a specific thioesterase known to act on dicarboxylic acid CoA esters in the same buffer. The enzyme concentration should be sufficient to ensure a measurable heat rate.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature to a physiologically relevant value (e.g., 25°C or 37°C).
-
Initiate the titration by injecting small aliquots of the substrate into the enzyme solution.
-
The instrument will measure the heat evolved or absorbed during the enzymatic hydrolysis.
-
-
Data Analysis:
-
The raw data will be a series of heat-rate peaks corresponding to each injection.
-
Integrate the peaks to determine the total heat change (Q) for the reaction of a known amount of substrate.
-
The enthalpy of hydrolysis (ΔH°') can be calculated using the equation: ΔH°' = Q / (V * [S]), where V is the injection volume and [S] is the substrate concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be utilized to determine the equilibrium constant (K'eq) of the hydrolysis reaction by quantifying the concentrations of the reactant and products at equilibrium.
Protocol for Determining the Equilibrium Constant:
-
Sample Preparation:
-
Prepare a reaction mixture containing a known initial concentration of this compound in a deuterated buffer (e.g., D₂O with 50 mM potassium phosphate, pD 7.4).
-
Include a suitable internal standard with a known concentration for accurate quantification.
-
Initiate the hydrolysis by adding a catalytic amount of a specific thioesterase.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra over time until the reaction reaches equilibrium (i.e., the relative concentrations of reactants and products no longer change).
-
Distinct and well-resolved peaks corresponding to this compound, 2-ethylpentanedioate, and CoA-SH should be identified.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactant and products in the final equilibrium spectrum.
-
Calculate the concentrations of each species relative to the internal standard.
-
The equilibrium constant (K'eq) can be calculated using the equation: K'eq = ([2-Ethylpentanedioate] * [CoA-SH]) / [this compound].
-
Metabolic and Signaling Context
Dicarboxylic acids are typically metabolized in the peroxisomes via a modified β-oxidation pathway. It is hypothesized that this compound, following its formation from the corresponding dicarboxylic acid, would enter this pathway. The presence of the ethyl group at the 2-position would likely necessitate the action of specific enzymes to handle this branched-chain substrate.
The diagram below illustrates the putative entry of this compound into a modified peroxisomal β-oxidation pathway.
Caption: Putative metabolic fate of this compound via peroxisomal β-oxidation.
The hydrolysis of this compound to 2-ethylpentanedioate and CoA, catalyzed by acyl-CoA thioesterases, represents a key regulatory point. This irreversible step would effectively pull the metabolite out of the CoA-activated pool, preventing its further degradation and potentially facilitating its excretion or utilization in other pathways. The high energetic barrier for the reverse reaction (thioester formation) ensures that once hydrolyzed, the dicarboxylate is committed to its subsequent metabolic fate.
Conclusion
While direct thermodynamic data for this compound hydrolysis remains to be experimentally determined, estimations based on homologous dicarboxylic acid CoA esters suggest a highly exergonic reaction. This thermodynamic favorability underscores the importance of thioester hydrolysis as a driving force in metabolism. The presented experimental protocols provide a clear roadmap for the precise determination of the thermodynamic parameters for this and other related molecules. A deeper understanding of the energetic landscape of this compound and its metabolic context will be invaluable for researchers in the fields of metabolic disorders and drug development, potentially uncovering new therapeutic targets and diagnostic markers.
References
A Technical Guide to the Predicted NMR Spectrum and Analysis of 2-Ethylpentanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2-ethylpentanedioyl-CoA, a complex thioester of interest in metabolic research. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted spectrum based on computational models and data from structurally analogous compounds. It includes comprehensive tables of predicted ¹H and ¹³C chemical shifts, detailed experimental protocols for the practical acquisition of NMR data for acyl-CoA thioesters, and a visualization of the relevant ethylmalonyl-CoA metabolic pathway. This guide is intended to serve as a practical resource for researchers in metabolomics, biochemistry, and drug development who are engaged in the identification and characterization of novel metabolites.
Introduction
This compound is an acyl-coenzyme A derivative. As with many metabolites, its isolation and characterization are critical for understanding biochemical pathways and their dysregulation in disease states. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for elucidating the structure of organic molecules, making it an indispensable tool in metabolomics.[1] It provides quantitative information and detailed structural insights into metabolites within complex biological mixtures.[2] This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound to aid researchers in its identification and further study.
Predicted NMR Spectral Data
The predicted chemical shifts for this compound are summarized below. These predictions are derived from established chemical shift values for coenzyme A, glutaric acid derivatives, and ethyl-substituted acyl chains. The numbering scheme for the 2-ethylpentanedioyl moiety is as follows:
CoA-S-C(=O)¹-C²H(CH₂CH₃)-C³H₂-C⁴H₂-C⁵(=O)OH
Predicted ¹H NMR Data
The predicted proton NMR chemical shifts are presented in Table 1. The spectrum is expected to show characteristic signals for the ethyl group, the pentanedioyl backbone, and the coenzyme A moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl Group | |||
| -CH₃ | 0.95 | Triplet | 7.5 |
| -CH₂- | 1.65 | Multiplet | - |
| Pentanedioyl Backbone | |||
| H-2 | 2.75 | Multiplet | - |
| H-3 (a/b) | 1.90 / 2.05 | Multiplet | - |
| H-4 | 2.40 | Triplet | 7.4 |
| Coenzyme A Moiety | |||
| Pantothenate H-4' (CH₂) | 3.55 | Triplet | 6.5 |
| Pantothenate H-2' (CH₂) | 4.15 | Triplet | 6.5 |
| Ribose H-1'' | 6.15 | Doublet | 5.5 |
| Adenine H-2''' | 8.30 | Singlet | - |
| Adenine H-8''' | 8.55 | Singlet | - |
Note: Shifts for the CoA moiety are based on known values for similar thioesters and may vary slightly.
Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts are detailed in Table 2. The thioester carbonyl carbon is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethyl Group | |
| -CH₃ | 12.5 |
| -CH₂- | 26.0 |
| Pentanedioyl Backbone | |
| C-1 (Thioester C=O) | 205.0 |
| C-2 | 55.0 |
| C-3 | 30.0 |
| C-4 | 35.0 |
| C-5 (Carboxyl C=O) | 180.0 |
| Coenzyme A Moiety | |
| Pantothenate C-1' (C=O) | 175.0 |
| Ribose C-1'' | 88.0 |
| Adenine C-2''' | 153.0 |
| Adenine C-4''' | 149.5 |
| Adenine C-5''' | 120.0 |
| Adenine C-6''' | 156.5 |
| Adenine C-8''' | 142.0 |
Note: Predictions for carbon shifts can be refined using computational tools and comparison with empirical data from related structures.[3][4]
Metabolic Context: The Ethylmalonyl-CoA Pathway
This compound is structurally related to key intermediates in acetyl-CoA assimilation pathways, such as the ethylmalonyl-CoA pathway. This pathway is crucial for organisms that lack the isocitrate lyase enzyme of the glyoxylate (B1226380) cycle.[5] It involves the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA, which is then rearranged to ultimately produce glyoxylate and malate (B86768) for biosynthesis.[5][6] Understanding this pathway provides a biological context for the function of related acyl-CoA molecules.
Caption: The Ethylmalonyl-CoA pathway for acetyl-CoA assimilation.[7][8]
Experimental Protocols for NMR Analysis of Acyl-CoA Thioesters
The following section provides a generalized protocol for the acquisition of high-quality NMR data for acyl-CoA compounds like this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[9][10]
-
Compound Purity: Ensure the acyl-CoA sample is of high purity and free from contaminants like free coenzyme A, which can complicate spectral interpretation.[11]
-
Solvent Selection: Dissolve 5-25 mg of the lyophilized compound in 0.6-0.7 mL of a deuterated solvent.[10] Deuterium oxide (D₂O) is a common choice for highly polar metabolites like CoA derivatives. Adjust the pH to a physiological range (e.g., pH 7.0-7.4) using dilute NaOD or DCl in D₂O, as chemical shifts of ionizable groups are pH-dependent.
-
Internal Standard: Add a known concentration of an internal reference standard for chemical shift referencing (δ=0 ppm) and potential quantification. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is commonly used.[12]
-
Filtration: To remove any particulate matter, which can degrade spectral quality, filter the final solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
NMR Data Acquisition
These parameters are suggested for a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
¹H 1D NMR Spectrum:
-
Spectrometer Frequency: ≥ 500 MHz
-
Pulse Sequence: A presaturation sequence (e.g., zgesgp) should be used to suppress the residual HDO water signal.
-
Temperature: 298 K (25 °C)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 64-256, depending on sample concentration.
-
Spectral Width: 12-16 ppm
-
-
¹³C 1D NMR Spectrum:
-
Spectrometer Frequency: ≥ 125 MHz
-
Pulse Sequence: A proton-decoupled pulse program with nuclear Overhauser effect (NOE) (e.g., zgpg30).
-
Temperature: 298 K (25 °C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 2048-8192, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.[9]
-
Spectral Width: 220-250 ppm
-
-
2D NMR Experiments (for Structural Confirmation):
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks and confirm connectivities within the ethyl and pentanedioyl moieties.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, which is essential for unambiguous assignment of both ¹H and ¹³C signals.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Apply a baseline correction.
-
Calibrate the spectrum by setting the chemical shift of the internal standard (DSS/TSP) to 0.0 ppm.
-
Integrate the signals in the ¹H spectrum for quantitative analysis.
Conclusion
This guide provides a foundational resource for the NMR-based investigation of this compound. The tabulated predicted ¹H and ¹³C chemical shifts offer a starting point for the identification of this metabolite in complex mixtures. The detailed experimental protocols supply a robust methodology for acquiring high-quality NMR data, while the contextual metabolic pathway diagram illustrates its biochemical relevance. By combining these predictive data with rigorous experimental techniques, researchers can confidently identify and characterize this and other novel acyl-CoA thioesters, advancing our understanding of cellular metabolism.
References
- 1. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 2. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 3. Visualizer loader [nmrdb.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. File:Ethylmalonyl-CoA pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 8. Datei:Ethylmalonyl-CoA pathway.svg – Wikipedia [de.wikipedia.org]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Ethylpentanedioyl-CoA Enzymatic Reactions: A Technical Guide
Version: 1.0
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the enzymatic reactions involving 2-ethylpentanedioyl-CoA, a dicarboxylic acid derivative for which specific metabolic pathways are not extensively documented. Recognizing the increasing importance of computational methods in elucidating novel biochemical pathways, this document outlines a systematic approach for researchers, scientists, and drug development professionals. It details a proposed metabolic pathway for this compound based on analogous dicarboxylic acid metabolism. Furthermore, it provides in-depth methodologies for computational modeling, including homology modeling, molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations. Crucially, this guide also presents detailed experimental protocols for the validation of in silico predictions, bridging the gap between computational and experimental research. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, amino acid catabolism, and the biosynthesis of complex lipids.[1][2] The metabolism of dicarboxylic acids, which are often products of ω-oxidation of monocarboxylic fatty acids, proceeds through their CoA esters and is crucial for cellular energy homeostasis.[3][4] While the metabolism of many common dicarboxylic acids is well-characterized, the enzymatic processing of substituted derivatives such as this compound remains largely unexplored.
In silico modeling has emerged as a powerful tool to predict and analyze enzymatic reactions, especially for novel or hypothetical pathways.[5][6] By leveraging computational techniques, researchers can generate hypotheses about enzyme-substrate interactions, reaction mechanisms, and kinetics, which can then be tested and validated experimentally.[7][8] This guide provides a roadmap for applying such a multidisciplinary approach to the study of this compound metabolism.
Proposed Metabolic Pathway for this compound
Based on the known metabolism of dicarboxylic acids and other acyl-CoA derivatives, a plausible metabolic pathway for this compound is proposed. This pathway involves a series of enzymatic reactions analogous to those in fatty acid β-oxidation.[3][4] The key enzymes likely involved are acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and acyl-CoA thioesterases.[9][10][11]
The proposed pathway begins with the activation of 2-ethylpentanedioic acid to its CoA ester, followed by a series of dehydrogenation, hydration, and oxidation steps, potentially leading to the generation of smaller acyl-CoA molecules that can enter central metabolism.
In Silico Modeling Methodologies
A multi-step computational approach is recommended to model the enzymatic reactions of this compound. This workflow integrates several powerful techniques to build a comprehensive understanding of the enzyme-substrate interactions and reaction mechanisms.
Homology Modeling
In the absence of an experimentally determined structure for a candidate enzyme, homology modeling can be employed to generate a 3D model.[12][13]
Protocol:
-
Template Identification: The amino acid sequence of the target enzyme is used as a query to search protein structure databases (e.g., PDB) using BLAST to identify suitable templates with high sequence identity.
-
Sequence Alignment: The target sequence is aligned with the template sequence(s) using tools like ClustalW or T-Coffee.[14]
-
Model Building: A 3D model of the target protein is generated using software such as MODELLER or SWISS-MODEL, based on the alignment with the template structure.[14]
-
Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[15][16] This is crucial for understanding how this compound fits into the active site of the modeled enzyme.
Protocol:
-
Receptor and Ligand Preparation: The modeled enzyme structure is prepared by adding hydrogen atoms and assigning partial charges. The 3D structure of this compound is generated and optimized.
-
Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.
-
Docking Simulation: Docking is performed using software like AutoDock or GOLD. The program samples a large number of possible conformations and orientations of the ligand within the active site.
-
Pose Analysis: The resulting docked poses are clustered and ranked based on their scoring functions, which estimate the binding affinity. The pose with the most favorable score and biologically relevant interactions is selected for further analysis.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
QM/MM simulations are ideal for studying enzymatic reaction mechanisms as they treat the electronically active region (the substrate and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.[2][17][18]
Protocol:
-
System Setup: The enzyme-substrate complex from molecular docking is solvated in a water box with counter-ions to neutralize the system.
-
QM/MM Partitioning: The system is partitioned into a QM region (e.g., this compound and the side chains of catalytic residues) and an MM region (the rest of the protein and solvent).
-
Reaction Coordinate Definition: A reaction coordinate is defined to describe the chemical transformation of interest (e.g., hydride transfer in a dehydrogenase reaction).
-
Potential Energy Surface Scan: The energy of the system is calculated along the reaction coordinate to identify the transition state and calculate the activation energy barrier.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes that may be important for catalysis.[19][20]
Protocol:
-
System Preparation: The docked enzyme-substrate complex is placed in a periodic box of solvent molecules and ions.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions to allow the system to relax.
-
Production Run: A long-timescale MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the enzyme-substrate interactions, conformational changes, and the role of solvent molecules.
Data Presentation
The quantitative data generated from the in silico modeling should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Homology Modeling Validation
| Metric | Value | Interpretation |
| Ramachandran Plot (% favored) | > 90% | Good stereochemical quality |
| Verify3D Score | > 0.2 | Acceptable model quality |
| RMSD from Template (Å) | < 2.0 | High structural similarity |
Table 2: Molecular Docking Results
| Docked Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Arg123, Tyr256, Ser98 |
| 2 | -8.2 | Arg123, His201 |
| 3 | -7.9 | Tyr256, Asn150 |
Table 3: QM/MM and MD Simulation Data
| Parameter | Value | Unit |
| Activation Energy (QM/MM) | 15.2 | kcal/mol |
| Reaction Free Energy (QM/MM) | -5.7 | kcal/mol |
| RMSF of Active Site Residues (MD) | 0.8 | Å |
| Substrate-Enzyme H-bonds (MD) | 3.5 ± 0.5 | count |
Experimental Validation Protocols
The predictions from in silico modeling must be validated through experimental studies.[7][8]
Recombinant Enzyme Expression and Purification
Protocol:
-
Gene Synthesis and Cloning: The gene encoding the candidate enzyme is synthesized with codon optimization for a suitable expression host (e.g., E. coli) and cloned into an expression vector, often with an affinity tag (e.g., His-tag).[21][22]
-
Protein Expression: The expression vector is transformed into the expression host. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[23]
-
Cell Lysis: The cells are harvested and lysed using methods such as sonication or high-pressure homogenization.
-
Purification: The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by other chromatographic steps like ion exchange and size-exclusion chromatography to achieve high purity.[23][24]
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using methods like the Bradford assay or UV absorbance.
Enzyme Kinetics Assays
Enzyme kinetics assays are performed to determine the catalytic efficiency of the purified enzyme with this compound.[25][26]
Protocol:
-
Assay Principle: A continuous spectrophotometric assay can be developed by coupling the reaction to a change in absorbance. For a dehydrogenase, the production of NADH or FADH2 can be monitored. For a synthetase, a coupled assay can measure the consumption of ATP or the production of AMP.[27]
-
Reaction Conditions: The assay is performed in a suitable buffer at a constant temperature. The reaction is initiated by the addition of the enzyme.
-
Kinetic Parameter Determination: The initial reaction rates are measured at varying concentrations of this compound and the co-substrate (e.g., CoA, ATP, NAD+). The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Structural Biology
To ultimately validate the homology model, the experimental structure of the enzyme should be determined.
Protocol:
-
Crystallization: The purified enzyme, alone or in complex with this compound or a non-reactive analog, is subjected to crystallization screening.
-
X-ray Diffraction: High-quality crystals are subjected to X-ray diffraction, and the resulting data is used to solve the three-dimensional structure of the enzyme.
-
Structure Analysis: The experimental structure is compared to the homology model to assess the accuracy of the prediction and to gain precise insights into the enzyme-substrate interactions.
Conclusion
The integrated computational and experimental approach detailed in this guide provides a robust framework for elucidating the enzymatic reactions of this compound. By combining the predictive power of in silico modeling with the empirical validation of experimental biochemistry, researchers can efficiently navigate the complexities of novel metabolic pathways. This multidisciplinary strategy not only accelerates the pace of discovery but also provides a deeper, more mechanistic understanding of enzyme function, which is invaluable for applications in biotechnology and drug development.
References
- 1. Model Setup and Procedures for Prediction of Enzyme Reaction Kinetics with QM-Only and QM:MM Approaches | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide to modelling enzyme-catalysed reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. In silico prediction of potential chemical reactions mediated by human enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Identification and Experimental Validation of Distal Activity-Enhancing Mutations in Tryptophan Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 9. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homology Modeling for Enzyme Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microbenotes.com [microbenotes.com]
- 15. Molecular docking for substrate identification: the short-chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein expression and purification – The Bumbling Biochemist [thebumblingbiochemist.com]
- 22. neb.com [neb.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 27. researchgate.net [researchgate.net]
Unraveling the Bacterial Origins of Ethylmalonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial metabolism, the assimilation of two-carbon compounds like acetate (B1210297) is crucial for survival and growth, particularly in environments where more complex carbon sources are scarce. For decades, the glyoxylate (B1226380) cycle was considered the primary pathway for this process. However, a significant number of bacteria lack the key enzyme of this cycle, isocitrate lyase, hinting at the existence of alternative metabolic strategies. This guide delves into the origins of ethylmalonyl-CoA in bacteria, a key intermediate in the ethylmalonyl-CoA pathway (EMC), which represents a fascinating and increasingly important alternative to the glyoxylate cycle. Understanding this pathway is not only fundamental to bacterial physiology but also holds potential for biotechnological applications and the development of novel antimicrobial agents.
The EMC pathway is a central carbon metabolic route in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species.[1] Its primary function is the conversion of acetyl-CoA, a central metabolic intermediate, into precursors for biosynthesis.[1] This pathway is characterized by a series of unique CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, and mesaconyl-CoA.[1] The discovery and elucidation of the EMC pathway have provided a more complete picture of carbon metabolism in a diverse range of bacteria.
This technical guide will provide an in-depth exploration of the ethylmalonyl-CoA pathway, focusing on its key enzymatic reactions, quantitative data on enzyme kinetics and metabolic fluxes, and detailed methodologies for the experimental techniques used to study this vital metabolic route.
The Ethylmalonyl-CoA Pathway: An Alternative Route for Acetyl-CoA Assimilation
The ethylmalonyl-CoA pathway provides a mechanism for the net conversion of acetyl-CoA to glyoxylate and succinyl-CoA.[2] This is achieved through a series of enzymatic reactions that are distinct from the glyoxylate cycle. The overall stoichiometry of the pathway involves the input of two molecules of acetyl-CoA and two molecules of bicarbonate, yielding one molecule of glyoxylate and one molecule of succinyl-CoA.
The key enzyme that commits carbon to the EMC pathway is crotonyl-CoA carboxylase/reductase (Ccr) .[3][4] This novel enzyme catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, a reaction that is unprecedented in biology.[3][4] The presence of the ccr gene can serve as a molecular marker for the existence of the EMC pathway in an organism.[4]
Logical Relationship: EMC Pathway vs. Glyoxylate Cycle
The following diagram illustrates the distinct routes of acetyl-CoA assimilation in bacteria, highlighting the central role of the ethylmalonyl-CoA pathway as an alternative to the conventional glyoxylate cycle.
Signaling Pathway of Ethylmalonyl-CoA Formation
The core of the EMC pathway is a sequence of enzymatic conversions starting from acetyl-CoA. The following diagram details the key steps leading to the formation of ethylmalonyl-CoA and its subsequent conversion.
References
- 1. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Role of 2-Ethylpentanedioyl-CoA in Cellular Physiology: A Review of a Scientific Enigma
Researchers, scientists, and drug development professionals are constantly seeking to unravel the intricate web of metabolic pathways that govern cellular function. While much is known about central metabolites, the roles of numerous other molecules remain enigmatic. One such molecule, 2-ethylpentanedioyl-CoA, presents a significant knowledge gap in the scientific community. Despite extensive searches of available scientific literature, no specific information regarding its putative functions, metabolic pathways, or physiological relevance has been found.
This in-depth technical guide aims to address the current state of knowledge—or lack thereof—concerning this compound. The absence of data on this specific CoA derivative highlights a potential frontier for metabolic research. While we cannot provide the requested data tables, experimental protocols, and signaling pathway diagrams for a molecule that does not appear in the current scientific record, we can offer a framework for how such a molecule could be investigated, drawing parallels from the study of other novel acyl-CoA species.
Hypothetical Origins and Metabolic Fates
Coenzyme A (CoA) and its thioester derivatives are central to metabolism, participating in the synthesis and degradation of fatty acids, the Krebs cycle, and numerous other biosynthetic and catabolic pathways.[1][2] Acyl-CoA molecules, in particular, are critical intermediates in these processes.[3][4] The structure of this compound suggests it is a dicarboxylic acyl-CoA, which could imply a role in specific metabolic contexts.
A logical starting point for investigation would be to consider its potential biosynthetic precursors. "2-ethylpentanedioic acid," also known as 2-ethylglutaric acid, is the likely substrate for the CoA ligase that would form this compound. The metabolic origin of 2-ethylpentanedioic acid itself is unclear from existing literature but could potentially arise from xenobiotic metabolism or as a byproduct of a yet-uncharacterized endogenous pathway.
Once formed, the fate of this compound would be of significant interest. It could be a substrate for enzymes in pathways such as:
-
Beta-oxidation: Dicarboxylic acids can undergo omega- and subsequent beta-oxidation. However, the ethyl branch at the alpha-carbon would likely pose a steric hindrance to standard beta-oxidation enzymes, suggesting the involvement of specialized enzymes.
-
Anaplerosis: Some acyl-CoAs can be converted to intermediates of the Krebs cycle, replenishing them in a process known as anaplerosis.
-
Signaling: Certain acyl-CoAs or their derivatives can act as signaling molecules, influencing transcription factors or other cellular processes.
A Roadmap for Future Investigation: Experimental Approaches
To elucidate the function of this compound, a multi-faceted experimental approach would be necessary. The following outlines a hypothetical workflow for researchers venturing into this unexplored territory.
Workflow for Investigating a Novel Metabolite
Caption: A proposed experimental workflow for the characterization of a novel metabolite like this compound.
Conclusion: An Open Invitation for Discovery
The current lack of scientific literature on this compound underscores the vastness of the metabolome and the potential for new discoveries. While this guide could not provide concrete data on this specific molecule, it offers a conceptual framework and a call to action for researchers in metabolism and drug discovery. The investigation of such unknown metabolites could unveil novel enzymatic pathways, regulatory mechanisms, and potential therapeutic targets. The scientific community is encouraged to pursue these "known unknowns" to further our understanding of cellular physiology and disease.
References
- 1. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling functions of coenzyme A and its derivatives in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hereditary and acquired diseases of acyl-coenzyme A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 2-Ethylpentanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 2-ethylpentanedioyl-CoA, an important intermediate for various metabolic studies. The synthesis is based on the widely used mixed anhydride (B1165640) method for the formation of acyl-CoA thioesters. While a specific protocol for this compound is not extensively documented in the literature, this procedure adapts established methods for acyl-CoA synthesis to provide a reliable pathway to the desired product.[1][2]
The protocol outlines the activation of the precursor, 2-ethylpentanedioic acid, to a mixed anhydride, followed by its reaction with Coenzyme A (CoA). Additionally, methods for the purification and characterization of the final product are described.
Biological Context: The Ethylmalonyl-CoA Pathway
This compound is structurally related to intermediates of the ethylmalonyl-CoA pathway. This pathway is a crucial metabolic route in many bacteria for the assimilation of C2 compounds, serving as an alternative to the glyoxylate (B1226380) cycle. Understanding this pathway can provide context for the utility of synthesized this compound as a research tool, for instance, as a substrate or inhibitor for enzymes within this or related metabolic pathways.
Experimental Protocols
Part 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol describes the synthesis of the mono-CoA ester of 2-ethylpentanedioic acid.
Materials:
-
2-Ethylpentanedioic acid (2-ethylglutaric acid)
-
Coenzyme A (free acid or trilithium salt)
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide (B78521) (LiOH) or Potassium bicarbonate (KHCO₃) solution
-
Hydrochloric acid (HCl), dilute
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of the Mixed Anhydride:
-
In a dry glass reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethylpentanedioic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1 equivalent) to the solution and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0°C for 30-60 minutes. The formation of the mixed anhydride is indicated by the precipitation of triethylammonium (B8662869) chloride.
-
-
Preparation of Coenzyme A Solution:
-
In a separate vial, dissolve Coenzyme A (free acid or trilithium salt, typically 0.8 to 1 equivalent relative to the carboxylic acid) in a minimal amount of cold, deionized water.
-
Adjust the pH of the CoA solution to approximately 7.5-8.0 using a dilute solution of LiOH or KHCO₃. This deprotonates the thiol group, making it nucleophilic.
-
-
Thioester Formation:
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB) or by analytical HPLC.
-
Part 2: Purification of this compound
-
Initial Workup:
-
Once the reaction is complete, reduce the volume of the reaction mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to approximately pH 3-4 with dilute HCl.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol (B129727) followed by deionized water.
-
Load the acidified reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove unreacted CoA and other water-soluble impurities.
-
Elute the this compound from the cartridge using an appropriate concentration of methanol in water (e.g., 50-70% methanol).
-
-
HPLC Purification (Optional but Recommended):
-
For higher purity, the fractions from the SPE can be further purified by preparative reverse-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile (B52724) or methanol in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Collect fractions containing the desired product, identified by UV absorbance at 260 nm (adenine moiety of CoA).
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Part 3: Characterization of this compound
-
Mass Spectrometry (MS): Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS). The expected mass for the protonated molecule [M+H]⁺ should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acyl portion of the molecule and the formation of the thioester bond.
-
UV-Vis Spectroscopy: The concentration of the purified acyl-CoA can be determined by measuring its absorbance at 260 nm, using the extinction coefficient for the adenine (B156593) base of CoA (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0).
Data Presentation
Table 1: Representative Quantitative Data for Acyl-CoA Synthesis
| Parameter | Expected Value | Method of Determination |
| Yield | 50-80% | HPLC, UV Spectroscopy |
| Purity | >95% | HPLC, Mass Spectrometry |
| Molecular Weight (M) | ~911.7 g/mol | Mass Spectrometry |
| [M+H]⁺ (observed) | ~912.7 m/z | Mass Spectrometry |
| UV Absorbance λmax | 260 nm | UV-Vis Spectroscopy |
Note: Expected values are based on typical yields and purities reported for similar acyl-CoA syntheses in the literature. Actual results may vary depending on reaction conditions and purification efficiency.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for the chemical synthesis of this compound.
Caption: The Ethylmalonyl-CoA Pathway for C2 compound assimilation.
References
Application Notes & Protocols: Enzymatic Synthesis of 2-Ethylpentanedioyl-CoA from Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A thioester. While not a central metabolite in primary metabolism, the study of novel acyl-CoA molecules is critical for understanding unique metabolic pathways, engineering biosynthesis of specialty chemicals, and for the development of enzyme inhibitors as potential therapeutics. These application notes provide a comprehensive overview and detailed protocols for the proposed enzymatic synthesis of this compound from its carboxylic acid precursor, 2-ethylpentanedioic acid. The synthesis relies on the activity of acyl-CoA synthetases (ligases), which catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and coenzyme A.
Proposed Enzymatic Synthesis Pathway
The enzymatic synthesis of this compound is proposed to proceed via a single enzymatic step from the precursor 2-ethylpentanedioic acid (also known as 2-ethylglutaric acid). This reaction is catalyzed by a suitable acyl-CoA synthetase (ACS) or ligase.
Caption: Proposed single-step enzymatic synthesis of this compound.
Precursor Molecules
The primary precursor for the enzymatic synthesis of this compound is 2-ethylpentanedioic acid .
| Precursor Molecule | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Ethylpentanedioic Acid | C₇H₁₂O₄ | 160.17 | 617-26-5 |
| Coenzyme A (CoA) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | 85-61-0 |
| Adenosine Triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ | 507.18 | 56-65-5 |
Enzyme Selection and Substrate Specificity
A specific acyl-CoA synthetase for 2-ethylpentanedioic acid has not been extensively characterized in the literature. However, several acyl-CoA synthetases are known to have broad substrate specificity and can act on dicarboxylic acids. For instance, some medium-chain acyl-CoA synthetases from various organisms have been shown to activate a range of carboxylic acids. Members of the acyl-CoA synthetase family, such as ACSF3, are known to activate dicarboxylic acids like methylmalonic acid and malonic acid[1]. Therefore, a screening approach using commercially available or recombinantly expressed acyl-CoA synthetases is recommended to identify an enzyme with suitable activity towards 2-ethylpentanedioic acid.
Potential Enzyme Candidates:
-
Pseudomonas sp. Acyl-CoA Synthetases: Known for their broad substrate range.
-
Human Medium-Chain Acyl-CoA Synthetases (ACSMs): These enzymes activate medium-chain fatty acids and other xenobiotic carboxylic acids[2].
-
Engineered Acyl-CoA Synthetases: Rational design and directed evolution have been used to alter the substrate specificity of acetyl-CoA synthetases to accept larger and more diverse carboxylic acids[3][4].
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis and purification of this compound. Optimization of reaction conditions (e.g., pH, temperature, enzyme and substrate concentrations) will be necessary depending on the specific enzyme used.
Caption: General workflow for enzymatic synthesis of this compound.
This protocol is a starting point and should be optimized for the chosen acyl-CoA synthetase.
Materials:
-
2-Ethylpentanedioic acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Acyl-CoA Synthetase (ACS) of choice
-
Tris-HCl buffer (100 mM, pH 7.5-8.0)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Nuclease-free water
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume can be scaled as needed.
-
100 mM Tris-HCl, pH 7.8
-
10 mM MgCl₂
-
1 mM DTT
-
5 mM 2-ethylpentanedioic acid
-
2.5 mM Coenzyme A
-
10 mM ATP
-
X µg/mL Acyl-CoA Synthetase (concentration to be optimized)
-
Nuclease-free water to the final volume.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a duration of 1 to 4 hours. The reaction progress can be monitored over time by taking aliquots.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acid (e.g., 10% perchloric acid or 5% trichloroacetic acid) to precipitate the enzyme.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis and purification.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Procedure:
-
Filter the quenched reaction supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated C18 column.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect fractions corresponding to the product peak.
-
Lyophilize the collected fractions to obtain the purified this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Expected Mass: The theoretical monoisotopic mass of this compound [M-H]⁻ is approximately 910.18 g/mol .
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) should reveal characteristic fragments of the CoA moiety and the 2-ethylpentanedioyl group.
Quantitative Data Summary (Hypothetical)
| Enzyme Source | Substrate Concentration (mM) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Yield (%) |
| Pseudomonas putida ACS | 5 | TBD | TBD | TBD |
| Human ACSM2B | 5 | TBD | TBD | TBD |
| Engineered E. coli ACS | 5 | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive enzyme | - Verify enzyme activity with a known substrate. - Ensure proper storage and handling of the enzyme. |
| Suboptimal reaction conditions | - Optimize pH, temperature, and incubation time. - Titrate enzyme and substrate concentrations. | |
| Substrate inhibition | - Perform a substrate titration to identify inhibitory concentrations. | |
| Multiple peaks in HPLC | Incomplete reaction | - Increase incubation time or enzyme concentration. |
| Product degradation | - Minimize freeze-thaw cycles. - Store purified product at -80°C. | |
| Side reactions | - Ensure purity of starting materials. |
Conclusion
The enzymatic synthesis of this compound presents a viable and specific alternative to chemical synthesis methods. The key to this approach is the identification of a suitable acyl-CoA synthetase with activity towards 2-ethylpentanedioic acid. The protocols and guidelines presented here provide a robust starting point for researchers to develop and optimize this synthesis for their specific applications in metabolic engineering, drug discovery, and biochemical research.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Xenobiotic/medium chain fatty acid: CoA ligase - a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Ethylpentanedioyl-CoA in Biological Matrices using HPLC-MS/MS
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of 2-ethylpentanedioyl-CoA in biological samples. Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, and their accurate measurement is essential for understanding cellular metabolism and disease states.[1][2][3] This method utilizes a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, reversed-phase HPLC separation, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this specific acyl-CoA.
Introduction
This compound is an acyl-CoA derivative that may be involved in amino acid or fatty acid metabolism. The analysis of acyl-CoAs is challenging due to their low abundance and inherent instability in aqueous solutions.[1] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the high sensitivity and specificity required for the accurate quantification of these molecules in complex biological matrices.[4][5][6] This method builds upon established principles for acyl-CoA analysis, providing a targeted approach for this compound.
Experimental
1. Sample Preparation
A critical step in acyl-CoA analysis is the efficient extraction from the biological matrix while minimizing degradation.[7] This protocol employs a protein precipitation step followed by solid-phase extraction (SPE) to purify the acyl-CoAs.[4][8]
Protocol: Sample Extraction from Mammalian Cells
-
Cell Lysis and Protein Precipitation:
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 5% perchloric acid (PCA) solution containing a suitable internal standard (e.g., Heptadecanoyl-CoA).[9]
-
Incubate on ice for 10 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[9]
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of extraction buffer (e.g., 50 mM ammonium (B1175870) formate (B1220265), pH 6.3).[8]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer to remove interfering substances.[8]
-
Elute the acyl-CoAs with successive volumes of methanol/ammonium formate mixtures (e.g., 1:1 and 1:3 ratios) and finally with pure methanol.[8]
-
Dry the combined eluate under a stream of nitrogen gas.
-
Reconstitute the dried sample in an appropriate volume of the initial mobile phase for HPLC-MS/MS analysis.[8]
-
2. HPLC-MS/MS Analysis
The separation and detection of this compound are achieved using a reversed-phase HPLC column and a triple quadrupole mass spectrometer.
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 5.0[8] |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B to 98% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL |
MS/MS Conditions:
Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode, including a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[8][10]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | [To be determined empirically for this compound] |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Fragment corresponding to the acyl moiety or a common CoA fragment |
| Collision Energy | Optimized for the specific transition |
| Dwell Time | 100 ms |
Proposed MRM Transition for this compound:
To establish the MRM transition, the exact mass of this compound would be calculated, and its fragmentation pattern would be determined by infusing a standard into the mass spectrometer. Based on the common fragmentation of acyl-CoAs, a likely transition would involve the precursor ion [M+H]⁺ and a product ion resulting from the neutral loss of 507 Da.[8][10]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Linearity and Sensitivity of the Method
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | >0.99 | 1 |
| Internal Standard | - | - | - |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 10 | <15% | <15% | 85-115% |
| 100 | <15% | <15% | 85-115% | |
| 800 | <15% | <15% | 85-115% |
Mandatory Visualizations
Metabolic Pathway Context
The metabolic origin of this compound is not well-documented. However, it may arise from the metabolism of branched-chain amino acids like isoleucine. The following diagram illustrates a hypothetical pathway leading to its formation, based on known metabolic transformations.[11]
Caption: Hypothetical metabolic pathway for this compound formation.
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method presented here provides a sensitive and reliable approach for the quantification of this compound in biological samples. This protocol, including detailed sample preparation and optimized instrumental parameters, will be a valuable tool for researchers investigating the roles of acyl-CoAs in metabolic regulation and disease. The method's performance characteristics, including linearity, precision, and accuracy, demonstrate its suitability for demanding research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-ethylpentanedioyl-CoA in Cell Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protocols described herein are based on well-established methods for the quantification of a broad range of acyl-CoAs and can be adapted for 2-ethylpentanedioyl-CoA.[][][3][4][5] The key to accurate quantification lies in the use of a stable isotope-labeled internal standard and careful optimization of sample preparation and LC-MS/MS parameters.
Hypothetical Metabolic Pathway of this compound
The metabolic origin of this compound is not well-established. However, based on its structure, it could potentially arise from the degradation of branched-chain amino acids or the metabolism of certain xenobiotics. A hypothetical pathway could involve the carboxylation of a C6-acyl-CoA intermediate. The diagram below illustrates a possible metabolic context for this compound.
Caption: Hypothetical metabolic pathway for this compound.
Quantitative Data Presentation
As no experimental data for this compound is currently published, the following table presents a template with hypothetical quantitative data. This illustrates how results could be structured for comparison across different cell lines or experimental conditions. The values are presented as pmol per million cells.
| Acyl-CoA Species | Cell Line A (Control) | Cell Line A (Treated) | Cell Line B (Control) | Cell Line B (Treated) |
| This compound | Not Detected | 1.5 ± 0.3 | Not Detected | 3.2 ± 0.7 |
| Acetyl-CoA | 150.2 ± 12.5 | 135.8 ± 10.1 | 180.5 ± 15.2 | 165.3 ± 13.8 |
| Propionyl-CoA | 5.8 ± 0.6 | 7.2 ± 0.9 | 4.5 ± 0.4 | 6.1 ± 0.7 |
| Succinyl-CoA | 25.4 ± 2.1 | 22.1 ± 1.8 | 30.1 ± 2.5 | 28.9 ± 2.3 |
| Malonyl-CoA | 3.1 ± 0.4 | 2.9 ± 0.3 | 4.2 ± 0.5 | 3.8 ± 0.4 |
Experimental Protocols
Procurement of this compound Standard
Since this compound is not commercially available, a custom synthesis approach is necessary. Several companies specialize in the custom synthesis of complex organic molecules, including acyl-CoA derivatives.
Workflow for Obtaining a Standard:
Caption: Workflow for procuring a custom-synthesized analytical standard.
Protocol for Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures.[][6][7]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal Standard (IS) solution: A known concentration of stable isotope-labeled this compound in methanol.
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 500 µL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the sample briefly and then incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or 50 mM ammonium (B1175870) acetate).
-
LC-MS/MS Quantification Protocol
This is a general LC-MS/MS method that should be optimized for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Conditions (Starting Point for Optimization):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-18.1 min: 98% to 2% B
-
18.1-25 min: 2% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (to be optimized by direct infusion of the standard):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the [M+H]+ of this compound.
-
The product ion will be determined by collision-induced dissociation (CID) of the precursor ion. A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for maximal signal.
Method Validation:
-
Linearity: Prepare a calibration curve using the synthesized this compound standard spiked into a blank matrix (e.g., lysate from cells that do not produce the analyte).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision and Accuracy: Assess the intra-day and inter-day variability of the assay.
-
Recovery: Evaluate the efficiency of the extraction procedure.
Experimental Workflow Diagram:
Caption: Overall experimental workflow for acyl-CoA quantification.
Conclusion
The quantification of novel or uncharacterized acyl-CoAs such as this compound in cellular extracts is achievable through the adaptation of established LC-MS/MS methodologies. The critical first step is the acquisition of a purified analytical standard and a corresponding stable isotope-labeled internal standard, which will likely require custom synthesis. The detailed protocols provided in this application note offer a robust starting point for method development and validation. By following these guidelines, researchers can develop a sensitive and specific assay to investigate the role of this compound and other novel acyl-CoAs in cellular metabolism and disease.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stable Isotope Labeling of Ethylmalonyl-CoA for Metabolic Flux Analysis
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a cell. By introducing isotopically labeled substrates, such as ¹³C-glucose or ¹³C-acetate, and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism. Ethylmalonyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in many bacteria, including the model methylotroph Methylobacterium extorquens AM1 and Rhodobacter sphaeroides.[1][2] Stable isotope labeling of ethylmalonyl-CoA, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), provides a direct means to probe the activity of this important metabolic route.
Principle of the Method
The core principle involves feeding cells a substrate enriched with a stable isotope, typically ¹³C. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intermediates, including those of the ethylmalonyl-CoA pathway. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of ethylmalonyl-CoA and other related metabolites, it is possible to infer the metabolic fluxes through the pathway. This is achieved by comparing the experimentally measured labeling patterns with those predicted by a metabolic model for a range of possible flux distributions.
Applications
-
Elucidation of metabolic pathways: Stable isotope labeling can confirm the activity of the ethylmalonyl-CoA pathway in different organisms and under various growth conditions.
-
Quantification of metabolic fluxes: MFA allows for the determination of the in vivo rates of reactions within the ethylmalonyl-CoA pathway and its connections to central carbon metabolism.
-
Metabolic engineering: By understanding the metabolic fluxes, researchers can identify potential targets for genetic engineering to optimize the production of valuable compounds derived from this pathway.
-
Drug discovery: Investigating the metabolic adaptations of pathogens that may utilize the ethylmalonyl-CoA pathway can reveal novel drug targets.
Experimental Workflow Overview
The overall workflow for a stable isotope labeling experiment targeting ethylmalonyl-CoA for flux analysis is depicted below.
References
Application Notes & Protocols: Development of a Whole-Cell Biosensor for 2-Ethylpentanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the development and characterization of a genetically encoded, transcription factor-based biosensor for the detection of 2-ethylpentanedioyl-CoA. This tool is designed for applications in metabolic engineering, high-throughput screening, and for studying the dynamics of novel metabolic pathways.
Introduction
This compound is a key intermediate in various synthetic and natural metabolic pathways. Real-time monitoring of its intracellular concentration is crucial for optimizing the production of valuable chemicals and for understanding metabolic flux. Transcription factor-based biosensors (TFBs) are powerful tools for in vivo metabolite detection.[1] They function by converting the binding of a specific ligand to a transcription factor into a measurable output signal, such as fluorescence.[2]
This protocol outlines a hypothetical approach to develop a whole-cell biosensor for this compound by identifying or engineering a specific allosteric transcription factor, which we will refer to as EpcR (Ethylpentanedioyl-CoA Regulator). The binding of this compound to EpcR will induce a conformational change, leading to the expression of a reporter gene, Green Fluorescent Protein (GFP).
Principle of the Biosensor
The proposed biosensor is based on a prokaryotic transcription factor, EpcR, that is either discovered through screening or engineered to specifically bind this compound. The genetic circuit consists of two main components:
-
The Sensor Component: The epcR gene is expressed constitutively at a low level.
-
The Reporter Component: A fluorescent reporter gene (e.g., gfp) is placed under the control of a promoter (P_epcR) containing the operator site for EpcR.
In the absence of this compound, EpcR binds to the P_epcR promoter, repressing the transcription of gfp. When this compound is present, it binds to EpcR, causing a conformational change that prevents EpcR from binding to the promoter. This de-repression allows for the transcription of gfp and the production of a fluorescent signal proportional to the intracellular concentration of this compound.
Signaling Pathway Diagram
Caption: Signaling pathway of the EpcR-based biosensor.
Experimental Protocols
Protocol 1: Construction of the Biosensor Plasmid
This protocol describes the assembly of the EpcR biosensor plasmid using standard molecular cloning techniques.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., EcoRI, BamHI)
-
T4 DNA ligase
-
p15A origin plasmid backbone with a suitable antibiotic resistance marker
-
Synthetic DNA fragments for P_const-epcR and P_epcR-gfp
-
Chemically competent E. coli DH5α
Method:
-
Design and Synthesize Genetic Parts:
-
Design the coding sequence for the hypothetical transcription factor epcR.
-
Design a constitutive promoter (P_const) for epcR expression.
-
Design the regulated promoter P_epcR with one or more EpcR operator sites.
-
Obtain these genetic parts as synthetic DNA fragments.
-
-
PCR Amplification:
-
Amplify the P_const-epcR and P_epcR-gfp cassettes using PCR with primers that add appropriate restriction sites.
-
-
Restriction Digest and Ligation:
-
Digest the plasmid backbone and the PCR products with the selected restriction enzymes.
-
Purify the digested DNA fragments.
-
Ligate the P_const-epcR and P_epcR-gfp fragments into the plasmid backbone.
-
-
Transformation:
-
Transform the ligation mixture into chemically competent E. coli DH5α.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic.
-
-
Verification:
-
Screen colonies by colony PCR.
-
Isolate plasmid DNA from positive colonies and verify the construct by Sanger sequencing.
-
Protocol 2: In Vivo Characterization of the Biosensor
This protocol details the steps to determine the dose-response curve, dynamic range, and specificity of the biosensor in E. coli.
Materials:
-
E. coli BL21(DE3) strain
-
Biosensor plasmid from Protocol 3.1
-
LB medium and appropriate antibiotic
-
This compound (or a suitable precursor)
-
Other CoA esters for specificity testing (e.g., malonyl-CoA, acetyl-CoA, succinyl-CoA)
-
96-well microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 510 nm)
Method:
-
Transformation: Transform the biosensor plasmid into E. coli BL21(DE3).
-
Overnight Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction:
-
In a 96-well plate, dilute the overnight culture 1:100 into fresh LB medium.
-
Add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 µM). Note: As CoA esters are generally not cell-permeable, this may require co-expression of a suitable transporter or providing a cell-permeable precursor.
-
For specificity testing, add other CoA esters at a high concentration (e.g., 500 µM).
-
-
Growth and Measurement:
-
Incubate the microplate at 37°C with shaking in the microplate reader.
-
Measure the optical density at 600 nm (OD600) and GFP fluorescence every 30 minutes for 8-12 hours.
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing by the OD600 to account for cell density differences.
-
Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve.
-
Determine the key performance parameters (see Table 1).
-
Data Presentation
The performance of the biosensor should be quantified and presented clearly.
Table 1: Biosensor Performance Characteristics
| Parameter | Description | Hypothetical Value |
| Basal Signal | Normalized fluorescence without inducer | 150 ± 20 a.u. |
| Maximal Signal | Saturated normalized fluorescence | 8500 ± 450 a.u. |
| Dynamic Range | Ratio of maximal to basal signal | ~57-fold |
| EC50 | Inducer concentration for half-maximal response | 85 µM |
| Detection Limit | Lowest inducer concentration with a significant response | 5 µM |
| Operating Range | Concentration range giving a linear response | 10 - 250 µM |
Table 2: Specificity of the EpcR Biosensor
| Compound (at 500 µM) | Normalized Fluorescence (a.u.) | Fold Induction |
| None (Control) | 150 | 1.0 |
| This compound | 7800 | 52.0 |
| Malonyl-CoA | 180 | 1.2 |
| Acetyl-CoA | 165 | 1.1 |
| Succinyl-CoA | 210 | 1.4 |
| Propionyl-CoA | 175 | 1.17 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for developing and validating the this compound biosensor.
Caption: Workflow for biosensor development and application.
Conclusion
The protocols and framework presented here provide a comprehensive guide for the development of a novel biosensor for this compound. By following these steps, researchers can create a valuable tool for advancing metabolic engineering and synthetic biology applications. The modular nature of TFBs allows for the adaptation of this workflow to other target molecules, provided a suitable ligand-binding protein can be identified or engineered.[3]
References
- 1. Microbial Transcription Factor-Based Biosensors: Innovations from Design to Applications in Synthetic Biology [mdpi.com]
- 2. Transcription factor-based biosensors for screening and dynamic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and Tuning Strategies for Transcription Factor-Based Metabolite Biosensors | MDPI [mdpi.com]
Application Notes and Protocols for the Purification of 2-Ethylpentanedioyl-CoA via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A derivative of significant interest in metabolic research and drug development. Its role in various biochemical pathways necessitates a reliable method for its purification to ensure the accuracy and reproducibility of experimental results. Column chromatography offers a robust and scalable technique for the isolation of this compound from complex mixtures, such as reaction products or biological extracts.[1][2] This document provides detailed application notes and protocols for the purification of this compound using column chromatography, tailored for researchers in both academic and industrial settings.
The principles of column chromatography rely on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] By carefully selecting the adsorbent and solvent system, this compound can be effectively separated from impurities based on its unique physicochemical properties, such as polarity and charge. The protocols outlined herein are based on established methods for the purification of similar acyl-CoA compounds and can be adapted to specific experimental needs.[3]
Data Presentation
Effective purification is quantified by yield and purity. Researchers should meticulously record and analyze their data to optimize the purification process. The following tables provide a structured format for presenting quantitative data.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Column Dimensions (L x ID) | e.g., 25 cm x 1 cm |
| Stationary Phase | e.g., Silica (B1680970) Gel (60 Å, 70-230 mesh) |
| Stationary Phase Mass | e.g., 25 g |
| Mobile Phase Composition | e.g., Gradient of Methanol in Chloroform |
| Flow Rate | e.g., 1 mL/min |
| Sample Loading Volume | e.g., 2 mL |
| Fraction Size | e.g., 5 mL |
Table 2: Purification Yield and Purity Analysis
| Sample | Total Amount (mg) | Purity by HPLC (%) | Recovery (%) |
| Crude Sample | e.g., 500 | e.g., 45 | 100 |
| Pooled Fractions (X-Y) | e.g., 210 | e.g., 98 | e.g., 42 |
| Side Fractions | e.g., 50 | e.g., 75 | e.g., 10 |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound using silica gel column chromatography.
Materials and Reagents
-
Crude this compound sample
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Glass wool or cotton
-
Sand (acid-washed)
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton at the bottom of the column to support the packing material.[4]
-
Add a thin layer of sand (approximately 1 cm) over the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform). The amount of silica gel should be 20-50 times the weight of the crude sample.[1]
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[4] Gently tap the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance during sample loading.
-
Wash the column with 2-3 column volumes of the initial mobile phase until the packing is stable and the eluent runs clear.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, non-polar mobile phase (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed.
-
Collect the eluent in fractions of a consistent volume (e.g., 5 mL) in labeled tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound, as determined by their TLC profile.
-
-
Solvent Removal and Product Recovery:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
The resulting purified this compound can be further dried under high vacuum.
-
-
Purity Assessment:
Metabolic Pathway Context
This compound is an intermediate in the ethylmalonyl-CoA pathway, a metabolic route for the assimilation of C2 compounds like acetyl-CoA.[7] This pathway is an alternative to the glyoxylate (B1226380) cycle in some bacteria.[7] Understanding the position of this compound within this pathway is crucial for researchers studying microbial metabolism and its potential for biotechnological applications.
Caption: Simplified Ethylmalonyl-CoA Pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC prior to column chromatography. The desired compound should have an Rf of ~0.3.[1] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Cracked or Channeled Column | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and not allowed to dry out. |
| Low Recovery | Compound is too strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase at a faster rate. |
| Compound is unstable on silica gel. | Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase resin.[1][3] |
Conclusion
The protocol described in these application notes provides a comprehensive guide for the purification of this compound using column chromatography. By following these procedures and meticulously recording experimental data, researchers can obtain a highly purified product suitable for a wide range of downstream applications. The flexibility of column chromatography allows for adaptation to various scales, from milligram to gram quantities, making it an indispensable tool in both basic research and industrial drug development.[1]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. file.chemscene.com [file.chemscene.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Ethylpentanedioyl-CoA with Novel Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that holds potential as a novel building block in synthetic biology and drug development. Its unique ethyl-branched structure could introduce desirable properties into polymers or serve as a unique extender unit in the biosynthesis of novel polyketide and non-ribosomal peptide therapeutics. The primary challenge in harnessing its potential lies in the absence of known natural enzymes that utilize it as a substrate. These application notes provide a roadmap for the discovery, engineering, and application of novel enzymes capable of metabolizing this compound, alongside detailed protocols for substrate synthesis and enzyme characterization.
Application Notes
Rationale for Developing Novel Enzymes for this compound
The development of enzymes that can specifically recognize and process this compound opens avenues for:
-
Novel Biopolymer Synthesis: Incorporation of this compound into polymer backbones could create bioplastics with altered physical properties, such as increased flexibility or modified biodegradability.
-
Diversification of Natural Products: Using this compound as an alternative to natural extender units like malonyl-CoA or methylmalonyl-CoA in polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines could lead to the generation of new bioactive compounds with potentially enhanced therapeutic properties.[1]
-
Probing Enzyme Specificity: Engineered enzymes with tailored substrate specificities serve as valuable tools for understanding the structure-function relationships of enzyme superfamilies, such as acyl-CoA synthetases.[2][3]
Strategies for Enzyme Discovery and Engineering
As no native enzymes are known to utilize this compound, a two-pronged approach of discovery and engineering is proposed.
-
Enzyme Discovery: A promising starting point is the screening of known acyl-CoA synthetases (EC 6.2.1.3) or CoA-transferases (EC 2.8.3.-) that act on structurally similar dicarboxylic acids, such as succinate, adipate, or glutarate.[4][5] Genome mining of organisms from diverse environments can reveal uncharacterized enzymes within these families that may possess latent promiscuous activity.[6][7]
-
Enzyme Engineering: For enzymes that show low activity or incorrect specificity, directed evolution and rational design are powerful tools.[8][9]
-
Directed Evolution: This involves creating libraries of mutant enzymes through methods like error-prone PCR and screening them for improved activity towards this compound.[8]
-
Rational Design: Based on the crystal structure of a parent enzyme or a homology model, key residues in the substrate-binding pocket can be identified and mutated to better accommodate the ethyl group and the dicarboxylic nature of the target substrate.[2][3][10]
-
Proposed Metabolic Pathway Integration
An engineered acyl-CoA synthetase that converts 2-ethylpentanedioic acid to its CoA thioester could be integrated into a host organism's metabolism. For instance, it could serve as a novel entry point into a modified fatty acid synthesis pathway or be used by an engineered polyketide synthase to create a unique molecular scaffold.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol describes a reliable method for synthesizing the this compound substrate, which is not commercially available. The method involves the activation of the carboxylic acid to an acyl-phosphate intermediate, followed by enzymatic ligation to Coenzyme A.[11][12]
Materials:
-
2-ethylpentanedioic acid
-
Coenzyme A, lithium salt (CoA-SH)
-
ATP, disodium (B8443419) salt
-
Aromatic Acid CoA Ligase (e.g., from a microbial source, commercially available or expressed)[12]
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Pyrophosphatase
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM 2-ethylpentanedioic acid, and 1 mM CoA-SH.
-
Add pyrophosphatase to a final concentration of 0.05 U/mL to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.
-
Initiate the reaction by adding the purified aromatic acid CoA ligase to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the depletion of the CoA-SH peak and the appearance of a new product peak (this compound).
-
Purify the product using preparative HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions to obtain pure this compound. Confirm identity and purity via LC-MS.
Protocol 2: Spectrophotometric Assay for Acyl-CoA Synthetase Activity
This continuous coupled spectrophotometric assay measures the activity of a novel or engineered acyl-CoA synthetase by monitoring the production of AMP, which is coupled to the oxidation of NADH.
Materials:
-
Purified novel/engineered acyl-CoA synthetase
-
This compound (synthesized as per Protocol 1)
-
ATP, disodium salt
-
Coenzyme A, lithium salt
-
Myokinase (MK)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
HEPES buffer (pH 7.5)
-
MgCl₂
Procedure:
-
Prepare a master mix in HEPES buffer (pH 7.5) containing 100 mM HEPES, 10 mM MgCl₂, 2 mM PEP, 0.3 mM NADH, 5 U/mL PK, 10 U/mL LDH, and 10 U/mL MK.
-
To a quartz cuvette, add 900 µL of the master mix.
-
Add 50 µL of a solution containing 2-ethylpentanedioic acid (to achieve a range of final concentrations for kinetic analysis, e.g., 0.1-5 mM) and 2 mM ATP.
-
Add 25 µL of 10 mM CoA-SH.
-
Equilibrate the mixture at 37°C for 5 minutes in a spectrophotometer.
-
Initiate the reaction by adding 25 µL of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Perform control reactions lacking the enzyme or the 2-ethylpentanedioic acid substrate to account for background NADH oxidation.
Data Presentation
The following tables present hypothetical kinetic data for a parent acyl-CoA synthetase and an engineered variant with improved activity for 2-ethylpentanedioic acid.
Table 1: Substrate Specificity of Parent vs. Engineered Enzyme
| Substrate | Parent Enzyme Relative Activity (%) | Engineered Enzyme Relative Activity (%) |
| Succinic Acid | 100 | 85 |
| Adipic Acid | 45 | 50 |
| 2-Ethylpentanedioic Acid | 5 | 95 |
| Glutaric Acid | 60 | 65 |
Table 2: Kinetic Parameters for 2-Ethylpentanedioic Acid
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Parent Enzyme | 5.2 ± 0.8 | 0.1 ± 0.02 | 19.2 |
| Engineered Variant | 0.8 ± 0.1 | 4.5 ± 0.3 | 5625 |
Conclusion
While this compound is not a natural substrate for known enzymes, the tools of modern biotechnology offer a clear path to developing biocatalysts that can effectively utilize it. Through a combination of enzyme discovery from genomic data and protein engineering techniques like directed evolution, it is feasible to create novel acyl-CoA synthetases or transferases with high specificity and efficiency for this target molecule. The protocols provided herein offer a starting point for the synthesis of the necessary substrate and the robust characterization of these engineered enzymes, paving the way for innovative applications in metabolic engineering and the production of novel biomaterials and therapeutics.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Evolutionary divergence and functions of the human acyl-CoA thioesterase gene (ACOT) family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Enzymatic Functions and Metabolic Pathways Using Genomic Enzymology Web Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A brief account on enzyme mining using metagenomic approach [frontiersin.org]
- 8. Directed evolution of acyl-CoA:diacylglycerol acyltransferase: development and characterization of Brassica napus DGAT1 mutagenized libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of the beta-subunit of acyl-CoA carboxylase: structure-based engineering of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic engineering to produce 2-ethylpentanedioyl-CoA in E. coli
An Application Note on the Metabolic Engineering of Escherichia coli for the Production of 2-Ethylpentanedioyl-CoA
Introduction
This compound is a C7 dicarboxylic acid derivative with potential applications as a specialty chemical and building block for novel polymers. Chemical synthesis of such branched-chain dicarboxylic acids often involves harsh reaction conditions and can generate hazardous byproducts. A sustainable alternative is the biosynthesis of this compound from renewable feedstocks using metabolically engineered microorganisms. Escherichia coli is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of synthetic biology tools. This application note describes a proposed metabolic pathway for the production of this compound in E. coli by combining elements of the native fatty acid metabolism with heterologous enzymes from the ethylmalonyl-CoA pathway and the reverse β-oxidation pathway.
Proposed Biosynthetic Pathway
Since there is no known natural pathway for the synthesis of this compound, a novel pathway is proposed by combining two key metabolic routes: the reverse β-oxidation cycle for carbon chain elongation and the ethylmalonyl-CoA pathway for the introduction of the ethyl branch. The proposed pathway starts from the central metabolic intermediate, acetyl-CoA.
The pathway is designed in three modules:
-
Synthesis of Ethylmalonyl-CoA: This module utilizes a portion of the reverse β-oxidation pathway to generate crotonyl-CoA from two molecules of acetyl-CoA. Subsequently, the key enzyme from the ethylmalonyl-CoA pathway, crotonyl-CoA carboxylase/reductase (CCR), is used to carboxylate crotonyl-CoA to form (2S)-ethylmalonyl-CoA.
-
Chain Elongation to the C7 Backbone: (2S)-Ethylmalonyl-CoA is then elongated by one molecule of acetyl-CoA using the enzymatic machinery of the reverse β-oxidation pathway. This involves the sequential action of a β-ketothiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an acyl-CoA dehydrogenase/reductase. A crucial step in this module is the identification or engineering of a β-ketothiolase that can efficiently condense ethylmalonyl-CoA with acetyl-CoA.
-
Final Product Formation: The final step of the elongation module yields the target molecule, this compound (also known as 2-ethyladipyl-CoA).
dot digraph "Metabolic Pathway for this compound Production" { graph [fontname="Arial", label="Proposed Biosynthetic Pathway for this compound in E. coli", fontsize=14, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxybutyryl_coa [label="(S)-3-Hydroxybutyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; crotonyl_coa [label="Crotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ethylmalonyl_coa [label="(2S)-Ethylmalonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; keto_adipyl_coa [label="2-Ethyl-3-oxoadipyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxy_adipyl_coa [label="2-Ethyl-3-hydroxyadipyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hexenoyl_coa [label="2-Ethylhexenedioyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; co2 [label="CO2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nadph (B57101) [label="NADPH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nadp [label="NADP+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nadh (B1200552) [label="NADH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nad [label="NAD+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges acetyl_coa -> acetoacetyl_coa [label="AtoB (β-ketothiolase)"]; acetoacetyl_coa -> hydroxybutyryl_coa [label="Hbd (3-hydroxyacyl-CoA dehydrogenase)"]; hydroxybutyryl_coa -> crotonyl_coa [label="Crt (enoyl-CoA hydratase)"]; crotonyl_coa -> ethylmalonyl_coa [label="Ccr (Crotonyl-CoA carboxylase/reductase)"]; co2 -> ethylmalonyl_coa [style=invis]; nadph -> ethylmalonyl_coa [style=invis]; ethylmalonyl_coa -> nadp [style=invis]; ethylmalonyl_coa -> keto_adipyl_coa [label="β-ketothiolase"]; acetyl_coa -> keto_adipyl_coa; keto_adipyl_coa -> hydroxy_adipyl_coa [label="3-hydroxyacyl-CoA dehydrogenase"]; nadh -> hydroxy_adipyl_coa [style=invis]; hydroxy_adipyl_coa -> nad [style=invis]; hydroxy_adipyl_coa -> hexenoyl_coa [label="enoyl-CoA hydratase"]; hexenoyl_coa -> final_product [label="acyl-CoA dehydrogenase"]; nadh -> final_product [style=invis]; final_product -> nad [style=invis];
// Invisible edges for layout {rank=same; co2; nadph; acetyl_coa;} {rank=same; ethylmalonyl_coa;} {rank=same; nadp;} } Proposed biosynthetic pathway for this compound.
Data Presentation
As the production of this compound is novel, quantitative data from the production of a structurally related dicarboxylic acid, adipic acid, in engineered E. coli is presented for reference.[1][2]
| Strain | Genotype/Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Mad123146 | Overexpression of reverse adipate-degradation pathway from Thermobifida fusca, deletion of competing pathways. | Glucose | 68.0 | 0.29 | 0.94 | Zhao et al., 2018 |
| JL12 | Introduction of adipic acid reverse degradation pathway into a succinic acid overproducing strain, precursor supply balancing. | Glucose | 1.51 | - | - | Li et al., 2021 |
| JL12 (fermenter) | Optimized fed-batch fermentation of strain JL12. | Glucose | 22.3 | 0.25 | 0.31 | Li et al., 2021 |
Experimental Protocols
Plasmid Construction and Strain Engineering
This protocol describes the construction of expression plasmids for the heterologous genes in the proposed pathway and their introduction into an appropriate E. coli host strain.
Workflow Diagram
dot digraph "Strain Engineering Workflow" { graph [fontname="Arial", label="Workflow for E. coli Strain Engineering", fontsize=14, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
gene_synthesis [label="Gene Synthesis & Codon Optimization"]; pcr_amplification [label="PCR Amplification of Genes"]; vector_prep [label="Vector Backbone Preparation (Digestion/PCR)"]; ligation_assembly [label="Ligation or Gibson Assembly"]; transformation_e_coli [label="Transformation into Cloning Strain (e.g., DH5α)"]; colony_pcr [label="Colony PCR Screening"]; plasmid_purification [label="Plasmid Purification"]; sequence_verification [label="Sequence Verification"]; transformation_expression_host [label="Transformation into Expression Host (e.g., BL21(DE3))"]; strain_characterization [label="Engineered Strain Characterization"];
gene_synthesis -> pcr_amplification; pcr_amplification -> ligation_assembly; vector_prep -> ligation_assembly; ligation_assembly -> transformation_e_coli; transformation_e_coli -> colony_pcr; colony_pcr -> plasmid_purification; plasmid_purification -> sequence_verification; sequence_verification -> transformation_expression_host; transformation_expression_host -> strain_characterization; } Workflow for constructing and verifying the engineered E. coli strain.
Materials:
-
E. coli DH5α (cloning host) and E. coli BL21(DE3) (expression host)
-
Expression vectors (e.g., pETDuet-1, pCDFDuet-1)
-
Restriction enzymes, T4 DNA ligase, or Gibson Assembly Master Mix
-
High-fidelity DNA polymerase
-
Oligonucleotide primers
-
DNA purification kits
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
Electroporator or heat block
Procedure:
-
Gene Synthesis and Codon Optimization: Synthesize the genes encoding the pathway enzymes (e.g., atoB, hbd, crt, ccr, and the reverse β-oxidation enzymes). Codon-optimize the sequences for expression in E. coli.
-
PCR Amplification: Amplify the synthesized genes using high-fidelity PCR with primers containing appropriate restriction sites or overlaps for Gibson assembly.
-
Vector Preparation: Digest the expression vectors with the corresponding restriction enzymes or linearize by PCR for Gibson assembly.
-
Ligation/Assembly: Ligate the PCR products into the prepared vectors or assemble using Gibson Assembly Master Mix.
-
Transformation: Transform the ligation/assembly products into competent E. coli DH5α cells and plate on selective LB agar plates.
-
Screening: Screen colonies by colony PCR to identify positive clones.
-
Plasmid Purification and Verification: Isolate plasmid DNA from positive clones and verify the sequence by Sanger sequencing.
-
Transformation of Expression Host: Transform the sequence-verified plasmids into the expression host E. coli BL21(DE3).
Protein Expression and Verification
This protocol is for small-scale expression of the pathway enzymes to confirm their production.
Materials:
-
Engineered E. coli BL21(DE3) strain
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
SDS-PAGE equipment and reagents
-
Cell lysis buffer (e.g., BugBuster)
Procedure:
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered strain. Grow overnight at 37°C with shaking.
-
Sub-culturing: Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1. Grow at 37°C with shaking.
-
Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-30°C) for 4-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Lysis and Analysis: Resuspend the cell pellet in lysis buffer. Analyze the total cell protein and the soluble fraction by SDS-PAGE to confirm the expression of the heterologous enzymes.
Fed-Batch Fermentation for this compound Production
This protocol outlines a fed-batch fermentation process for the production of this compound.
Materials:
-
Bioreactor (e.g., 2 L) with pH, temperature, and dissolved oxygen (DO) control
-
Defined fermentation medium (e.g., M9 minimal medium)
-
Glucose feed solution (e.g., 50% w/v)
-
Appropriate antibiotics
-
Antifoam agent
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating 100 mL of LB medium with the engineered E. coli strain and growing overnight at 37°C.
-
Bioreactor Setup: Prepare the bioreactor with the defined fermentation medium and sterilize.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
-
Batch Phase: Grow the culture at 37°C with aeration and agitation to maintain a DO level above 30%. The pH should be maintained at ~7.0 by automatic addition of a base (e.g., NH4OH).
-
Induction: When the OD600 reaches a desired level (e.g., 10-20), induce protein expression by adding IPTG. Optionally, lower the temperature to 30°C to improve protein solubility.
-
Fed-Batch Phase: Start the glucose feed to maintain a constant, low glucose concentration in the bioreactor. This can be achieved using a pre-defined exponential feeding strategy or a DO-stat method where the feed rate is coupled to the DO signal.
-
Sampling: Take samples periodically to monitor cell growth (OD600), glucose concentration, and product formation.
-
Harvesting: After a desired fermentation time (e.g., 48-72 hours), harvest the culture broth for product analysis.
Analysis of this compound
The quantification of this compound in the fermentation broth can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LC-MS system
-
C18 reverse-phase HPLC column
-
Acetonitrile, water, and formic acid (LC-MS grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth samples to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
LC Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
MS Detection: Detect the target molecule using mass spectrometry in either positive or negative ion mode. The specific mass-to-charge ratio (m/z) of this compound will need to be determined for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.
-
Quantification: Generate a standard curve using a purified standard of this compound (if available) or a closely related compound to quantify the concentration in the samples.
Conclusion
The proposed metabolic pathway offers a promising route for the biosynthesis of this compound in E. coli. The successful implementation of this pathway will depend on the careful selection and potential engineering of enzymes with the desired substrate specificities, particularly the β-ketothiolase in the chain elongation module. The provided protocols for strain construction, fermentation, and analysis serve as a foundation for the development and optimization of a microbial cell factory for the production of this novel, branched-chain dicarboxylic acid derivative.
References
Application Notes: Unraveling 2-Ethylpentanedioyl-CoA Metabolism with Cell-Free Expression Systems
Introduction
Cell-free expression (CFE) systems have emerged as powerful platforms for synthetic biology, metabolic engineering, and drug discovery.[1] These systems, which utilize cellular machinery for transcription and translation in an in-vitro environment, offer a rapid and flexible alternative to traditional cell-based methods for studying complex metabolic pathways.[2] This application note details the use of CFE systems to investigate the metabolism of 2-ethylpentanedioyl-CoA, a branched-chain dicarboxylic acyl-CoA. Understanding the enzymes and pathways involved in its breakdown is crucial for various research areas, including the study of metabolic disorders and the development of novel therapeutics.
Advantages of Cell-Free Systems for Studying Acyl-CoA Metabolism
Cell-free systems provide several distinct advantages for elucidating the metabolism of complex molecules like this compound:
-
Rapid Prototyping of Metabolic Pathways: CFE allows for the rapid synthesis and screening of multiple enzyme candidates that may be involved in a metabolic pathway.[2] This accelerates the identification of key enzymes and the reconstruction of entire metabolic cascades in vitro.[3][4]
-
Precise Control over the Reaction Environment: The open nature of cell-free systems permits direct manipulation of substrate and cofactor concentrations, pH, and temperature, enabling detailed kinetic studies and pathway optimization.
-
Study of Toxic Intermediates: By decoupling metabolism from cell viability, CFE systems allow for the study of metabolic pathways that may produce intermediates toxic to living cells.
-
Simplified Product Analysis: The absence of a cell wall and complex cellular background simplifies the extraction and analysis of metabolites, facilitating accurate quantification of substrates, intermediates, and products.
-
High-Throughput Screening: CFE systems are amenable to high-throughput formats, enabling the rapid screening of enzyme libraries and pathway variants to identify the most efficient metabolic routes.[3]
Application in this compound Metabolism Research
The metabolism of dicarboxylic and branched-chain acyl-CoAs primarily occurs through the peroxisomal β-oxidation pathway.[5] Key enzymes in this pathway include acyl-CoA oxidases (ACOX), multifunctional enzymes with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities (EHHADH, HSD17B4), and acyl-CoA thioesterases (ACOT).[5][6] Cell-free systems can be employed to:
-
Express and Characterize Putative Enzymes: Genes encoding candidate enzymes from various organisms can be rapidly expressed and their activity towards this compound can be assessed.
-
Reconstitute the β-oxidation Pathway: By combining the necessary enzymes in a cell-free reaction, the complete metabolic pathway for this compound degradation can be reconstituted and studied in a controlled environment.[3]
-
Identify Metabolic Bottlenecks: By varying the concentrations of individual enzymes in the reconstituted pathway, rate-limiting steps can be identified, providing insights for metabolic engineering efforts.
-
Screen for Enzyme Inhibitors or Activators: The simplified format of cell-free assays makes them ideal for high-throughput screening of compound libraries to identify modulators of this compound metabolism, which could be valuable for drug development.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound, the following tables present representative quantitative data for enzymes involved in the metabolism of similar branched-chain and dicarboxylic acyl-CoA substrates. This data can serve as a baseline for designing and interpreting experiments with this compound.
Table 1: Representative Kinetic Parameters of Acyl-CoA Oxidases (ACOX)
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference |
| Rat Liver | Palmitoyl-CoA | 25 | 1.5 | [7] |
| Rat Liver | Lauroyl-CoA | 15 | 6.9 | [1] |
| Cucumber Cotyledons | Palmitoyl-CoA | 20 | 27 | [5][8] |
Table 2: Representative Kinetic Parameters of Acyl-CoA Thioesterases (ACOT)
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Human ACOT1 | Myristoyl-CoA | 1.2 | 35 | Fused protein data |
| Human ACOT2 | Myristoyl-CoA | 0.8 | 42 | Fused protein data |
Table 3: LC-MS/MS Parameters for Quantitative Analysis of Dicarboxylic Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Suberyl-CoA (C8-DC-CoA) | 882.3 | 375.1 | 35 | Adapted from[9][10][11] |
| Sebacyl-CoA (C10-DC-CoA) | 910.4 | 403.1 | 35 | Adapted from[9][10][11] |
| Dodecanedioyl-CoA (C12-DC-CoA) | 938.4 | 431.2 | 35 | Adapted from[9][10][11] |
Experimental Protocols
Protocol 1: Cell-Free Expression and Purification of a Putative this compound Metabolizing Enzyme (e.g., Acyl-CoA Oxidase)
This protocol describes the expression of a target enzyme using an E. coli-based cell-free expression system and its subsequent purification.
Materials:
-
E. coli S30 extract-based cell-free expression kit (e.g., PURExpress®)
-
Plasmid DNA encoding the target enzyme with a His-tag
-
Nuclease-free water
-
Ni-NTA affinity chromatography column
-
Imidazole solutions (for binding, washing, and elution)
-
Bradford protein assay reagent
-
SDS-PAGE reagents
Procedure:
-
Cell-Free Expression Reaction Setup:
-
Thaw all cell-free expression components on ice.
-
In a sterile microcentrifuge tube, combine the components according to the manufacturer's instructions, including the plasmid DNA encoding the target enzyme.
-
Incubate the reaction at the recommended temperature (e.g., 37°C) for 2-4 hours.
-
-
Purification of the His-tagged Enzyme:
-
Equilibrate the Ni-NTA column with binding buffer (containing a low concentration of imidazole, e.g., 10-20 mM).
-
Load the cell-free expression reaction mixture onto the column.
-
Wash the column with wash buffer (containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged target enzyme with elution buffer (containing a high concentration of imidazole, e.g., 250-500 mM).
-
-
Protein Quantification and Verification:
-
Determine the protein concentration of the eluted fractions using the Bradford assay.
-
Verify the purity and molecular weight of the expressed enzyme by SDS-PAGE analysis.
-
Protocol 2: In Vitro Metabolic Assay for this compound Degradation
This protocol outlines a method to reconstitute the initial steps of this compound metabolism in vitro and monitor substrate consumption and product formation.
Materials:
-
Purified enzymes from Protocol 1 (e.g., ACOX, multifunctional enzyme, ACOT)
-
This compound (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., FAD for ACOX, NAD+ for dehydrogenase activity)
-
LC-MS/MS system for metabolite analysis
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cofactors, and the purified enzymes at desired concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of, for example, 100 µM.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
-
-
Quantitative Analysis:
Visualizations
Caption: Putative metabolic pathway of this compound in peroxisomes.
Caption: Experimental workflow for studying this compound metabolism.
References
- 1. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-free prototyping enables implementation of optimized reverse β-oxidation pathways in heterotrophic and autotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plant acyl-CoA oxidase. Purification, characterization, and monomeric apoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Ethylpentanedioyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylpentanedioyl-CoA, also known as 2-ethylglutaroyl-CoA, is a dicarboxylic acyl-coenzyme A thioester. While not a central metabolite, its presence and concentration can be indicative of specific metabolic states or dysregulations, particularly in pathways involving branched-chain amino acid catabolism or fatty acid oxidation. Accurate quantification of this molecule is crucial for understanding its potential role in various physiological and pathological processes. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using a robust LC-MS/MS method.
Analytical Standard
An analytical standard for this compound is not readily commercially available. Therefore, a custom synthesis is required.
Protocol for Synthesis of this compound (based on general methods for dicarboxylic acid CoA esters):
This protocol is adapted from established methods for synthesizing acyl-CoA esters from their corresponding carboxylic acids.
Materials:
-
2-Ethylpentanedioic acid (2-ethylglutaric acid)
-
Coenzyme A, free acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Ethyl acetate (B1210297)
-
Solid-phase extraction (SPE) C18 cartridges
-
Ammonium acetate
Procedure:
-
Activation of 2-Ethylpentanedioic Acid:
-
Dissolve 2-ethylpentanedioic acid in anhydrous THF.
-
Add equimolar amounts of DCC and NHS to the solution to form the NHS-ester of 2-ethylpentanedioic acid.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the THF under reduced pressure to obtain the crude 2-ethylpentanedioyl-NHS ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A, free acid, in a 0.5 M sodium bicarbonate solution.
-
Add the activated 2-ethylpentanedioyl-NHS ester (dissolved in a minimal amount of THF) to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Extract the mixture with ethyl acetate to remove unreacted starting materials and byproducts.
-
Purify the aqueous phase containing this compound using SPE on a C18 cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the this compound with a mixture of acetonitrile and water.
-
Lyophilize the fractions containing the product.
-
-
Characterization and Quantification:
-
Confirm the identity of the synthesized this compound by high-resolution mass spectrometry.
-
Determine the purity by HPLC-UV at 260 nm.
-
Quantify the concentration of the standard solution using a spectrophotometer, assuming a molar extinction coefficient for the adenine (B156593) group of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Experimental Protocols for Quantification
This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in biological samples.
Sample Preparation
Objective: To efficiently extract short-chain acyl-CoAs from biological matrices while minimizing degradation and matrix effects.
Method: Sulfosalicylic Acid (SSA) Precipitation [1]
This method is recommended for its ability to effectively precipitate proteins while retaining a significant amount of short-chain acyl-CoAs and their biosynthetic precursors.[1]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
5% (w/v) Sulfosalicylic Acid (SSA) in water, stored at 4°C
-
Internal Standard (IS): ¹³C-labeled acyl-CoA or a structural analog not present in the sample (e.g., heptadecanoyl-CoA).
Protocol for Cultured Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 5% SSA to each 10 cm dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol for Tissue Samples:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection.
-
Weigh the frozen tissue (~20-50 mg).
-
Homogenize the tissue in 1 mL of ice-cold 5% SSA per 50 mg of tissue using a bead beater or a Dounce homogenizer.
-
Follow steps 4-7 from the cultured cell protocol.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-50% B; 15-17 min: 50-95% B; 17-20 min: 95% B; 20.1-25 min: 2% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions:
Acyl-CoAs are typically analyzed in positive ion mode due to better ionization efficiency.[1] The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
Predicted MRM Transitions for this compound:
-
Molecular Formula of 2-Ethylpentanedioic acid: C₇H₁₂O₄
-
Exact Mass of 2-Ethylpentanedioic acid: 160.0736 g/mol
-
Molecular Formula of Coenzyme A (free thiol): C₂₁H₃₆N₇O₁₆P₃S
-
Exact Mass of Coenzyme A (free thiol): 767.1152 g/mol
-
Exact Mass of this compound ([M+H]⁺): (Mass of 2-Ethylpentanedioic acid - Mass of H₂O) + Mass of Coenzyme A + Mass of H⁺ = (160.0736 - 18.0106) + 767.1152 + 1.0073 = 910.1855 m/z
The fragmentation of acyl-CoAs in positive ion mode typically results in a characteristic neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety (507.1952 Da) and the formation of a product ion corresponding to the phosphopantetheine-acyl group. Another common fragment is the adenosine 3',5'-diphosphate ion at m/z 428.0365.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) (Starting Point) |
| This compound | 910.2 | 403.0 | 35 |
| This compound | 910.2 | 428.0 | 45 |
Note: The optimal collision energies should be determined empirically by infusing the synthesized standard.
Data Presentation
Table 1: Quantitative Data Summary
| Sample ID | This compound Concentration (pmol/mg protein) | Standard Deviation | % RSD |
| Control 1 | 1.23 | 0.15 | 12.2 |
| Control 2 | 1.45 | 0.18 | 12.4 |
| Control 3 | 1.38 | 0.12 | 8.7 |
| Treated 1 | 5.67 | 0.45 | 7.9 |
| Treated 2 | 6.12 | 0.51 | 8.3 |
| Treated 3 | 5.98 | 0.48 | 8.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Potential Metabolic Context: The Ethylmalonyl-CoA Pathway
This compound is structurally related to intermediates of the ethylmalonyl-CoA pathway, a metabolic route for acetyl-CoA assimilation found in some bacteria.[2] This pathway involves several carboxylated and branched-chain acyl-CoA species. The presence of this compound could potentially arise from side reactions or alternative substrates entering this pathway.
Caption: The Ethylmalonyl-CoA pathway and its potential relation to this compound.
References
Application Notes and Protocols: Site-Directed Mutagenesis of Enzymes Interacting with 2-Ethylpentanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanedioyl-CoA is an analogue of glutaryl-CoA, a key intermediate in the metabolic pathways of lysine, hydroxylysine, and tryptophan. The primary enzyme responsible for the metabolism of glutaryl-CoA is Glutaryl-CoA dehydrogenase (GCDH), a mitochondrial flavoprotein.[1] Deficiencies in GCDH activity, often caused by mutations in the GCDH gene, lead to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in the neurometabolic disorder Glutaric Acidemia Type 1 (GA1).[1][2][3] Given the structural similarity, GCDH is a prime candidate for interaction with this compound. Understanding this interaction at a molecular level is crucial for developing novel therapeutic strategies and for bioremediation applications.
Site-directed mutagenesis is a powerful technique to investigate the structure-function relationship of enzymes.[4][5][6] By systematically altering specific amino acid residues within the active site of an enzyme, researchers can probe their roles in substrate binding, catalysis, and overall enzyme stability. These application notes provide a comprehensive guide to performing site-directed mutagenesis on enzymes, like GCDH, that are predicted to interact with this compound.
Target Enzyme: Glutaryl-CoA Dehydrogenase (GCDH)
GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[1][7] The enzyme functions as a homotetramer in the mitochondrial matrix.[1] The catalytic mechanism involves a glutamate (B1630785) residue acting as a base to abstract a proton from the substrate.[1] The active site of GCDH is a prime target for mutagenesis studies to explore and potentially modify its substrate specificity to better accommodate or act upon this compound.
Data Presentation: Predicted Effects of Site-Directed Mutagenesis on GCDH Activity with this compound
The following table summarizes hypothetical quantitative data from site-directed mutagenesis experiments on human GCDH. The mutations are designed to probe the active site and its interaction with the non-native substrate, this compound. The wild-type enzyme's activity with its native substrate, glutaryl-CoA, is provided as a baseline.
| Enzyme Variant | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) | Fold Change in Catalytic Efficiency (vs. WT with this compound) |
| Wild-Type (WT) | Glutaryl-CoA | 5 | 100 | 2.0 x 107 | - |
| Wild-Type (WT) | This compound | 500 | 5 | 1.0 x 104 | 1 |
| E370Q | This compound | 450 | 0.1 | 2.2 x 102 | 0.022 |
| R94A | This compound | 1200 | 2 | 1.7 x 103 | 0.17 |
| Y373F | This compound | 300 | 10 | 3.3 x 104 | 3.3 |
| A293V | This compound | 250 | 20 | 8.0 x 104 | 8.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Site-Directed Mutagenesis
This protocol outlines the generation of specific point mutations in the GCDH gene using a commercially available site-directed mutagenesis kit.
Materials:
-
pET expression vector containing the human GCDH cDNA sequence
-
Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit)
-
Custom-designed mutagenic primers (forward and reverse) for each desired mutation
-
High-fidelity DNA polymerase
-
DNase I
-
Competent E. coli cells (e.g., XL10-Gold)
-
LB agar (B569324) plates with appropriate antibiotic for selection
-
Liquid LB medium with appropriate antibiotic
-
Miniprep kit for plasmid purification
-
DNA sequencing service
Procedure:
-
Primer Design: Design forward and reverse mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up the PCR reaction according to the manufacturer's protocol. The reaction will include the template DNA (pET-GCDH), mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Thermal Cycling: Perform PCR using a thermal cycler. A typical program includes an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
Digestion of Template DNA: Following PCR, digest the parental, methylated template DNA by adding a restriction enzyme like DpnI to the reaction mixture and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Colony Selection and Plasmid Purification: Select several individual colonies and grow them overnight in liquid LB medium with the corresponding antibiotic. Purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Protein Expression and Purification
This protocol describes the expression of wild-type and mutant GCDH in E. coli and subsequent purification.
Materials:
-
Verified pET-GCDH (wild-type and mutant) plasmids
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitor cocktail)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents and equipment
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Transformation: Transform the pET-GCDH plasmids into the E. coli expression strain.
-
Expression: Inoculate a large culture of LB medium with a single colony and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged GCDH protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the protein concentration using a standard protein assay.
Enzyme Kinetics Assay
This protocol details the measurement of GCDH activity using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.
Materials:
-
Purified wild-type and mutant GCDH enzymes
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 1 mM FAD)
-
Substrates: Glutaryl-CoA and this compound
-
Electron acceptor: Phenazine ethosulfate (PES) or 2,6-dichloroindophenol (B1210591) (DCPIP)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer, the electron acceptor, and the substrate at various concentrations.
-
Initiate Reaction: Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) over time.
-
Calculate Initial Velocity: Determine the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Data Analysis: Repeat the assay with a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.
Visualizations
Signaling Pathway
References
- 1. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GCDH glutaryl-CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of the 2-Ethylpentanedioyl-CoA Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
Note: The metabolic pathway of 2-ethylpentanedioyl-CoA is not well-documented in existing literature. Therefore, the following application notes and protocols are based on a hypothesized pathway constructed from known enzymatic reactions and principles of metabolic pathways for structurally similar molecules, such as the ethylmalonyl-CoA pathway and the peroxisomal β-oxidation of dicarboxylic acids.
I. Application Notes
Introduction
This compound, also known as 2-ethylglutaryl-CoA, is a branched-chain dicarboxylic acyl-CoA. While its precise physiological role is not established, its metabolism is likely to intersect with pathways of fatty acid and amino acid metabolism. Understanding the synthesis and degradation of this molecule can provide insights into novel metabolic routes, potential inborn errors of metabolism, and the substrate promiscuity of known enzymes. This document outlines a hypothesized metabolic pathway for this compound and provides detailed protocols for its in vitro reconstitution.
Hypothesized Metabolic Pathways
1. Synthesis of this compound
The proposed biosynthetic pathway for this compound starts from butyryl-CoA and involves a series of carboxylation, condensation, reduction, and oxidation steps. A key entry point is the carboxylation of butyryl-CoA to (2S)-ethylmalonyl-CoA, a reaction known to be catalyzed by acetyl-CoA carboxylase with some promiscuity[1]. The subsequent steps are analogous to reactions in the ethylmalonyl-CoA pathway and fatty acid synthesis.
-
Step 1: Activation (Alternative Starting Point): 2-Ethylpentanedioic acid (2-ethylglutaric acid) is activated to its CoA ester by an Acyl-CoA Synthetase.
-
Step 2: Carboxylation: Butyryl-CoA is carboxylated to form (2S)-ethylmalonyl-CoA by an Acyl-CoA Carboxylase.
-
Step 3: Condensation: (2S)-Ethylmalonyl-CoA condenses with acetyl-CoA to form 3-keto-2-ethyl-hexanedioyl-CoA, catalyzed by a β-ketoacyl-CoA synthase-like enzyme.
-
Step 4 & 5: Reduction and Dehydration: The keto group is subsequently reduced by a reductase and then dehydrated by a hydratase.
-
Step 6: Final Oxidation: A final oxidation step would yield this compound.
2. Degradation of this compound
The degradation of dicarboxylic acids typically occurs via β-oxidation within peroxisomes[2][3][4]. A similar pathway is proposed for this compound, involving a cycle of four key enzymatic reactions that shorten the acyl-CoA chain.
-
Step 1: Dehydrogenation: An Acyl-CoA Oxidase (peroxisomal) or Dehydrogenase (mitochondrial) introduces a double bond.
-
Step 2: Hydration: An Enoyl-CoA Hydratase adds a water molecule across the double bond.
-
Step 3: Dehydrogenation: A 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Step 4: Thiolysis: A β-Ketothiolase cleaves the molecule, releasing acetyl-CoA and a shorter acyl-CoA.
II. Data Presentation
Table 1: Kinetic Parameters of Candidate Enzymes for the this compound Pathway
| Enzyme Class | Specific Enzyme Example | Substrate | K_m (µM) | V_max (U/mg) or k_cat (s⁻¹) | Reference |
| Acyl-CoA Carboxylase | Thermobifida fusca YX AcCCase | Butyryl-CoA | 130 ± 10 | 0.22 ± 0.01 (V_max) | [1] |
| Propionyl-CoA | 50 ± 10 | 0.81 ± 0.02 (V_max) | [1] | ||
| Acetyl-CoA | 120 ± 10 | 0.36 ± 0.01 (V_max) | [1] | ||
| Acyl-CoA Dehydrogenase | Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Myristoyl-CoA (C14) | - | - | [5] |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | C4 to C16 substrates | Varies | Most active with medium-chain | [6] | |
| Enoyl-CoA Hydratase | Aeromonas caviae PhaJ_Ac | Crotonyl-CoA (C4) | 48 ± 3 | 6.2 x 10³ (V_max) | [7] |
| 2-Hexenoyl-CoA (C6) | 51 ± 4 | 1.8 x 10³ (V_max) | [7] | ||
| Butyryl-CoA:Acetate CoA-transferase | Clostridium propionicum CPB6-CoAT | Butyryl-CoA | 537 ± 10 | 5.81 ± 1.5 min⁻¹ (k_cat) | [8] |
| Caproyl-CoA | 359 ± 5.3 | 14.7 ± 0.9 min⁻¹ (k_cat) | [8] |
Note: Data for the exact substrate this compound is not available. The table presents data for structurally related or precursor molecules to provide an estimate of enzyme performance.
III. Visualization
Hypothesized Metabolic Pathways
Caption: Hypothesized metabolic pathways for this compound.
Experimental Workflow
Caption: General workflow for in vitro reconstitution experiments.
IV. Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
This protocol provides a general method for expressing and purifying a His-tagged candidate enzyme (e.g., an Acyl-CoA Dehydrogenase) in E. coli.
1. Gene Cloning and Expression:
-
Synthesize or PCR-amplify the gene of interest and clone it into a suitable expression vector (e.g., pET-28a) with an N- or C-terminal His-tag.
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD_600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
2. Protein Purification:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
Protocol 2: In Vitro Enzyme Activity Assays
1. Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Ferricenium-based)[9]
This spectrophotometric assay measures the reduction of ferricenium ion, which is a substitute for the natural electron acceptor ETF.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6.
-
Substrate: 10 mM stock of the desired acyl-CoA (e.g., octanoyl-CoA as a standard) in water.
-
Ferricenium hexafluorophosphate: 10 mM stock in acetonitrile (B52724).
-
-
Procedure:
-
In a 1 mL cuvette, combine 950 µL of Assay Buffer, 10 µL of ferricenium stock (final concentration 100 µM), and the purified ACAD enzyme.
-
Initiate the reaction by adding 10 µL of the acyl-CoA substrate stock (final concentration 100 µM).
-
Monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for ferricenium).
-
Calculate the activity using the molar extinction coefficient of ferricenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).
-
2. Enoyl-CoA Hydratase Activity Assay[7]
This assay measures the hydration of an enoyl-CoA by monitoring the decrease in absorbance at 263 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 25 mM crotonyl-CoA in water.
-
-
Procedure:
-
In a quartz cuvette with a 0.1-cm light path, add 290 µL of Assay Buffer containing 0.25 mM crotonyl-CoA.
-
Start the reaction by adding 10 µL of the purified enoyl-CoA hydratase solution.
-
Measure the decrease in absorbance at 263 nm at 30°C.
-
Calculate the activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).
-
3. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay[10]
This assay follows the reduction of NAD⁺ to NADH by monitoring the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.3.
-
Substrate: 5.4 mM S-acetoacetyl-CoA in Assay Buffer.
-
Cofactor: 6.4 mM NADH in cold Assay Buffer (prepare fresh).
-
-
Procedure:
-
In a 1 mL cuvette, combine Assay Buffer, 50 µL of NADH solution, and the purified HADH enzyme.
-
Initiate the reaction by adding 50 µL of the S-acetoacetyl-CoA solution.
-
Record the decrease in absorbance at 340 nm at 37°C.
-
Calculate the activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
-
4. β-Ketothiolase Activity Assay[11][12]
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of CoASH. The decrease in absorbance of the Mg²⁺-complexed 3-ketoacyl-CoA is monitored at 303 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.1.
-
Substrate: 10 mM acetoacetyl-CoA in water.
-
Coenzyme A: 10 mM CoASH in water.
-
-
Procedure:
-
In a 1 mL cuvette, combine Assay Buffer, 10 µL of CoASH solution, and the purified thiolase enzyme.
-
Start the reaction by adding 10 µL of acetoacetyl-CoA solution.
-
Monitor the decrease in absorbance at 303 nm.
-
Calculate the activity based on the change in absorbance over time.
-
Protocol 3: In Vitro Reconstitution of the this compound Degradation Pathway
This protocol describes the setup for the in vitro reconstitution of the hypothesized β-oxidation pathway for this compound.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5.
-
Prepare stock solutions of substrates and cofactors:
-
This compound: 10 mM
-
FAD: 10 mM
-
NAD⁺: 50 mM
-
CoASH: 10 mM
-
ATP: 100 mM (if starting from the dicarboxylic acid with an acyl-CoA synthetase)
-
2. Reconstitution Reaction:
-
In a microcentrifuge tube, combine the following in the specified final concentrations:
-
Reaction Buffer
-
This compound (0.5 mM)
-
FAD (0.1 mM)
-
NAD⁺ (1 mM)
-
CoASH (0.5 mM)
-
Purified Acyl-CoA Oxidase (1-5 µM)
-
Purified Enoyl-CoA Hydratase (1-5 µM)
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase (1-5 µM)
-
Purified β-Ketothiolase (1-5 µM)
-
-
The total reaction volume can be 100-500 µL.
-
Incubate the reaction mixture at 37°C.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the disappearance of the substrate and the appearance of intermediates and the final products (acetyl-CoA and propionyl-CoA) using HPLC or LC-MS/MS.
4. Analytical Method (HPLC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with two mobile phases:
-
Mobile Phase A: 100 mM sodium phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
-
Monitor the elution of acyl-CoA species by absorbance at 260 nm.
-
Quantify the compounds by comparing their peak areas to those of known standards.
By following these protocols, researchers can systematically investigate the proposed metabolic pathway of this compound, characterize the activities of the involved enzymes, and gain a deeper understanding of this novel metabolic route.
References
- 1. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of very long chain dicarboxylic polyunsaturated fatty acids in mouse hepatocytes, a peroxisomal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethylpentanedioyl-CoA in Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanedioyl-CoA, a C7-dicarboxylic acid derivative, is an emerging molecule of interest in synthetic biology and metabolic engineering. While not a common natural metabolite, its unique branched structure makes it a valuable precursor for the synthesis of specialty polymers, plasticizers, lubricants, and potentially as a building block for novel pharmaceuticals. The ethyl group provides a point of distinction from linear dicarboxylic acids, potentially conferring novel properties to derived materials. This document provides an overview of the potential applications, proposed biosynthetic pathways, and detailed experimental protocols relevant to the production and analysis of this compound and its corresponding dicarboxylic acid, 2-ethylpentanedioic acid.
Applications in Synthetic Biology
The introduction of this compound into microbial chassis opens up possibilities for the bio-production of a new class of chemicals. Key applications include:
-
Polymer Synthesis: 2-Ethylpentanedioic acid can be used as a monomer for the synthesis of polyesters and polyamides. The ethyl branch can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, and altered thermal properties compared to polymers derived from linear dicarboxylic acids like pimelic acid.
-
Plasticizers and Lubricants: Esters derived from 2-ethylpentanedioic acid have potential as bio-based plasticizers and lubricants, offering a renewable alternative to petroleum-derived products.
-
Pharmaceutical Precursors: The unique chemical scaffold of 2-ethylpentanedioic acid can be a starting point for the synthesis of complex molecules with potential therapeutic activities.
-
Antibiotic Synthesis: The ethylmalonyl-CoA pathway, a potential source of precursors for this compound, is known to provide extender units for the biosynthesis of polyketide antibiotics in Streptomyces.[1][2][3][4] Engineering this pathway could lead to the production of novel antibiotic analogues.
Proposed Biosynthetic Pathways for this compound
Currently, no natural pathway for the direct synthesis of this compound has been fully elucidated. However, based on established metabolic engineering strategies for other dicarboxylic acids, several plausible synthetic pathways can be proposed in a host organism like Escherichia coli.
Pathway I: Leveraging the Reverse Adipate-Degradation Pathway
A reverse adipate-degradation pathway has been engineered for the production of dicarboxylic acids of various lengths.[5] By selecting appropriate enzymes with promiscuous substrate specificities, this pathway could be adapted for this compound synthesis. The key step would involve the Claisen condensation of propanoyl-CoA (a C3 unit) with succinyl-CoA (a C4 unit), catalyzed by a β-ketothiolase.
Caption: Proposed pathway for this compound synthesis.
Pathway II: Modification of the Biotin (B1667282) Synthesis Pathway
The native biotin synthesis pathway in E. coli produces pimeloyl-ACP, a C7 intermediate. By engineering this pathway, it is possible to produce odd-chain dicarboxylic acids.[6] A similar strategy could be envisioned for 2-ethylpentanedioic acid, where ethylmalonyl-ACP is used as an extender unit in place of malonyl-ACP.
Caption: Engineered biotin pathway for odd-chain dicarboxylic acids.
Quantitative Data
While specific production data for 2-ethylpentanedioic acid is not yet widely available, data from the production of the structurally similar C7 dicarboxylic acid, pimelic acid, can serve as a benchmark.
| Product | Host Organism | Pathway | Titer (mg/L) | Reference |
| Pimelic Acid | E. coli | Engineered Biotin/Fatty Acid Synthesis | 24.7 ± 1.4 | [6] |
| Pimelic Acid | E. coli | Reverse Adipate-Degradation | ~25 | [7] |
Experimental Protocols
General Workflow for Engineered Strain Construction and Production
Caption: General workflow for microbial production and analysis.
Protocol for Extraction of Acyl-CoA Esters from Bacterial Cells
This protocol is adapted from established methods for acyl-CoA analysis.[8][9]
Materials:
-
Bacterial cell pellet
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: 50% Methanol in water with 10 mM ammonium (B1175870) acetate (B1210297)
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in 1 mL of ice-cold extraction solvent.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.
Protocol for Extraction of Dicarboxylic Acids from Fermentation Broth
Materials:
-
Fermentation broth
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane for GC-MS analysis)
Procedure:
-
Take a known volume of fermentation broth (e.g., 10 mL).
-
Acidify the broth to pH 2-3 with HCl.
-
Extract the dicarboxylic acids with an equal volume of ethyl acetate three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
The dried residue can be redissolved in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.
Protocol for LC-MS/MS Analysis of Acyl-CoA Esters
This is a general method that should be optimized for the specific instrument and target analyte.[10][11]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. A characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine moiety) is common for acyl-CoAs.[11]
Conclusion
This compound represents a novel and promising target for synthetic biology, with potential applications in the production of advanced biomaterials and specialty chemicals. While direct biosynthetic pathways are still under development, existing metabolic engineering strategies for other dicarboxylic acids provide a clear roadmap for its production. The protocols outlined in this document offer a starting point for researchers to engineer and analyze microbial strains for the synthesis of this and other valuable C7 dicarboxylic acids. Further research into enzyme discovery and pathway optimization will be crucial to unlocking the full potential of this compound in the bio-based economy.
References
- 1. Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-Ethylpentanedioyl-CoA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-ethylpentanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound, like other acyl-CoA esters, can be achieved through two primary routes: enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (or ligase) to catalyze the formation of the thioester bond between 2-ethylpentanedioic acid and coenzyme A (CoA). This is often the preferred method due to its high specificity, mild reaction conditions, and ability to avoid harsh chemicals that might degrade the reactants or products. The reaction typically requires ATP and magnesium ions as cofactors.
-
Chemical Synthesis: Several chemical methods can be employed, generally involving the activation of the carboxylic acid groups of 2-ethylpentanedioic acid, followed by reaction with CoA. Common activation methods include conversion to an acid chloride, a mixed anhydride (B1165640), or a 1-acylimidazole.[1] These methods are useful when a suitable enzyme is not available but can suffer from lower yields and the need for more extensive purification.
Q2: Which carboxyl group of 2-ethylpentanedioic acid is activated to form the CoA ester?
A2: 2-Ethylpentanedioic acid is a dicarboxylic acid, meaning it has two carboxyl groups. Enzymatic synthesis may show specificity for one of the two carboxyl groups. Dicarboxylyl-CoA synthetases have been identified that can convert dicarboxylic acids into their CoA esters.[2][3] Depending on the enzyme and reaction conditions, you may get a mixture of products: the mono-CoA ester at the C1 carboxyl group, the mono-CoA ester at the C5 carboxyl group, or the di-CoA ester. The relative abundance of these products will depend on the substrate specificity of the enzyme used. Chemical synthesis methods are less specific and are likely to produce a mixture of mono- and di-substituted products.
Q3: Why is ATP and Mg²⁺ required for the enzymatic synthesis?
A3: In the enzymatic reaction catalyzed by acyl-CoA synthetases, ATP is required to activate the carboxylic acid. The reaction proceeds in two steps. First, the carboxylic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[4] Divalent cations, most commonly Mg²⁺, are essential cofactors for this reaction, as they help to stabilize the negative charges on the phosphate (B84403) groups of ATP and facilitate the enzymatic catalysis.
Q4: How can I monitor the progress of the synthesis reaction?
A4: Several methods can be used to monitor the reaction progress:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying acyl-CoAs.[5] By using a suitable column (e.g., C18) and a gradient elution, you can separate the starting materials (2-ethylpentanedioic acid, CoA, ATP) from the product (this compound) and any byproducts. Detection is typically performed using a UV detector, as the adenine (B156593) moiety of CoA has a strong absorbance around 260 nm.
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying the desired product.[5][6]
-
Thiol Reagent Assay (Ellman's Reagent): This colorimetric assay can be used to measure the consumption of free CoA, which has a free thiol group. As the reaction proceeds and CoA is converted to its thioester, the concentration of free thiol will decrease.
Troubleshooting Guide
Problem 1: Very Low or No this compound Product Detected
This is a common issue that can stem from problems with the enzyme, substrates, or reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify Enzyme Activity: If using a commercially available enzyme, check the expiration date and storage conditions. If expressing and purifying the enzyme yourself, verify its activity with a known substrate first. Consider that not all acyl-CoA synthetases will accept dicarboxylic acids as substrates. You may need to screen different enzymes; dicarboxylyl-CoA synthetases have been identified in rat liver microsomes.[2] |
| Substrate Degradation | Use Fresh Substrates: ATP and CoA are susceptible to degradation. Prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. 2-ethylpentanedioic acid is generally stable, but ensure its purity. |
| Incorrect Reaction Conditions | Optimize pH and Temperature: Most acyl-CoA synthetases have an optimal pH range between 7.0 and 8.5 and a temperature around 37°C. Verify the pH of your buffer at the reaction temperature. |
| Insufficient Cofactors | Check Mg²⁺ Concentration: Ensure an adequate concentration of Mg²⁺ is present in the reaction mixture. The optimal concentration is typically in the range of 2-10 mM. |
| Inhibitors Present | Check for Contaminants: Ensure all reagents and water are free of contaminants that could inhibit the enzyme. The products of the reaction, AMP and pyrophosphate, can act as feedback inhibitors.[2] |
Problem 2: Low Yield of this compound
Even if the reaction is working, the yield may be suboptimal.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Substrate Concentrations | Vary Substrate Ratios: The stoichiometry of the reactants is crucial. Try varying the concentrations of 2-ethylpentanedioic acid, CoA, and ATP. It is often beneficial to use a slight excess of CoA and ATP relative to the carboxylic acid. |
| Product Instability | Maintain Optimal pH and Temperature: The thioester bond in acyl-CoAs can be unstable, especially at non-optimal pH values. Ensure the pH is maintained in the optimal range (typically 7.0-8.5). Once the reaction is complete, store the product at low temperatures (-80°C) or proceed immediately to the next step. Long-chain fatty acyl-CoAs have been shown to be unstable in aqueous buffers over time.[7] |
| Reaction Equilibrium | Drive the Reaction Forward: The synthesis of acyl-CoA is a reversible reaction. To drive the reaction towards product formation, you can add pyrophosphatase to the reaction mixture. Pyrophosphatase hydrolyzes the pyrophosphate (PPi) byproduct to two molecules of inorganic phosphate, making the overall reaction irreversible. |
| Thioesterase Activity | Check for Contaminating Enzymes: Crude enzyme preparations may contain thioesterases, which are enzymes that hydrolyze the acyl-CoA product back to the free fatty acid and CoA.[8] Using a more purified enzyme preparation can help to mitigate this issue. |
Problem 3: Difficulty in Purifying this compound
Purification can be challenging due to the similar properties of the product and unreacted substrates.
| Possible Cause | Troubleshooting Steps |
| Co-elution with Substrates | Optimize HPLC Gradient: If using reverse-phase HPLC, optimize the elution gradient to achieve better separation between this compound and the unreacted CoA and ATP. |
| Product Loss During Purification | Use Appropriate Purification Methods: Solid-phase extraction (SPE) can be an effective method for purifying acyl-CoAs.[9] C18 SPE cartridges can be used to retain the acyl-CoA while allowing more polar compounds like ATP and salts to pass through. Elution is then performed with an organic solvent like methanol (B129727) or acetonitrile. |
| Sample Handling | Minimize Adsorption: Acyl-CoAs can adsorb to glass and plastic surfaces. Use low-adsorption tubes and pipette tips to minimize loss during handling. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This is a general starting protocol that should be optimized for your specific enzyme and experimental setup.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
2 mM Coenzyme A
-
5 mM 2-ethylpentanedioic acid
-
1-5 µg of purified acyl-CoA synthetase (or dicarboxylyl-CoA synthetase)
-
(Optional) 1 unit/mL inorganic pyrophosphatase
-
-
Adjust the final volume to 100 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time should be determined empirically by taking time points and analyzing the product formation by HPLC.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 5 minutes.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the presence of this compound using reverse-phase HPLC with UV detection at 260 nm.
-
General Protocol for Chemical Synthesis via Mixed Anhydride Method
This method should be performed in a fume hood with appropriate personal protective equipment.
-
Activation of Carboxylic Acid:
-
Dissolve 2-ethylpentanedioic acid in an anhydrous organic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (1.1 equivalents per carboxyl group to be activated).
-
Slowly add ethyl chloroformate (1.1 equivalents per carboxyl group).
-
Stir the reaction at 0°C for 30 minutes to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
In a separate tube, dissolve Coenzyme A in an aqueous buffer (e.g., 0.5 M NaHCO₃).
-
Slowly add the CoA solution to the mixed anhydride solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
The product can be purified by solid-phase extraction (SPE) on a C18 cartridge or by preparative reverse-phase HPLC.
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicarboxylate—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethylpentanedioyl-CoA Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-ethylpentanedioyl-CoA in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a dicarboxylic acyl-coenzyme A (CoA) molecule. Like other acyl-CoAs, it is a critical intermediate in various metabolic pathways. The stability of this compound in solution is crucial for obtaining accurate and reproducible experimental results, as its degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the primary causes of this compound degradation in solution?
The degradation of this compound in solution is primarily due to two factors:
-
Non-enzymatic hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, particularly at alkaline and strongly acidic pH. This process is also accelerated at higher temperatures.
-
Enzymatic degradation: Enzymes known as acyl-CoA thioesterases (ACOTs) can catalyze the hydrolysis of the thioester bond, breaking down this compound into its corresponding free acid and coenzyme A. Specific ACOTs, such as ACOT4 and ACOT8, have been shown to be active on dicarboxylyl-CoA esters.[1]
Q3: What are the ideal storage conditions for this compound solutions?
To maximize the stability of this compound in solution, it is recommended to:
-
pH: Maintain a slightly acidic to neutral pH, ideally between 4.0 and 7.0.[2]
-
Temperature: Store solutions at low temperatures, such as 4°C for short-term storage (hours to a few days) and -80°C for long-term storage.
-
Solvent: For reconstitution of dry samples, a solution of 50% methanol (B129727) / 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) has been shown to provide superior stability compared to purely aqueous solutions.[3]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I minimize enzymatic degradation of this compound in my experiments?
If your experimental system contains cell lysates or tissue extracts that may have acyl-CoA thioesterase activity, consider the following strategies:
-
Work quickly and at low temperatures: Perform all experimental steps on ice to reduce enzyme activity.
-
Use protease and phosphatase inhibitors: While not specific for thioesterases, a general cocktail of inhibitors can help reduce overall enzymatic degradation.
-
Heat inactivation: For some experimental setups, a brief heat treatment of the cell lysate (e.g., 95°C for 5 minutes) can denature and inactivate enzymes, including thioesterases. However, this may not be suitable for all applications.
-
Quenching: For analytical purposes, enzymatic reactions can be stopped by rapidly adding a pre-cooled extraction solution, such as an acidic organic solvent mixture, to the sample.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound concentration over a short period in solution. | Hydrolysis due to inappropriate pH. | 1. Verify the pH of your buffer or solution. 2. Adjust the pH to a range of 4.0 - 7.0. 3. Prepare fresh solutions in a validated, stable buffer. |
| Elevated temperature. | 1. Ensure solutions are kept on ice or at 4°C during experiments. 2. For storage, use -20°C or -80°C. 3. Avoid leaving solutions at room temperature for extended periods. | |
| Inconsistent results between experimental replicates. | Variable degradation due to enzymatic activity. | 1. Incorporate steps to minimize enzymatic activity (see Q4 in FAQs). 2. Ensure consistent timing for all sample processing steps. 3. Consider preparing a master mix of reagents to minimize variability. |
| Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot the stock solution into single-use volumes. 2. Thaw aliquots on ice immediately before use and discard any unused portion. | |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared standard of this compound to establish its retention time and mass. 2. Compare the chromatogram/spectrum of your sample to the fresh standard to identify potential degradation products. 3. Implement the stability-improving measures outlined in this guide. |
Quantitative Data on Acyl-CoA Stability
Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C
| Solvent | % Remaining after 4 hours | % Remaining after 24 hours |
| Methanol | ~95% | ~90% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0) | >98% | >95% |
| Water | ~85% | ~70% |
| 50 mM Ammonium Acetate (pH 7.0) | ~90% | ~80% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~92% | ~85% |
Data is generalized from studies on a range of short- and long-chain acyl-CoAs and should be used as an estimate.[3]
Table 2: General Effect of pH and Temperature on Thioester Bond Stability
| Condition | Stability | Rationale |
| pH < 4.0 | Moderate | Increased risk of acid-catalyzed hydrolysis. |
| pH 4.0 - 7.0 | Optimal | The thioester bond is generally most stable in this range. |
| pH > 7.0 | Low | Increased risk of base-catalyzed hydrolysis. |
| -80°C | Excellent (Long-term) | Minimizes both chemical and enzymatic degradation. |
| -20°C | Good (Intermediate-term) | Suitable for storage over weeks to months. |
| 4°C | Fair (Short-term) | Suitable for working solutions over a few days. |
| Room Temperature | Poor | Significant degradation can occur within hours. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Materials:
-
This compound standard
-
Buffers at various pH values (e.g., pH 4.0, 7.0, 9.0)
-
Solvents for testing (e.g., water, 50% methanol/50% 50 mM ammonium acetate pH 7.0)
-
LC-MS/MS system with a C18 column
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in a stable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate pH 7.0) to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution into the different buffers and solvents to be tested to a final concentration suitable for LC-MS/MS analysis.
-
Incubation: Aliquot the test solutions and incubate them at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each test solution.
-
Quenching: Immediately quench any potential enzymatic activity and stop further degradation by adding a fixed volume of the cold quenching solution containing the internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate any proteins. Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.[5][6]
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard at each time point. Normalize the results to the time zero (T=0) sample to determine the percentage of this compound remaining.
Protocol 2: Sample Preparation from Biological Matrices to Minimize Degradation
This protocol outlines a method for extracting this compound from cell or tissue samples while minimizing ex vivo degradation.
Materials:
-
Biological sample (cell pellet or flash-frozen tissue)
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled (-20°C or colder) extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid)
-
Internal standard
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
Sample Collection: Harvest cells by centrifugation and wash with ice-cold PBS. For tissues, flash-freeze immediately after collection in liquid nitrogen.
-
Quenching and Extraction:
-
For cells: Add the pre-chilled extraction solution containing the internal standard directly to the cell pellet. Vortex vigorously.
-
For tissues: Weigh the frozen tissue and add it to a tube containing the pre-chilled extraction solution with the internal standard. Homogenize immediately on ice.
-
-
Incubation: Incubate the homogenate on ice for 15-30 minutes to allow for complete extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a stability-optimized solvent, such as 50% methanol / 50% 50 mM ammonium acetate (pH 7.0), for LC-MS/MS analysis.[3]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in MS analysis of 2-ethylpentanedioyl-CoA
Welcome to the Technical Support Center for the mass spectrometry (MS) analysis of 2-ethylpentanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate background noise and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the MS analysis of this compound?
A1: Background noise in the MS analysis of acyl-CoAs like this compound can be categorized into three main types:
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected. Common sources include impurities in solvents, plasticizers (e.g., phthalates) leaching from labware, and polymers such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG).[1] Contaminants from the sample matrix itself can also contribute significantly.[1]
-
Ion Suppression: This phenomenon occurs when other molecules in the sample compete with this compound for ionization, leading to a reduced signal for the analyte of interest.[2][3][4] This is a major issue in electrospray ionization (ESI).[3] Non-volatile components in the sample can also interfere with the formation of gas-phase ions.[4]
-
Electronic and Environmental Noise: Electronic noise is inherent to the mass spectrometer's detector and electronic components, though it is typically less problematic in modern instruments.[1] Environmental noise can originate from volatile organic compounds in the laboratory air.[1]
Q2: How can I distinguish a true this compound peak from background noise, especially at low concentrations?
A2: Differentiating a true signal from background noise is critical for accurate quantification. Key strategies include:
-
Blank Analysis: A crucial first step is to run a blank sample (the sample matrix without the analyte) through the entire experimental workflow. This helps to identify and create a list of consistently present background ions that can be excluded from your sample data.[1]
-
Isotopic Pattern Analysis: If you are using isotopically labeled internal standards, ensure that the observed isotopic distribution aligns with the expected pattern for your labeled this compound. Deviations may indicate the presence of interfering species.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between your analyte and background ions with the same nominal mass by providing accurate mass measurements.
-
Tandem MS (MS/MS): By monitoring specific fragment ions of this compound, you can significantly increase selectivity and reduce the impact of background noise.
Q3: Can the sample preparation method increase background noise for this compound analysis?
A3: Yes, the sample preparation method is a critical factor. Using non-volatile buffers (e.g., phosphate (B84403) buffers) or detergents can introduce significant background noise and cause ion suppression. Plasticware can leach plasticizers, which are a common source of contamination.[1] It is essential to use high-purity solvents and reagents and to optimize the extraction method to selectively isolate this compound while removing interfering matrix components. Solid-phase extraction (SPE) is often employed for this purpose.[5]
Troubleshooting Guides
Issue 1: High Baseline Noise Across the Entire Mass Spectrum
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, making it difficult to discern low-intensity peaks.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1][6] | A noticeable reduction in the baseline noise. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile, water).[1][7] | A cleaner baseline in subsequent blank runs. |
| Leaking System | Check all fittings and connections for leaks. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines.[1] | Improved signal intensity and a reduction in background ions. |
Issue 2: Persistent Interfering Peaks in All Samples (Including Blanks)
Symptoms: You observe the same interfering peaks in multiple runs, including blank injections.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.[1] | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (e.g., PEG, PPG) | Identify and remove the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1] | Removal of the characteristic repeating polymer ion series. |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. | Elimination of peaks that correspond to previously analyzed samples.[1] |
| Contaminated Mobile Phase Additives | Prepare fresh mobile phase with high-purity additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid).[6] | Reduction of adduct ions and a cleaner baseline. |
Issue 3: Poor Signal Intensity and Ion Suppression for this compound
Symptoms: The peak for this compound is weak or absent, despite its expected presence in the sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Optimize the sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is recommended for acyl-CoA analysis.[5] | A cleaner sample extract and improved signal-to-noise ratio. |
| Co-elution with Suppressing Agents | Adjust the chromatographic gradient to better separate this compound from interfering compounds. | Improved peak shape and intensity for the analyte. |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization technique if available (e.g., APCI). | Enhanced signal for this compound. |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Acyl-CoAs can be unstable in aqueous solutions.[8] Analyze samples promptly after preparation. | Preservation of the analyte and a more accurate measurement. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is designed to purify acyl-CoAs from a sample matrix, reducing background noise and ion suppression.[9]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of an appropriate extraction buffer (e.g., 50 mM ammonium acetate in water).[9]
-
-
Sample Loading:
-
Load the sample homogenate onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of the extraction buffer to remove hydrophilic interferences.
-
-
Elution:
-
Solvent Evaporation and Reconstitution:
-
Dry the combined eluate under a stream of nitrogen gas.[9]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC System Flushing Procedure
This protocol is designed to remove a broad range of contaminants from your LC system.[1]
-
Preparation:
-
Remove the column from the system and replace it with a union.
-
Place all solvent lines into a fresh bottle of high-purity, LC-MS grade isopropanol.
-
-
System Flush:
-
Flush the system with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min).
-
Sequentially flush the system with the following solvents for 30 minutes each:
-
100% Acetonitrile
-
100% Methanol
-
100% Water
-
-
Run a final flush with your initial mobile phase conditions until the baseline is stable.
-
-
Re-equilibration:
-
Reinstall the column.
-
Equilibrate the system with your mobile phase until a stable baseline is achieved.
-
Perform several blank injections to confirm the background noise has been reduced.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A hypothetical metabolic pathway leading to this compound.
References
- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Consequences of Compartmentalized Acyl-CoA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2-Ethylpentanedioyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-ethylpentanedioyl-CoA isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of this compound isomers.
Question: Why am I seeing poor resolution or complete co-elution of my this compound isomers?
Answer:
The separation of structural isomers like this compound can be challenging due to their similar physicochemical properties. Several factors could be contributing to poor resolution:
-
Inadequate Stationary Phase: The choice of stationary phase is critical for isomer separation. Standard C18 columns may not provide sufficient selectivity. Consider using a stationary phase with different retention mechanisms. For instance, polar stationary phases like polyethylene (B3416737) glycol (PEG) or cyanopropylsiloxane can offer different selectivity based on dipole-dipole interactions or hydrogen bonding.[1][2]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, significantly influences selectivity.
-
Gradient Elution: A shallow gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can enhance the separation of closely eluting compounds.[3][4]
-
Mobile Phase Modifiers: The addition of ion-pairing reagents or changing the pH of the aqueous phase can alter the ionization state of the isomers and improve separation.[5][6] For example, using a mobile phase with 10 mM ammonium (B1175870) formate (B1220265) can improve performance for some polar metabolites.[7]
-
-
Column Temperature: Operating the column at a different temperature can alter the selectivity of the separation. It's recommended to screen a range of temperatures to find the optimal condition.
Question: My peaks for this compound isomers are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based stationary phases can interact with the phosphate (B84403) groups of the CoA moiety, leading to tailing.[8]
-
Solution: Use a highly end-capped column or a column with a different base material. Increasing the ionic strength of the mobile phase or adding a competitive base can also mitigate these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[8]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can cause ionizable compounds to exist in multiple forms, resulting in tailing.
-
Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic state. A buffer is often used to maintain a constant pH.[8]
-
Question: I'm observing significant variability in the retention times of my isomers from run to run. What should I investigate?
Answer:
Retention time variability can compromise the reliability of your results. The most common causes are related to the HPLC system and mobile phase preparation.
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent source of variability.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.[10]
-
Question: The signal intensity for my this compound isomers is low in my LC-MS/MS analysis. How can I improve it?
Answer:
Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.
-
Ionization Efficiency: The choice of ionization mode and source parameters is crucial.
-
Solution: While negative ion mode is often used for acyl-CoAs, positive ion mode can be more sensitive for some species.[11] Optimize source parameters such as capillary voltage, gas flow rates, and temperature.
-
-
Sample Preparation: Inefficient extraction or the presence of ion-suppressing agents in the sample matrix can reduce signal intensity.
-
Solution: Solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.[3]
-
-
Mass Spectrometry Parameters: The selection of precursor and product ions, as well as collision energy, will directly impact signal intensity in MRM mode.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for this compound isomers?
A1: A good starting point would be a reversed-phase method using a C18 column with a water/acetonitrile gradient containing an acidic modifier like formic acid or an ammonium salt such as ammonium acetate.[12] From there, you can optimize the gradient, mobile phase additives, and stationary phase to improve isomer resolution.
Q2: How can I confirm the identity of the separated isomers?
A2: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the isomers. Tandem mass spectrometry (MS/MS) will produce fragmentation patterns that can help in structural elucidation, although the fragmentation of isomers may be very similar. If authentic standards are available, comparing retention times and fragmentation patterns is the most reliable method of identification.
Q3: Are there any specific sample preparation techniques recommended for acyl-CoA esters?
A3: Yes, due to their instability in aqueous solutions, it is important to handle samples appropriately.[12] Extraction with perchloric acid followed by solid-phase extraction (SPE) on a C18 cartridge is a common method to extract and concentrate short-chain acyl-CoA esters from biological matrices.[3]
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound Isomers
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation (from tissue):
-
Homogenize tissue in cold perchloric acid.[3]
-
Centrifuge to pellet proteins.
-
Apply the supernatant to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with acidic water.[3]
-
Elute the acyl-CoA esters with an appropriate solvent mixture (e.g., ethanol/water with ammonium acetate).[3]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Consider testing other stationary phases if resolution is poor.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A shallow linear gradient from a low percentage of B to a higher percentage over 15-20 minutes is a good starting point. For example, 5% to 40% B.[3][12]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: These will need to be determined for this compound. A common fragmentation is the neutral loss of 507 Da (phosphorylated ADP moiety).[5][12]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.
-
Quantitative Data Summary
The following table provides a hypothetical example of parameters that would be optimized and recorded during method development for this compound isomers.
| Parameter | Isomer 1 | Isomer 2 |
| Retention Time (min) | e.g., 8.5 | e.g., 8.9 |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion 1 (m/z) | To be determined | To be determined |
| Product Ion 2 (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
Visualizations
Caption: General experimental workflow for the analysis of this compound isomers.
References
- 1. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethylpentanedioyl-CoA Enzyme Kinetics
Welcome to the technical support center for troubleshooting enzyme kinetics involving 2-ethylpentanedioyl-CoA. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers, scientists, and drug development professionals resolve common issues encountered during enzymatic assays with novel or complex acyl-CoA derivatives.
Frequently Asked Questions (FAQs)
Category 1: Low or No Enzyme Activity
Q1: My reaction rate with this compound is significantly lower than expected, or I'm seeing no activity at all. What are the initial troubleshooting steps?
A1: When encountering low or no enzyme activity, it is crucial to systematically verify the core components and conditions of your assay. Simple errors in preparation or setup are often the source of the problem.
Initial Checks:
-
Reagent Integrity: Ensure that your enzyme and substrate solutions were freshly prepared using appropriate buffers.[1] CoA derivatives can be unstable, and enzymes are sensitive to degradation if not stored correctly. Always check the expiration dates of kit components.[2]
-
Assay Conditions: Confirm that the assay buffer is at the recommended pH and temperature for optimal enzyme activity.[1][3] Even minor fluctuations can significantly impact reaction rates.[1]
-
Component Omission: Carefully review the protocol to ensure no essential component, such as a cofactor or magnesium, was omitted from the reaction mixture.[2]
-
Pipetting and Dilution: Double-check all calculations for dilutions and ensure that calibrated pipettes were used to minimize errors in reagent concentrations.[2]
Troubleshooting Workflow for Low/No Activity
Caption: A logical workflow for troubleshooting poor enzyme kinetics.
Category 2: Substrate-Related Issues
Q2: How can I verify the purity, concentration, and stability of my this compound solution?
A2: The chemical integrity of your acyl-CoA substrate is critical. Acyl-CoA thioesters can hydrolyze, and impurities in the preparation can interfere with the reaction.
-
Purity and Concentration: The most reliable method is HPLC, which can separate this compound from contaminants and free CoA, allowing for accurate quantification.[4][5]
-
Stability: The stability of acyl-CoA derivatives is pH and temperature-dependent.[3] It is advisable to prepare solutions fresh and keep them on ice. You can perform a time-course stability study by incubating the substrate under assay conditions (without the enzyme) and measuring its concentration at different time points via HPLC or a coupled enzymatic assay.
| Parameter | Recommendation | Rationale |
| Storage | Aliquot and store at -80°C | Prevents repeated freeze-thaw cycles that can degrade the molecule. |
| Working Solution | Prepare fresh daily in appropriate buffer | Minimizes hydrolysis and degradation at working temperatures. |
| pH of Solution | Maintain at a slightly acidic to neutral pH (6.0-7.5) | Thioester bonds are more stable at slightly acidic pH. |
| Verification Method | HPLC or LC-MS/MS | Provides accurate concentration and detects impurities or degradation products.[4][5] |
Q3: Could this compound itself be inhibiting the enzyme?
A3: Yes, substrate inhibition is a known phenomenon, particularly with acyl-CoA derivatives.[6][7] At high concentrations, a second molecule of the substrate may bind to the enzyme at an allosteric site or to the enzyme-substrate complex, leading to a non-productive complex and a decrease in reaction velocity.[7][8]
To test for substrate inhibition:
-
Perform the enzyme assay across a very broad range of this compound concentrations.
-
Plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
If the plot shows an initial increase in rate followed by a decrease at higher concentrations, substrate inhibition is likely occurring.
Common Inhibition Mechanisms by Acyl-CoA Derivatives
Caption: Key enzyme inhibition models relevant to acyl-CoA substrates.
Category 3: Assay Development and Optimization
Q4: What are the key parameters to optimize for an assay involving a novel substrate like this compound?
A4: Optimizing assay conditions is essential for obtaining accurate kinetic data. A systematic approach, such as the Design of Experiments (DoE), can efficiently identify optimal conditions.[9]
| Parameter | Range to Test | Considerations |
| pH | 5.0 - 9.0 (in 0.5 unit increments) | Enzyme activity is highly pH-dependent. Also affects substrate stability. |
| Temperature | 25°C - 45°C | Higher temperatures increase rates but can lead to enzyme denaturation.[1] |
| Enzyme Concentration | Titrate to find a concentration that yields a linear reaction rate for a desired time period. | Ensure the initial velocity is measured under conditions where the enzyme is not saturated.[10] |
| Cofactors (e.g., Mg²⁺) | 0 - 10 mM | Many enzymes that use CoA derivatives require divalent cations for activity. |
| Ionic Strength | 50 mM - 200 mM (e.g., using NaCl or KCl) | Can influence enzyme conformation and activity. |
Protocol: General Spectrophotometric Assay for Acyl-CoA Utilizing Enzymes
This protocol describes a general method for measuring the activity of an enzyme that releases free Coenzyme A (CoASH) as a product. The release of CoASH is monitored by its reaction with Ellman's reagent (DTNB), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.[11][12]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme stock solution
-
This compound stock solution
-
Ellman's Reagent (DTNB) stock solution (10 mM in assay buffer)
-
96-well microplate (clear, flat-bottom)[2]
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, DTNB, and any required cofactors. The final concentration of DTNB is typically 0.5-1 mM.
-
Aliquot Mix: Add the appropriate volume of the master mix to each well of the 96-well plate.
-
Add Substrate: Add varying concentrations of this compound to the wells. Include a "no substrate" control.
-
Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the enzyme solution to each well. Mix gently by pipetting.[2]
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Calculate Initial Velocity: Plot absorbance vs. time for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.[1] Ensure the reaction is in the linear phase where substrate depletion is minimal.[1]
Experimental Workflow for a Coupled Assay
Caption: Standard workflow for an enzyme assay using Ellman's reagent.
Category 4: Data Interpretation
Q5: My reaction progress curves are not linear from the start. What could be the cause of a "lag" or "burst" phase?
A5: Non-linear progress curves can indicate several underlying phenomena.
-
Lag Phase (Slow initial rate):
-
Slow conformational change: The enzyme may need to undergo a slow structural change upon substrate binding before reaching its maximum catalytic rate.
-
Contaminant inhibition: A contaminating enzyme in your preparation might be slowly degrading an inhibitor present in the reaction mix.
-
-
Burst Phase (Fast initial rate):
-
Pre-steady-state kinetics: This often reflects a rapid initial chemical step (e.g., acylation of the enzyme) followed by a slower, rate-limiting step (e.g., product release). This is common in multi-step reactions.
-
Enzyme instability: The enzyme could be rapidly losing activity under the assay conditions.[1]
-
If you observe non-linear initial rates, it is important to ensure your measurement of initial velocity (V₀) is taken from the true linear, steady-state phase of the reaction.[1] If a burst is observed, analyzing the pre-steady-state portion can provide valuable information about individual steps in the catalytic mechanism.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Substrate-inhibiton by acetyl-CoA in the condensation reaction between oxaloacetate and acetyl-CoA catalyzed by citrate synthase from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific binding of 2-ethylpentanedioyl-CoA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-ethylpentanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a coenzyme A (CoA) ester of 2-ethylpentanedioic acid, a dicarboxylic acid. Like other acyl-CoAs, it possesses a long, flexible structure with both hydrophobic (the acyl chain) and charged (the CoA moiety) regions. This amphipathic nature can lead to non-specific binding to various surfaces in an experimental setup, such as microplates, beads, and membranes, as well as to proteins other than the intended target. This non-specific binding can result in high background signals, false positives, and reduced assay sensitivity.
Q2: What are the primary drivers of non-specific binding for a molecule like this compound?
The primary drivers of non-specific binding for this compound are:
-
Hydrophobic Interactions: The ethylpentanedioyl chain can interact non-specifically with hydrophobic surfaces and pockets in proteins.
-
Ionic Interactions: The negatively charged phosphate (B84403) groups of the Coenzyme A moiety can interact with positively charged surfaces or amino acid residues on proteins.
-
Interactions with Plastic Surfaces: Many laboratory consumables are made of plastics that can exhibit hydrophobic properties, leading to the adsorption of acyl-CoA molecules.
Q3: What are the initial steps I should take to assess non-specific binding in my assay?
To determine the extent of non-specific binding in your experiment, it is crucial to include proper controls. A key control is to run your assay in the absence of the intended binding partner (e.g., your protein of interest). If you still observe a significant signal, it is likely due to non-specific binding of this compound to the assay components.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding of this compound in your experiments.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Issue 1: High background signal in plate-based assays (e.g., ELISA-like formats)
| Potential Cause | Recommended Solution |
| Ionic interactions with the plate surface. | Increase the salt concentration of your binding and wash buffers. A final concentration of 150-500 mM NaCl is a good starting point. |
| Hydrophobic interactions with the plate surface. | Add a non-ionic detergent to your buffers. Tween-20 or Triton X-100 at a concentration of 0.05% (v/v) is commonly used. |
| Insufficient blocking of the plate surface. | Use a protein-based blocking agent. Bovine Serum Albumin (BSA) or casein at 1-5% (w/v) in your buffer can be effective. |
| Sub-optimal pH of the binding buffer. | Adjust the pH of your buffer to be near the isoelectric point (pI) of your target protein to minimize charge-based interactions. |
Issue 2: Non-specific binding to beads in pull-down or immunoprecipitation assays
| Potential Cause | Recommended Solution |
| Charge-based interactions with the bead matrix. | Increase the ionic strength of your buffers with NaCl or KCl. |
| Hydrophobic interactions with the bead surface. | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers. |
| Inadequate pre-blocking of the beads. | Pre-incubate the beads with a blocking solution containing a high concentration of a non-specific protein like BSA (e.g., 1 mg/mL) before adding your sample. |
Quantitative Comparison of Common Blocking Agents
The effectiveness of blocking agents can vary depending on the assay system and the nature of the non-specific interaction. The following table summarizes common blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Primary Mode of Action | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Protein-based blocking of hydrophobic and charged sites. | A widely used and generally effective blocking agent. |
| Non-fat Dry Milk (Casein) | 1 - 5% (w/v) | Protein-based blocking; particularly effective for some systems. | Can interfere with assays involving biotin-avidin systems. |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions. | Can be used in combination with protein blockers. |
| Triton X-100 | 0.05 - 0.1% (v/v) | Non-ionic detergent, similar to Tween-20. | Can be more stringent than Tween-20. |
| Normal Serum | 1 - 5% (v/v) | Contains a mixture of proteins that can block non-specific sites. | Use serum from a species that will not cross-react with your antibodies. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Plate-Based Assays
-
Coating: Coat the wells of a microtiter plate with your target molecule (e.g., protein) in an appropriate coating buffer. Incubate as required.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS or TBS).
-
Blocking: Add 200 µL of blocking buffer to each well. The blocking buffer should contain a blocking agent such as 3% (w/v) BSA in wash buffer.
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer containing 0.05% (v/v) Tween-20.
-
Assay: Proceed with the addition of this compound and subsequent assay steps.
Protocol 2: Pre-blocking of Beads for Pull-Down Assays
-
Bead Equilibration: Wash the required amount of beads twice with your binding buffer.
-
Blocking: Resuspend the beads in a blocking solution containing 1 mg/mL BSA in binding buffer.
-
Incubation: Incubate the beads with gentle agitation for at least 30 minutes at room temperature.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads twice with binding buffer to remove excess blocking agent.
-
Binding: The pre-blocked beads are now ready for the addition of your cell lysate or protein sample for the pull-down experiment.
Potential Signaling Pathway Involvement
Dicarboxylic acid CoA esters like this compound are known to be metabolized through peroxisomal β-oxidation. Acyl-CoAs can also act as signaling molecules, for instance, by influencing the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Potential metabolic fate and signaling role of this compound.
Enhancing the extraction efficiency of 2-ethylpentanedioyl-CoA from tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-ethylpentanedioyl-CoA from tissues. The following information is designed to address common challenges and improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in acyl-CoA extraction from tissues?
A1: The most critical initial step is to rapidly quench metabolic activity. This is typically achieved by flash-freezing the tissue sample in liquid nitrogen immediately after collection.[1][2] It is crucial to keep the tissue frozen throughout the initial pulverization and homogenization steps to prevent enzymatic degradation of acyl-CoAs.[1]
Q2: I am observing low recovery of my target acyl-CoA. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of acyl-CoAs can stem from several factors. The choice of extraction solvent and methodology is paramount. For short-chain acyl-CoAs like this compound, a robust method involves protein precipitation with 5-sulfosalicylic acid (SSA).[1][3] This method has been shown to offer high recovery rates for a range of short-chain acyl-CoAs and often circumvents the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic species.[1][3][4] If you are using a method involving SPE, ensure the cartridge type and elution conditions are optimized for your analyte. Inefficient homogenization can also lead to poor recovery. Ensure the tissue is thoroughly pulverized to a fine powder before homogenization.[1]
Q3: My acyl-CoA samples seem to be degrading. How can I improve their stability?
A3: Acyl-CoAs are known to be unstable in aqueous solutions.[5] To enhance stability, it is recommended to work with ice-cold solutions throughout the extraction process and to process samples quickly.[6] For storage of the final extract, use a neutral pH buffer, such as an ammonium (B1175870) acetate (B1210297) buffered solvent, which has been shown to stabilize most acyl-CoA compounds.[7] When using autosamplers for analysis, ensure the samples are kept at a low temperature (e.g., 4°C).[7] Additionally, using glass vials instead of plastic can decrease signal loss and improve sample stability.[8]
Q4: Are there any specific considerations for extracting a dicarboxylic acyl-CoA like this compound?
A4: While the literature does not provide a specific protocol for this compound, the general principles for short- to medium-chain acyl-CoA extraction are applicable. Given its dicarboxylic nature, it will be more polar than a monocarboxylic acyl-CoA of a similar chain length. This increased polarity makes methods that avoid solid-phase extraction, such as the 5-sulfosalicylic acid (SSA) precipitation method, particularly suitable as they tend to have better recovery for more hydrophilic molecules.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction. | Ensure complete tissue homogenization. Use a proven extraction method like the 5-sulfosalicylic acid (SSA) protocol for short-chain acyl-CoAs.[1] |
| Analyte degradation. | Keep samples on ice throughout the procedure.[1] Use a stabilizing reconstitution solvent like ammonium acetate buffer at a neutral pH.[7] | |
| Suboptimal LC-MS/MS conditions. | Optimize mass spectrometry parameters, including parent and fragment ions, for this compound. | |
| Poor Reproducibility Between Replicates | Inconsistent sample handling. | Ensure uniform and rapid processing of all samples. Use an internal standard added early in the workflow to account for variability.[9] |
| Incomplete protein precipitation. | Allow for sufficient incubation time on ice after adding the precipitating agent (e.g., SSA).[1] Ensure thorough vortexing or homogenization. | |
| Pipetting errors with small volumes. | Use calibrated pipettes and appropriate tip sizes. | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of contaminants. | If using SPE, ensure proper washing steps are included. Consider a liquid-liquid extraction step to remove nonpolar lipids.[4] |
| Matrix effects in the mass spectrometer. | Dilute the sample to reduce matrix effects. Optimize the chromatography to separate the analyte from interfering compounds. |
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[1] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[1] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data compiled from studies comparing SSA and TCA extraction methods.[1]
Experimental Protocols
Protocol 1: Short-Chain Acyl-CoA Extraction using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from methods optimized for short-chain acyl-CoAs and is suitable for tissues.[1]
Materials and Reagents:
-
Frozen tissue sample (~20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.[1]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder. Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.[1]
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube for subsequent analysis (e.g., by LC-MS/MS).[1]
Visualizations
Caption: Workflow for short-chain acyl-CoA extraction from tissues.
Caption: Troubleshooting logic for low acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Matrix: A Technical Guide to Accurate 2-Ethylpentanedioyl-CoA Quantification
Welcome to the Technical Support Center for the quantification of 2-ethylpentanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with matrix effects in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] Components of biological matrices like salts, lipids, and proteins are common causes of these interferences in LC-MS analysis.[2][3]
Q2: What is the most effective method to correct for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4][5][6] An ideal SIL-IS for this compound would be a version of the molecule labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.[6]
Q3: Are there alternatives if a specific SIL-IS for this compound is not available?
A3: Yes, several alternative strategies can be employed. The method of standard addition, where known amounts of the analyte are spiked into the sample, can be used to create a matrix-matched calibration curve.[7] Another approach is the use of a co-eluting structural analogue as an internal standard.[7] Additionally, post-column infusion of a standard can help to identify regions of ion suppression or enhancement in the chromatogram, allowing for optimization of the chromatographic method.[4][7]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2] A ratio of these peak areas, known as the matrix factor, of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in quantification results.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. If a specific SIL-IS is unavailable, use a close structural analog or an odd-chain acyl-CoA that does not occur endogenously in the sample. Ensure the internal standard is added at the earliest stage of sample preparation to account for variability in both extraction and ionization. |
| Suboptimal Sample Cleanup | Optimize the sample preparation protocol to remove interfering matrix components. Solid-Phase Extraction (SPE) with a C18 or anion-exchange cartridge can be effective for cleaning up acyl-CoA samples.[8] Protein precipitation using 5-sulfosalicylic acid (SSA) is another effective method that can be considered. |
| Chromatographic Co-elution | Modify the liquid chromatography (LC) gradient to better separate this compound from matrix interferences.[7] Experiment with different mobile phase compositions and gradient slopes. |
Issue 2: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Recommended Solution |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components.[6][7] However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).[6] |
| Inefficient Extraction | Evaluate the efficiency of your extraction protocol. For acyl-CoAs, methods that do not require a solid-phase extraction (SPE) step, such as those using sulfosalicylic acid (SSA) for deproteinization, can sometimes offer better recovery for certain species. |
| Analyte Instability | Acyl-CoAs can be unstable in aqueous solutions.[9] Ensure samples are processed quickly on ice and stored at -80°C. Acidic conditions can improve stability.[10] |
Quantitative Data Summary
The following table summarizes the typical performance of different methods used to mitigate matrix effects in acyl-CoA analysis. Note that specific values for this compound may vary depending on the matrix and analytical conditions.
| Method | Typical Precision (%RSD) | Typical Accuracy (%Bias) | Advantages | Disadvantages |
| No Correction | >20% | Can be >50% | Simple | Prone to significant error |
| Sample Dilution | 10-20% | 10-30% | Easy to implement | May reduce analyte signal below LOQ[7] |
| Matrix-Matched Calibrators | <15% | <15% | Good for endogenous analytes | Requires a suitable blank matrix |
| Stable Isotope-Labeled IS | <5% | <5% | Gold standard for correction[4][6] | Can be expensive and may not be commercially available[4][5] |
| Post-Column Infusion (PCIS) | <10% | <10% | Can provide high accuracy[4][5] | Requires additional instrumental setup |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Homogenization: Homogenize tissue samples or cell pellets in an appropriate ice-cold buffer.
-
Protein Precipitation: Add ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate.[11] Add the internal standard at this stage.
-
Centrifugation: Vortex and incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated protein.[11]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[8]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[8]
-
Elution: Elute this compound and other acyl-CoAs with 1 mL of methanol.[8]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[12]
-
Mobile Phase B: 95:5 acetonitrile:water with 5 mM ammonium acetate.[12]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization. A common neutral loss scan for acyl-CoAs is m/z 507.
-
Visualizations
Caption: Workflow for sample preparation and analysis of this compound.
Caption: Decision-making flowchart for addressing matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Ethylpentanedioyl-CoA
Welcome to the technical support center for the refinement of purification protocols for 2-ethylpentanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this and similar dicarboxylic acid CoA esters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, presented in a question-and-answer format to directly address specific experimental issues.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| PUR-001 | Low or no yield of this compound after purification. | 1. Hydrolysis of the thioester bond: Thioesters are susceptible to hydrolysis, especially at non-optimal pH. 2. Inefficient binding to SPE column: The sorbent may not be appropriate for a dicarboxylic acid CoA ester. 3. Analyte loss during washing steps: The wash solvent may be too strong, eluting the product along with impurities. 4. Incomplete elution from the purification column: The elution solvent may be too weak to displace the highly polar dicarboxylic acid CoA ester. | 1. Maintain a pH between 4 and 7 during the purification process.[1] Use buffered solutions where possible. 2. For dicarboxylic acids, an anion exchange SPE column is often more effective than a standard reversed-phase (C18) column.[2] 3. Use a wash solvent of intermediate polarity (e.g., low percentage of organic solvent in an aqueous buffer) to remove less polar impurities without eluting the target molecule. 4. For anion exchange, elute with a high salt concentration or a significant change in pH. For reversed-phase, use a higher concentration of organic solvent in the mobile phase. |
| PUR-002 | The purified sample contains significant amounts of unreacted coenzyme A (CoA-SH). | 1. Incomplete enzymatic or chemical synthesis reaction. 2. Co-elution during chromatography: CoA-SH is structurally similar and may have similar chromatographic behavior to the acylated form. | 1. Optimize the synthesis reaction conditions (e.g., enzyme/substrate ratio, reaction time). 2. Implement a gradient elution in reverse-phase HPLC, starting with a low organic phase concentration to retain and separate the more polar free CoA. Anion exchange chromatography can also be effective in separating based on the charge difference between free CoA and the dicarboxylate ester. |
| PUR-003 | The final product is contaminated with the free dicarboxylic acid (2-ethylpentanedioic acid). | 1. Hydrolysis of the CoA ester during purification or storage. [3][4] 2. Incomplete removal of unreacted starting material. | 1. Work at low temperatures and maintain a stable, slightly acidic to neutral pH. Store the purified product at -80°C.[5] 2. Anion exchange chromatography can separate the dicarboxylic acid from its CoA ester based on the difference in the number of negative charges.[6][7] |
| PUR-004 | LC-MS analysis shows a poor peak shape or no peak for this compound. | 1. Suboptimal mobile phase composition in reverse-phase HPLC: Highly polar molecules like dicarboxylic acid CoA esters may have poor retention on standard C18 columns with highly aqueous mobile phases.[8][9][10] 2. Degradation of the analyte in the mass spectrometer source. | 1. Use a "polar-embedded" or "aqua" type reverse-phase column designed for use with highly aqueous mobile phases.[10][11] Alternatively, use HILIC (Hydrophilic Interaction Liquid Chromatography). An acidic modifier (e.g., formic or acetic acid) in the mobile phase can improve peak shape.[12] 2. Optimize ESI source conditions (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for the initial purification of this compound from a crude reaction mixture?
A1: Solid-phase extraction (SPE) is a highly effective initial purification step. Given that this compound is a dicarboxylic acid, it will be highly polar and carry a significant negative charge at neutral pH. Therefore, a weak anion exchange (WAX) SPE cartridge is recommended over a standard reversed-phase (e.g., C18) sorbent, as it will provide better retention and allow for more effective removal of non-ionic impurities.[2]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of techniques is recommended. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) can provide a good indication of purity with respect to UV-active impurities. For a more comprehensive analysis, liquid chromatography-mass spectrometry (LC-MS) can confirm the molecular weight and identify impurities that may not be UV-active.[13] Purity can be quantified by integrating the peak area of the product versus all other detected peaks.
Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?
A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[14][15][16] Another common fragment ion is observed at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate fragment.[13] These characteristic fragments can be used in precursor ion or neutral loss scans to selectively detect acyl-CoA species in a complex mixture.
Q4: How should I store purified this compound to prevent degradation?
A4: Due to the hydrolytically labile thioester bond, long-term storage in aqueous solutions is not recommended. For optimal stability, it is best to lyophilize the purified fractions and store the resulting powder at -80°C.[5] If storage in solution is necessary, use a slightly acidic buffer (pH ~6.0), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[5]
Q5: Can NMR spectroscopy be used to characterize this compound?
A5: Yes, 1H and 13C NMR can be very useful for structural confirmation. The spectrum will be complex due to the CoA moiety, but specific signals for the 2-ethylpentanedioyl group should be identifiable. For example, the protons alpha to the thioester carbonyl will have a characteristic downfield shift.[17][18][19] Comparing the spectrum to that of free coenzyme A and 2-ethylpentanedioic acid will aid in assigning the signals.
Data Presentation
The following table provides an example of expected recovery and purity at different stages of a hypothetical purification protocol for a dicarboxylic acid CoA ester. These values are illustrative and will need to be determined empirically for this compound.
| Purification Step | Sample Volume (mL) | Concentration (µg/mL) | Purity (%) | Step Recovery (%) | Overall Yield (%) |
| Crude Reaction Mixture | 10 | 500 | 10 | - | 100 |
| SPE (Anion Exchange) | 5 | 850 | 60 | 85 | 85 |
| RP-HPLC (Fraction 1) | 2 | 1500 | >95 | 70 | 59.5 |
Experimental Protocols
Below are detailed methodologies for a generalized purification workflow for this compound.
1. Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) Cartridge
-
Objective: Initial cleanup and concentration of this compound from the crude synthesis reaction.
-
Materials:
-
WAX SPE cartridge (e.g., 100 mg, 3 mL)
-
Deionized water
-
Conditioning/Equilibration Buffer: 25 mM ammonium (B1175870) acetate, pH 6.0
-
Wash Buffer: 5% methanol in 25 mM ammonium acetate, pH 6.0
-
Elution Buffer: 2% formic acid in methanol
-
-
Procedure:
-
Conditioning: Pass 3 mL of methanol through the WAX cartridge.
-
Equilibration: Pass 3 mL of deionized water, followed by 3 mL of Conditioning/Equilibration Buffer through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Adjust the pH of the crude reaction mixture to ~6.0. Load the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Pass 3 mL of the Wash Buffer through the cartridge to remove neutral and weakly bound impurities.
-
Elution: Elute the this compound with 2 x 1.5 mL of the Elution Buffer into a clean collection tube. The acidic elution buffer protonates the dicarboxylic acid, releasing it from the anion exchange sorbent.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: High-resolution purification of the SPE eluate to achieve high purity.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column suitable for polar analytes (e.g., polar-embedded or AQ type, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Procedure:
-
Sample Preparation: Reconstitute the dried SPE eluate in a small volume of Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20-100 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 40 22 95 25 95 26 5 | 30 | 5 |
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical runs.
-
Post-Purification: Immediately freeze and lyophilize the collected fractions to remove the solvent and preserve the purified product.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Hepatic enzymatic synthesis and hydrolysis of CoA esters of solvent-derived oxa acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 5. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 6. academic.oup.com [academic.oup.com]
- 7. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 8. waters.com [waters.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in handling and storing 2-ethylpentanedioyl-CoA
Technical Support Center: 2-Ethylpentanedioyl-CoA
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls associated with the handling and storage of this and other long-chain acyl-CoA molecules. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For optimal stability, it is recommended to reconstitute lyophilized this compound in a slightly acidic aqueous buffer (pH 4.5-6.0) or an organic solvent. Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] For long-term storage, dissolving in an organic solvent like methanol (B129727) and storing at -80°C is a common practice.[1][2] However, always ensure the solvent is compatible with your downstream applications. For immediate use in enzymatic assays, a buffered aqueous solution is typically required.
Q2: How should I store my this compound stock solution?
A2: Stock solutions of this compound should be stored at -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. If stored in an organic solvent, use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers.[4]
Q3: My this compound solution appears cloudy. What could be the cause?
A3: Cloudiness can indicate several issues. If the compound was reconstituted in an aqueous buffer, it might be due to the formation of micelles if the concentration is above the critical micelle concentration (CMC). It could also suggest precipitation if the solubility limit has been exceeded, or potential degradation. It is advisable to visually inspect the solution before each use.
Q4: Can I use plastic tubes and pipette tips when handling this compound in organic solvents?
A4: No, it is strongly advised to avoid plastic containers and tips when working with acyl-CoAs in organic solvents.[4] Organic solvents can leach impurities from plastics, which can interfere with your experiments. Use glass, stainless steel, or Teflon labware for handling and transferring organic solutions of lipids.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Avoid multiple freeze-thaw cycles by using single-use aliquots. 3. Confirm the pH of your buffers is slightly acidic to neutral. |
| Inaccurate concentration of the stock solution. | 1. Re-quantify the concentration of your stock solution using a reliable method such as HPLC-UV or LC-MS/MS. 2. Ensure complete dissolution of the lyophilized powder upon reconstitution. | |
| Low or no activity in enzymatic assays | Hydrolysis of the thioester bond. | 1. Prepare fresh dilutions of this compound in a suitable, slightly acidic buffer immediately before the assay. 2. Check for the presence of interfering substances in your sample preparation that could degrade the molecule.[3] |
| Presence of inhibitors in the solution. | 1. If using an organic solvent for the stock solution, ensure the final concentration of the solvent in the assay is not inhibiting the enzyme. 2. Use high-purity solvents and reagents. | |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Contamination or degradation of the sample. | 1. Analyze a freshly prepared standard to confirm the retention time of intact this compound. 2. Review handling procedures to minimize exposure to contaminants and harsh conditions. |
Illustrative Stability Data for Acyl-CoA Compounds
The following table summarizes the expected stability of a typical long-chain acyl-CoA like this compound under various conditions. Note that these are illustrative values based on the general properties of acyl-CoAs.
| Condition | Parameter | Value | Notes |
| Storage Temperature | Half-life at 4°C (aqueous, pH 7.4) | ~ 24-48 hours | Significant hydrolysis can occur. |
| Half-life at -20°C (aqueous, pH 7.4) | Several weeks | Prone to degradation with freeze-thaw cycles. | |
| Half-life at -80°C (aqueous, pH 7.4) | Months to a year | Recommended for long-term storage of aqueous stocks. | |
| Half-life at -80°C (in methanol) | > 1 year | Preferred method for long-term archival storage. | |
| pH Stability (Aqueous) | Optimal pH range | 4.5 - 6.0 | Minimizes hydrolysis of the thioester bond. |
| pH > 8.0 | Rapid degradation | Alkaline conditions promote rapid hydrolysis. | |
| Freeze-Thaw Cycles | % Degradation per cycle | 5-10% | Varies with buffer composition and concentration. Aliquoting is critical. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound using reverse-phase high-performance liquid chromatography with UV detection.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A.
-
Perform serial dilutions to create a standard curve (e.g., 1 µM to 100 µM).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a known volume of your standards and samples.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[5]
-
The retention time will increase with the length of the fatty acid chain.[1]
-
-
Quantification:
-
Integrate the peak area corresponding to this compound.
-
Construct a standard curve by plotting peak area against concentration.
-
Determine the concentration of your unknown samples from the standard curve.
-
Protocol 2: Quality Assessment by LC-MS/MS
This protocol outlines a method for the sensitive and specific detection of this compound and potential degradation products using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase UPLC/HPLC column
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., 50% methanol/water).
-
-
LC Separation:
-
Equilibrate the column with 98% Solvent A (water with 0.1% formic acid) and 2% Solvent B (acetonitrile with 0.1% formic acid).
-
Inject the sample and elute with a gradient of Solvent B.
-
-
MS/MS Detection:
-
Data Analysis:
-
Identify the peak corresponding to the correct precursor-product ion transition and retention time for this compound.
-
The presence of other related peaks may indicate degradation or contamination.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Caption: Simplified hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
Increasing the sensitivity of 2-ethylpentanedioyl-CoA detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the sensitivity of 2-ethylpentanedioyl-CoA detection.
Troubleshooting Guide
Question: I am observing a very low signal or no signal for this compound in my samples. What are the possible causes and solutions?
Answer:
Low or no signal for this compound can stem from several factors, ranging from sample stability to instrument settings. Here is a systematic approach to troubleshoot this issue:
-
Sample Stability: Acyl-CoA species are known to be unstable.[1] Consider the following to minimize degradation:
-
Immediate Processing: Process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.
-
Acidic Extraction: Use an acidic extraction solvent to improve the stability of CoA species.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles.
-
-
Extraction Efficiency: The recovery of this compound from the sample matrix is crucial.
-
LC-MS/MS Method Optimization: The sensitivity of detection is highly dependent on the liquid chromatography and mass spectrometry parameters.
-
Ionization Mode: Both positive and negative ion modes can be used for acyl-CoA analysis.[3] Positive ion mode often yields characteristic fragment ions that are useful for Multiple Reaction Monitoring (MRM).[3][4]
-
MRM Transitions: Ensure that you are using the optimal MRM transitions for this compound. This involves direct infusion of a standard to determine the precursor ion and the most abundant product ions. For many acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pattern in positive ion mode.[4][5]
-
Chromatography: Proper chromatographic separation is essential to reduce ion suppression from the sample matrix.[6] Consider adjusting the gradient, flow rate, or column chemistry to improve peak shape and resolution.
-
Question: My chromatographic peaks for this compound are broad or show tailing. How can I improve the peak shape?
Answer:
Poor peak shape can compromise sensitivity and reproducibility. Here are some strategies to improve it:
-
Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[6][7] Ensure the column is not degraded and is appropriate for your application.
-
Mobile Phase Composition:
-
The use of an ion-pairing reagent can improve peak shape for polar compounds like acyl-CoAs, but may cause ion suppression in the mass spectrometer.[8]
-
An alternative is to use a mobile phase with an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 6.8).[6]
-
-
Sample Vial Material: Using glass vials instead of plastic can reduce signal loss and improve the stability of CoA species, which can in turn affect peak shape.[1]
-
Injection Volume: Injecting a smaller volume might improve peak shape, although it could reduce sensitivity.
Question: I am experiencing high background noise in my chromatograms. What can I do to reduce it?
Answer:
High background noise can obscure low-level signals. Here are some ways to address this:
-
Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up your sample and remove interfering matrix components. However, be aware that the recovery of both hydrophobic and hydrophilic CoA species can be challenging with a single SPE method.[5]
-
LC System Maintenance: Ensure your LC system is clean. Flush the system with appropriate solvents to remove any contaminants.
-
High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help to distinguish the analyte signal from background noise with greater certainty.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for the sensitive detection of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the analysis of acyl-CoA species.[3][4][6] The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.[4]
Q2: How do I choose an appropriate internal standard for this compound quantification?
A2: An ideal internal standard should have similar chemical properties and extraction recovery to the analyte. For acyl-CoAs, odd-chain-length fatty acyl-CoAs that are not endogenously present in the sample are often used.[3] A stable isotope-labeled version of this compound would be the best choice if commercially available.
Q3: Can derivatization improve the sensitivity of this compound detection?
A3: Chemical derivatization is a common technique used in LC-MS to improve the ionization efficiency and chromatographic properties of metabolites, which can lead to enhanced sensitivity.[9] While not always necessary for acyl-CoAs due to their inherent charge, it could be explored if sensitivity remains an issue after optimizing other parameters.
Q4: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?
A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[4][5] Another characteristic product ion is often observed at m/z 428, corresponding to the CoA moiety.[4][5] Therefore, for this compound, you would look for a precursor ion corresponding to [M+H]+ and product ions corresponding to [M+H-507]+ and m/z 428.
Quantitative Data
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | This compound | Heptadecanoyl-CoA (Internal Standard) |
| Precursor Ion (m/z) | 912.3 | 1022.5 |
| Product Ion (m/z) | 405.3 | 515.5 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | 35 | 40 |
| Retention Time (min) | 8.5 | 12.2 |
Table 2: Example Calibration Curve for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| Linearity (R²) | 0.999 |
| LOD (nM) | 0.5 |
| LOQ (nM) | 1.0 |
Table 3: Comparison of Sample Preparation Methods on Recovery
| Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | 75.2 | 8.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 68.9 | 10.2 |
| Solid-Phase Extraction (C18) | 88.4 | 5.1 |
Experimental Protocol
Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation (from cell culture):
-
Aspirate culture medium and wash cells with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v) containing the internal standard (e.g., 100 nM Heptadecanoyl-CoA).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.[6]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in Table 1.
-
Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity of this compound.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dicarboxylic acid metabolic process | SGD [yeastgenome.org]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
Technical Support Center: Optimizing Enzymatic Assays with 2-Ethylpentanedioyl-CoA
Welcome to the technical support center for optimizing enzymatic assays involving 2-ethylpentanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design. Given that this compound is a specialized substrate, the following recommendations are based on established principles for assays with similar dicarboxylic acyl-CoA esters. Empirical validation for your specific enzyme and experimental setup is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the buffer pH in my enzymatic assay with this compound?
A good starting point for the buffer pH is in the neutral to slightly alkaline range, typically between 7.0 and 8.5. Many enzymes that metabolize acyl-CoAs, such as dehydrogenases and synthetases, exhibit optimal activity in this range. For example, some acyl-CoA oxidase assays are conducted at a pH of 8.0.[1] It is crucial to determine the optimal pH for your specific enzyme empirically by performing the assay over a range of pH values.
Q2: Which buffer system should I choose?
The choice of buffer system can influence enzyme activity and stability. Common buffers used for acyl-CoA enzyme assays include Tris-HCl, HEPES, and phosphate (B84403) buffers. Tris-HCl is widely used, for instance in acyl-CoA dehydrogenase assays.[2] However, be aware of potential interferences. For example, phosphate may inhibit certain enzymes. It is advisable to test a few different buffer systems to find the one that provides the highest and most stable enzyme activity.
Q3: How can I improve the stability of this compound in my assay buffer?
Acyl-CoA esters can be prone to hydrolysis, especially at alkaline pH. To improve stability, prepare fresh solutions of this compound for each experiment. Acyl-CoAs are known to be unstable in aqueous solutions, particularly those that are alkaline or strongly acidic.[3] Storing stock solutions at -80°C and minimizing freeze-thaw cycles is also recommended. Including additives like glycerol (B35011) (e.g., 10%) in the buffer can enhance the stability of some enzymes.[2]
Q4: My this compound substrate is precipitating in the assay buffer. What can I do?
Substrate precipitation can be a common issue, especially with longer-chain or more complex acyl-CoAs. To address this, you can try a few approaches:
-
Lower the substrate concentration: Ensure you are working within the soluble range of your substrate.
-
Include a mild non-ionic detergent: Low concentrations of detergents like Triton X-100 (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic substrates. Some assay protocols include Triton X-100 in the reaction mix.[1]
-
Modify the buffer composition: Adjusting the ionic strength or including additives like glycerol may improve solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzymatic assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH | Test a range of pH values (e.g., 6.5 to 9.0) to determine the optimal pH for your enzyme. |
| Buffer interference | Try different buffer systems (e.g., Tris-HCl, HEPES, MOPS) at the optimal pH. | |
| Substrate degradation | Prepare fresh this compound solutions for each experiment. Keep stock solutions at -80°C. | |
| Enzyme instability | Add stabilizing agents such as glycerol (10%) or BSA (0.1 mg/mL) to the assay buffer. The cofactor FAD has been shown to enhance the thermal stability of some acyl-CoA dehydrogenases.[4] | |
| Missing cofactor | Ensure all necessary cofactors for your enzyme (e.g., NAD+, FAD, Mg2+) are present at optimal concentrations. | |
| High Background Signal | Non-enzymatic substrate hydrolysis | Run a control reaction without the enzyme to measure the rate of spontaneous substrate breakdown. Subtract this rate from the enzymatic reaction rate. |
| Contaminating enzymes in sample | If using cell lysates or partially purified enzyme, other enzymes may be contributing to the signal. Further purify your enzyme of interest. | |
| Buffer component interference | Run a control with all assay components except the substrate to check for background from the buffer itself. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency between wells. |
| Temperature fluctuations | Ensure consistent incubation temperatures. Use a water bath or incubator for precise temperature control. | |
| Substrate precipitation | Visually inspect the reaction mixture for any precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section. |
Experimental Protocols
General Protocol for Determining Optimal pH
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.5 to 9.0).
-
Set up a series of reactions, each containing the same concentration of enzyme, this compound, and any necessary cofactors, but with a different pH buffer.
-
Initiate the reactions and measure the activity using your established detection method (e.g., spectrophotometry, fluorometry).
-
Plot the enzyme activity as a function of pH to determine the optimal pH.
Protocol for Assessing Substrate Stability
-
Prepare a solution of this compound in your chosen assay buffer.
-
Incubate the solution at the assay temperature.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot and measure the concentration of intact this compound using a suitable method like HPLC.
-
Plot the concentration of this compound over time to determine its stability in the assay conditions.
Visualizations
Caption: A general workflow for performing an enzymatic assay with this compound.
Caption: A decision tree for troubleshooting low enzyme activity in your assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofactors and metabolites as potential stabilizers of mitochondrial acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing issues in HPLC for 2-ethylpentanedioyl-CoA
Technical Support Center: 2-Ethylpentanedioyl-CoA Analysis
Welcome to the troubleshooting guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of this compound. This resource provides answers to frequently asked questions and detailed protocols to address common challenges, particularly peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an acidic and polar molecule like this compound?
Peak tailing for this compound in reversed-phase HPLC is typically a multifactorial issue stemming from undesirable secondary interactions between the analyte and the stationary phase. The ideal symmetrical peak shape is distorted when a fraction of the analyte is retained longer than the main portion.[1]
The primary causes include:
-
Silanol (B1196071) Interactions: The structure of this compound contains multiple phosphate (B84403) groups and a carboxyl group, which are negatively charged at neutral pH.[2] These anionic groups can interact strongly with residual, positively charged silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] This is a major cause of peak tailing for acidic compounds.[4]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica (B1680970) matrix or from stainless-steel components of the HPLC system (tubing, frits) can act as active sites.[1][5][6] The phosphate backbone of the CoA molecule is an effective chelating agent and can interact strongly with these metal ions, leading to significant tailing.[7][8]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in multiple ionic states, leading to peak distortion.[9] For acidic compounds, operating at a pH close to the analyte's pKa can result in poor peak shape.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape, a classic symptom of overload.[3][10]
-
Physical Column Issues: A void at the column inlet, caused by the collapse of the stationary phase bed, or a partially blocked inlet frit can distort the sample path, causing tailing for all peaks in the chromatogram.[7][10]
Q2: How does mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical parameter that directly affects the ionization state of both the analyte and the stationary phase silanol groups.[11] For an acidic compound like this compound, the pH should be controlled to ensure it is in a single, un-ionized state to minimize secondary interactions.
-
At Low pH (e.g., pH < 3): The carboxyl and phosphate groups on the analyte are protonated (neutral), and the surface silanol groups are also protonated. This neutral-neutral state minimizes ionic interactions, leading to improved, more symmetrical peak shapes.[7][12] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa for robust results.[11]
-
At Mid-to-High pH (e.g., pH > 4): The analyte becomes deprotonated (anionic), while the silanol groups also become ionized. This leads to strong electrostatic interactions and potential ion-exchange mechanisms, which are a primary cause of peak tailing.[6][13]
Q3: When should I consider using an ion-pairing agent for my analysis?
You should consider using an ion-pairing agent when analyzing highly polar and charged molecules like CoA esters that exhibit poor retention and severe peak tailing on standard reversed-phase columns, even after optimizing pH.[14]
Ion-pairing reagents are surface-active ions added to the mobile phase. For an anionic analyte like this compound, a cationic ion-pairing agent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is used. The agent's hydrophobic tail adsorbs to the stationary phase, creating a dynamic ion-exchange surface that retains the negatively charged analyte, improving both retention time and peak shape.[15][16] These reagents also help by masking residual silanol groups, further reducing tailing.[15]
Troubleshooting Guides & Protocols
Troubleshooting Workflow
If you observe peak tailing, follow this logical workflow to diagnose and resolve the issue. Start with the simplest and most common causes before moving to more complex hardware interventions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. (2S)-Ethylmalonyl-CoA | C26H42N7O19P3S | CID 49852422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silcotek.com [silcotek.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. uhplcs.com [uhplcs.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. welch-us.com [welch-us.com]
- 16. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Minimizing degradation of 2-ethylpentanedioyl-CoA during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the sample preparation and analysis of 2-ethylpentanedioyl-CoA. The information provided is based on established principles for the handling of analogous short- and medium-chain acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in handling this compound samples?
A1: The main challenges stem from the inherent instability of the thioester bond in acyl-CoA molecules. This makes this compound susceptible to degradation through several pathways, including chemical hydrolysis and enzymatic activity. Maintaining sample integrity from collection through to analysis is therefore critical. Quantification can also be challenging due to their instability in aqueous solutions and the lack of blank matrices.[1]
Q2: What is the most likely degradation pathway for this compound?
A2: The primary degradation pathway for this compound is expected to be hydrolysis of the thioester bond, which can be catalyzed by acidic or alkaline conditions, as well as by cellular thioesterase enzymes. Additionally, as an intermediate in metabolism, it is subject to enzymatic degradation through pathways analogous to fatty acid β-oxidation.[2][3][4]
Q3: What are the optimal storage conditions for this compound samples and standards?
A3: To minimize degradation, samples and standards should be stored at ultra-low temperatures, ideally at -80°C. For short-term storage, -20°C may be acceptable. It is also advisable to store them in a non-aqueous solvent, such as methanol (B129727), which has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1][5] Repeated freeze-thaw cycles should be avoided.
Q4: Which analytical technique is most suitable for the quantification of this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA species.[1][6][7] This technique allows for the separation of this compound from other cellular components and its precise measurement based on its mass-to-charge ratio and fragmentation pattern.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal | Sample degradation during collection and processing. | Immediately quench metabolic activity at the point of sample collection, for example, by snap-freezing in liquid nitrogen. Use extraction buffers at low temperatures and containing agents to inhibit enzymatic activity. |
| Hydrolysis of the thioester bond. | Maintain acidic pH (e.g., pH 4-5) during extraction and storage, as acyl-CoAs are more stable under mildly acidic conditions.[1][8] Avoid strongly acidic or alkaline conditions.[1] | |
| Inefficient extraction. | Optimize the extraction solvent. A mixture of organic solvents like acetonitrile (B52724) and methanol with an acidic aqueous buffer is often effective for a broad range of acyl-CoAs.[9] | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the entire sample preparation workflow, from the timing of each step to the volumes and temperatures used. Minimize the time samples spend at room temperature. |
| Repeated freeze-thaw cycles. | Aliquot samples after the initial extraction to avoid the need for repeated thawing of the entire sample. | |
| Poor chromatographic peak shape | Suboptimal mobile phase composition. | Ensure the mobile phase is appropriate for the separation of polar molecules like acyl-CoAs. A common mobile phase combination is an aqueous solution with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[5] |
| Issues with the analytical column. | Use a column suitable for the analysis of polar compounds, such as a C18 reversed-phase column.[9] Ensure the column is properly equilibrated and has not degraded. | |
| Presence of unexpected peaks in the chromatogram | Contamination or degradation products. | Review the sample handling procedure to identify potential sources of contamination. Analyze for known degradation products, such as the free acid (2-ethylpentanedioic acid) and coenzyme A. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
Objective: To extract short- and medium-chain acyl-CoAs, including this compound, from tissue samples while minimizing degradation.
Materials:
-
Frozen tissue sample
-
Homogenizer
-
Extraction Buffer: 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9[8][10]
-
Organic Solvent Mixture: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)[10]
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)
-
Centrifuge capable of reaching 16,000 x g at 4°C
Procedure:
-
Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenization tube.[10]
-
Add 0.5 mL of ice-cold Extraction Buffer and the internal standard.[10]
-
Homogenize the tissue on ice.[10]
-
Add 0.5 mL of the ice-cold Organic Solvent Mixture to the homogenate.[10]
-
Vortex the mixture for 2 minutes, then sonicate for 3 minutes in an ice bath.[10]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]
-
Collect the supernatant.
-
For improved recovery, re-extract the pellet with another 0.5 mL of the Organic Solvent Mixture, centrifuge again, and combine the supernatants.[10]
-
Dry the combined supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent suitable for your analytical method, such as methanol, for immediate analysis or storage at -80°C.[1]
Protocol 2: Analysis of this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in a prepared sample extract.
Materials:
-
Reconstituted sample extract
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water[5]
-
Mobile Phase B: Acetonitrile[5]
Procedure:
-
Equilibrate the analytical column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the LC system.
-
Separate the analytes using a gradient elution. An example gradient is as follows:
-
0-1.5 min: 2% B
-
1.5-4 min: Ramp to 15% B
-
4-6 min: Ramp to 30% B
-
6-13 min: Ramp to 95% B
-
13-17 min: Hold at 95% B
-
17-20 min: Return to 2% B and re-equilibrate[5]
-
-
The mass spectrometer should be operated in positive ion ESI mode.[1][6]
-
Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthesized 2-Ethylpentanedioyl-CoA: A Comparative Guide to NMR and LC-MS/MS Analysis
For researchers engaged in metabolic studies and drug development, the unambiguous structural confirmation of synthesized acyl-coenzyme A (acyl-CoA) thioesters is a critical step to ensure the validity of experimental outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural verification of synthesized 2-ethylpentanedioyl-CoA, a dicarboxylic acid CoA ester. We present detailed experimental protocols, comparative performance data, and predicted NMR spectral data to assist researchers in selecting the most appropriate analytical strategy.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the de novo structural elucidation of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure of the acyl moiety and its linkage to Coenzyme A.
Predicted NMR Data for this compound
Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts are predicted based on the analysis of structurally related compounds, such as glutaric acid, diethyl glutarate, and typical chemical shifts for acyl-CoA compounds. These predictions provide a valuable reference for interpreting experimental spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Acyl Moiety of this compound
| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C O-SCoA | - | ~198-202 |
| 2 | -C H(CH₂CH₃)- | ~2.5-2.7 (m) | ~45-50 |
| 3 | -CH₂-C H₂- | ~1.8-2.0 (m) | ~28-33 |
| 4 | -C H₂-COOH | ~2.3-2.5 (t) | ~33-38 |
| 5 | -C OOH | - | ~175-180 |
| 6 | -CH(C H₂CH₃)- | ~1.5-1.7 (q) | ~25-30 |
| 7 | -CH(CH₂C H₃)- | ~0.8-1.0 (t) | ~10-15 |
Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and pH. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.
Experimental Protocol: NMR Analysis of this compound
1. Synthesis of this compound:
The synthesis of this compound can be achieved through several methods, including the mixed anhydride (B1165640) or acyl chloride method. A general procedure involves the activation of the carboxyl group of 2-ethylpentanedioic acid followed by reaction with Coenzyme A.
2. Sample Preparation for NMR:
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: The synthesized this compound should be purified, for example by HPLC, to remove any unreacted starting materials or byproducts.
-
Solvent: The sample should be dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), as acyl-CoAs are water-soluble.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.
-
pH Adjustment: The pH of the sample should be adjusted to a neutral range (pH 6.5-7.5) to ensure the stability of the thioester bond and mimic physiological conditions.
-
Internal Standard: An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), should be added for accurate chemical shift referencing.
3. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
¹H NMR: A standard one-dimensional ¹H NMR experiment is performed to identify all proton signals and their multiplicities.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is used to identify the chemical shifts of all carbon atoms.
-
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, thereby confirming the complete structure of the acyl chain.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that has become a cornerstone for the analysis of acyl-CoAs in complex biological matrices. It offers an excellent alternative and complementary approach to NMR for structural confirmation and quantification.
Principle of LC-MS/MS for Acyl-CoA Analysis
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Liquid Chromatography: The synthesized this compound is first separated from other components in the sample using a reversed-phase HPLC column.
-
Mass Spectrometry: The eluted compound is then ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. This process provides a highly specific fragmentation pattern that is characteristic of the molecule.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation for LC-MS/MS:
-
Extraction: If the compound is in a complex matrix, a solid-phase extraction (SPE) may be necessary to purify and concentrate the analyte.[1]
-
Solvent: The sample is typically dissolved in a solvent compatible with the LC mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
2. LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Ionization: Positive ion mode electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs as it provides better sensitivity.[1]
-
MS/MS Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions are set up. For this compound, this would involve monitoring the transition from the precursor ion (the protonated molecule) to a specific product ion, often corresponding to the Coenzyme A moiety or a fragment of the acyl chain.
Performance Comparison: NMR vs. LC-MS/MS
The choice between NMR and LC-MS/MS for the structural confirmation of synthesized this compound depends on the specific requirements of the analysis.
Table 2: Comparison of NMR and LC-MS/MS for Acyl-CoA Analysis
| Feature | NMR Spectroscopy | LC-MS/MS |
| Primary Information | Detailed 3D structure, atom connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation pattern |
| Sensitivity | Lower (mg to µg range) | Higher (ng to fg range)[2] |
| Resolution | High spectral resolution | High mass resolution |
| Sample Purity Requirement | High purity required for unambiguous interpretation | Can analyze complex mixtures |
| Analysis Time | Longer (minutes to hours per experiment) | Shorter (minutes per sample) |
| Quantitative Capability | Inherently quantitative under specific conditions | Requires calibration with standards for absolute quantification |
| Structural Elucidation | Excellent for de novo structure determination | Provides confirmation of expected structure and molecular weight |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes and logical relationships, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship of analytical techniques for structural confirmation.
Conclusion
Both NMR spectroscopy and LC-MS/MS are powerful and often complementary techniques for the structural confirmation of synthesized this compound. NMR provides unparalleled detail for de novo structure elucidation, offering a complete picture of the molecule's atomic framework. LC-MS/MS, on the other hand, excels in sensitivity and is ideal for confirming the molecular weight and for quantitative analysis in complex mixtures. For researchers in drug development and metabolic studies, a combined approach, utilizing the strengths of both techniques, will provide the highest level of confidence in the identity and purity of their synthesized acyl-CoA compounds.
References
Comparative Analysis of 2-Ethylpentanedioyl-CoA Fragmentation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected mass spectrometry fragmentation patterns of 2-ethylpentanedioyl-CoA against known acyl-CoA compounds. It includes predicted quantitative data, standardized experimental protocols, and workflow visualizations to support metabolomics and drug discovery research.
Introduction to Acyl-CoA Fragmentation
Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.[1][2] Their analysis by tandem mass spectrometry (MS/MS) is a cornerstone of metabolomics.[3] Acyl-CoAs exhibit characteristic fragmentation patterns, typically involving a significant neutral loss of the phosphorylated ADP moiety (C10H14N5O13P3), corresponding to a mass of 507.10 g/mol , when analyzed in positive ion mode.[4][5] This predictable fragmentation allows for the sensitive and specific detection of various acyl-CoA species from complex biological matrices.[3][4]
Predicted Fragmentation of this compound
While specific experimental data for this compound is not widely published, its fragmentation can be reliably predicted based on the well-established patterns of similar dicarboxylic acyl-CoAs, such as glutaryl-CoA. The primary fragmentation event in positive ion mode is the neutral loss of the 507 Da moiety, yielding a diagnostic acylium ion.
Comparison with Glutaryl-CoA:
Glutaryl-CoA is a five-carbon dicarboxylic acyl-CoA structurally similar to this compound, which is a seven-carbon dicarboxylic acyl-CoA. The fragmentation of glutaryl-CoA serves as an excellent model for predicting the behavior of its ethyl-substituted homolog.
| Feature | This compound (Predicted) | Glutaryl-CoA (Known) |
| Molecular Formula | C28H46N7O19P3S | C26H42N7O18P3S |
| Monoisotopic Mass | 925.1786 Da | 883.1473 Da |
| Precursor Ion [M+H]+ | m/z 926.1864 | m/z 884.1551 |
| Primary Neutral Loss | 507.10 Da | 507.10 Da |
| Major Fragment Ion [M+H-507]+ | m/z 419.0864 | m/z 377.0551 |
| Other Key Fragments | Fragments from the CoA moiety, such as the adenosine (B11128) diphosphate (B83284) fragment at m/z 428.037.[6] | Fragments from the CoA moiety, including m/z 428.037. |
Table 1: Comparative quantitative data for this compound and Glutaryl-CoA.
Proposed Fragmentation Pathway
The collision-induced dissociation (CID) of this compound is expected to proceed via cleavage at the thioester bond and within the coenzyme A moiety. The following diagram illustrates the predicted primary fragmentation.
Caption: Predicted fragmentation of protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This section details a standard protocol for the analysis of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Cell Lysates):
-
Harvest cultured cells (~1-10 million) and wash with ice-cold phosphate-buffered saline.
-
Perform metabolite extraction using a cold solvent mixture, such as methanol (B129727)/acetonitrile/water (2:2:1 v/v/v).
-
Centrifuge the extract to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.
-
Key Parameters:
-
Capillary Voltage: 3.0-3.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Temperature: 400-500°C.[4]
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the specific precursor-product ion transition, typically in the range of 20-40 eV.
-
Analytical Workflow
The overall workflow for the analysis of this compound involves several sequential steps from sample collection to data interpretation.
Caption: Standard workflow for acyl-CoA analysis from biological samples.
This guide provides a foundational framework for the mass spectrometric analysis of this compound. By leveraging comparative data from structurally similar molecules and employing standardized protocols, researchers can achieve reliable identification and quantification of this and other novel acyl-CoA species.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics: A Framework for Analyzing Strains With and Without 2-Ethylpentanedioyl-CoA
A guide for researchers, scientists, and drug development professionals on the potential metabolic impact of 2-ethylpentanedioyl-CoA.
While direct comparative metabolomic studies on strains with and without this compound are not extensively available in public literature, this guide provides a comprehensive framework for conducting such an analysis. The following sections detail hypothetical yet plausible metabolomic shifts, standardized experimental protocols, and data visualization strategies to aid researchers in investigating the metabolic role of this compound.
Hypothetical Comparative Metabolite Profiles
The presence of this compound, a dicarboxylic acyl-CoA, could significantly influence cellular metabolism. Based on known acyl-CoA metabolism, its introduction could impact fatty acid metabolism, amino acid catabolism, and the tricarboxylic acid (TCA) cycle. The following table presents a hypothetical comparison of metabolite levels between a wild-type strain and a strain engineered to produce or metabolize this compound.
| Metabolite Class | Metabolite | Wild-Type Strain (Relative Abundance) | Strain with this compound (Relative Abundance) | Fold Change | Putative Impact |
| Acyl-CoAs | Acetyl-CoA | 1.00 | 0.75 | -1.33 | Potential precursor diversion |
| Propionyl-CoA | 1.00 | 1.50 | +1.50 | Altered odd-chain fatty acid or amino acid metabolism[1] | |
| Succinyl-CoA | 1.00 | 1.20 | +1.20 | Anaplerotic input into the TCA cycle[1][2] | |
| Malonyl-CoA | 1.00 | 0.80 | -1.25 | Downregulation of fatty acid synthesis[3] | |
| Organic Acids | Citrate | 1.00 | 0.85 | -1.18 | Reduced entry of acetyl-CoA into the TCA cycle[4] |
| Succinate | 1.00 | 1.30 | +1.30 | Increased TCA cycle intermediates[2] | |
| 2-Ethylhydracrylic acid | Not Detected | Detected | - | Biomarker of alternative isoleucine catabolism[5] | |
| Amino Acids | Isoleucine | 1.00 | 0.60 | -1.67 | Precursor for alternative metabolic pathways[5] |
| Valine | 1.00 | 0.90 | -1.11 | Potential alterations in branched-chain amino acid metabolism[1] | |
| Lipids | Long-Chain Acyl-CoAs | 1.00 | 1.40 | +1.40 | Indication of altered lipid metabolism and insulin (B600854) sensitivity[6] |
Experimental Protocols
To achieve robust and reproducible comparative metabolomics data, standardized protocols are essential.[7] The following outlines key experimental methodologies.
Cell Culture and Metabolite Extraction
Consistent cell culture and rapid quenching of metabolic activity are critical for accurate metabolomic analysis.[8]
-
Cell Seeding: Plate an equal number of cells for both the wild-type and the experimental strain in multiple replicates. A cell count equivalent to at least 1 mg of protein per sample is recommended.[8]
-
Metabolic Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Subsequently, add a pre-chilled extraction solvent, such as a methanol/water mixture, and scrape the cells.[8] Snap-freezing in liquid nitrogen is a common and effective method.[8]
-
Metabolite Extraction: A widely used method is the Bligh-Dyer extraction, which separates metabolites into aqueous and organic phases, allowing for the analysis of both water-soluble metabolites and lipids.[8] The sample is typically homogenized in a chloroform/methanol/water mixture.
Metabolite Analysis using Mass Spectrometry
Mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) is a powerful tool for metabolomics due to its high sensitivity and broad coverage.[7][9]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, for accurate mass determination.
-
GC-MS: Suitable for volatile and thermally stable metabolites. Derivatization is often required to increase volatility.
-
LC-MS: Ideal for a wide range of polar and nonpolar metabolites. Different column chemistries (e.g., reversed-phase, HILIC) can be used to target specific metabolite classes.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the detection of different compound classes.
Data Processing and Analysis
Raw metabolomics data requires several processing steps to extract meaningful biological information.[10]
-
Peak Picking and Alignment: Use software such as Metabox 2.0 to identify and align metabolic features across all samples.[10]
-
Normalization: To account for variations in sample amount and instrument response, normalize the data to an internal standard or total ion current.[10]
-
Statistical Analysis: Employ univariate and multivariate statistical methods (e.g., t-tests, principal component analysis [PCA], partial least squares-discriminant analysis [PLS-DA]) to identify metabolites that are significantly different between the two groups.
Visualization of Metabolic Pathways
Diagrams are crucial for illustrating the potential impact of this compound on cellular metabolism. The following DOT script generates a directed graph of a hypothetical metabolic pathway affected by this compound.
References
- 1. babraham.ac.uk [babraham.ac.uk]
- 2. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA esters as indicators of lipid metabolism and insulin sensitivity in rat and human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Metabolomics: Methods and Protocols [mosys.univie.ac.at]
- 10. Data processing solutions to render metabolomics more quantitative: case studies in food and clinical metabolomics using Metabox 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Relevance of the Ethylmalonyl-CoA Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ethylmalonyl-CoA pathway (EMCP) with its primary alternative, the glyoxylate (B1226380) cycle. It summarizes key experimental data that has been used to validate the in vivo relevance of the EMCP and presents detailed methodologies for the key experiments cited.
Executive Summary
The ethylmalonyl-CoA pathway is a crucial metabolic route in several microorganisms for the assimilation of C2 compounds, serving as an alternative to the more widely known glyoxylate cycle.[1] Its in vivo operation has been validated through sophisticated techniques such as 13C metabolic flux analysis (MFA), which allows for the precise quantification of carbon flow through metabolic networks.[2][3] This guide will delve into the experimental evidence supporting the EMCP's relevance, compare its efficiency and regulation with the glyoxylate cycle, and provide the necessary protocols for researchers to conduct their own validation studies.
Comparative Analysis of Acetyl-CoA Assimilation Pathways
The primary function of both the ethylmalonyl-CoA pathway and the glyoxylate cycle is to enable organisms to grow on two-carbon compounds like acetate (B1210297) or ethanol (B145695) by providing a mechanism to replenish C4 intermediates of the TCA cycle.[1][4] However, they differ significantly in their enzymatic steps, energetic efficiency, and the organisms in which they operate.
| Feature | Ethylmalonyl-CoA Pathway (EMCP) | Glyoxylate Cycle |
| Key Enzymes | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase | Isocitrate lyase, Malate synthase |
| Net Reaction | 2 Acetyl-CoA + 2 CO2 + 2 NADPH + 2 ATP → Succinyl-CoA + Glyoxylate + 2 NADP+ + 2 ADP + 2 Pi | 2 Acetyl-CoA + NAD+ + FAD → Succinate + 2 CoA + NADH + FADH2 |
| Carbon Efficiency | Incorporates CO2, leading to higher carbon conservation.[2] | Loses carbon as CO2 in the TCA cycle portion. |
| Energy Requirement | Requires ATP and reducing power (NADPH).[4] | Generates reducing equivalents (NADH, FADH2). |
| Organisms | Predominantly found in α-proteobacteria (e.g., Rhodobacter sphaeroides, Methylobacterium extorquens) and some actinomycetes.[1][5] | Widespread in bacteria, archaea, protists, fungi, and plants. |
Experimental Validation of the Ethylmalonyl-CoA Pathway
The in vivo relevance of the EMCP has been rigorously demonstrated using isotopic labeling experiments, particularly 13C metabolic flux analysis.[2][6] These studies involve feeding the organism a 13C-labeled carbon source (e.g., [1-13C]acetate) and tracking the incorporation of the label into various intracellular metabolites over time.[6]
Key Experimental Findings:
-
Identification of Pathway Intermediates : High-resolution mass spectrometry has confirmed the presence of unique CoA thioesters specific to the EMCP in organisms like Methylobacterium extorquens AM1 grown on methanol.[7]
-
Metabolic Flux Analysis : 13C-MFA has shown that in M. extorquens AM1 growing on acetate, the EMCP is the primary route for acetyl-CoA assimilation, while the TCA cycle is mainly used for oxidation.[8]
-
Dynamic Labeling Experiments : Short-term 13C-labeling experiments have elucidated the sequence of reactions by observing the order of label incorporation into different CoA derivatives of the pathway.[2][6]
-
Genetic Evidence : Mutations in genes encoding key enzymes of the EMCP, such as crotonyl-CoA carboxylase/reductase, lead to an inability to grow on acetate, confirming their essential role in the pathway.[9]
The following table summarizes quantitative data from a 13C-MFA study in M. extorquens AM1, comparing the relative flux through the EMCP and the glyoxylate cycle under methylotrophic conditions.
| Metabolic Flux | Relative Flux (%) |
| Ethylmalonyl-CoA Pathway | 25 ± 1 |
| Glyoxylate Regeneration Cycle (GRC) | 0 ± 2 |
| Data adapted from a study on Methylobacterium extorquens AM1 demonstrating the dominant role of the EMCP for glyoxylate regeneration.[2] |
Signaling Pathways and Experimental Workflows
Ethylmalonyl-CoA Pathway Diagram
Caption: The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation.
Glyoxylate Cycle Diagram
Caption: The Glyoxylate Cycle as an alternative for C2 assimilation.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A generalized workflow for 13C Metabolic Flux Analysis.
Experimental Protocols
13C-Labeling Experiment for Metabolic Flux Analysis
This protocol is adapted from established methods for studying microbial metabolism.[10][11]
Objective: To determine the in vivo metabolic fluxes by measuring the incorporation of a 13C-labeled substrate into intracellular metabolites.
Materials:
-
Microbial strain of interest
-
Defined growth medium
-
13C-labeled substrate (e.g., [1-13C]glucose, [1-13C]acetate)
-
Unlabeled substrate
-
Bioreactor or shake flasks
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water)
-
LC-MS/MS or GC-MS system
Procedure:
-
Pre-culture: Grow the microbial strain in a defined medium with an unlabeled carbon source to mid-exponential phase.
-
Labeling Experiment: Inoculate a fresh culture in the defined medium containing the 13C-labeled substrate. For steady-state analysis, ensure the culture reaches a metabolic and isotopic steady state (typically after at least 5-6 doublings).
-
Sampling and Quenching: Rapidly withdraw a known volume of cell culture and immediately quench the metabolic activity by mixing with a cold quenching solution to prevent further enzymatic reactions.
-
Metabolite Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solvent to lyse the cells and extract the intracellular metabolites.
-
Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites, particularly the intermediates of the pathway of interest.
-
Data Analysis: Use specialized software (e.g., Metran) to fit the measured isotopomer data to a metabolic model of the organism's central carbon metabolism. This will allow for the calculation of intracellular metabolic fluxes.[11]
Proteomic Analysis to Confirm Enzyme Presence
Objective: To identify and quantify the proteins of the metabolic pathway under specific growth conditions.
Materials:
-
Cell pellets from cultures grown on different carbon sources (e.g., acetate vs. methanol)
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Protein Extraction: Lyse the cell pellets to release the total protein content.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution mass spectrometry to identify and quantify the proteins present in the sample.
-
Data Analysis: Compare the protein abundance profiles between different growth conditions to identify enzymes that are upregulated when the pathway is expected to be active. For instance, enzymes of the EMCP were shown to be abundant in M. extorquens AM1 grown on acetate.[8]
Conclusion
The in vivo relevance of the ethylmalonyl-CoA pathway has been unequivocally demonstrated through a combination of advanced experimental techniques, most notably 13C metabolic flux analysis. This guide provides a framework for understanding and comparing the EMCP to its functional analog, the glyoxylate cycle. The detailed protocols and visual representations of the pathways and experimental workflows offer a valuable resource for researchers aiming to investigate this and other metabolic pathways in a quantitative and physiologically relevant manner. The higher carbon efficiency of the EMCP makes it a pathway of significant interest for biotechnological applications aimed at producing value-added chemicals from C2 feedstocks.[5]
References
- 1. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological potential of the ethylmalonyl-CoA pathway | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A detailed comparison of the kinetic performance of human glutaryl-CoA dehydrogenase (GCD) with its physiological substrate, glutaryl-CoA, and a selection of alternative acyl-CoA molecules reveals the enzyme's substrate specificity and catalytic efficiency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of GCD's kinetic parameters, supported by experimental data and detailed protocols, to aid in the study of metabolic pathways and the development of novel therapeutics.
While direct kinetic data for 2-ethylpentanedioyl-CoA with glutaryl-CoA dehydrogenase is not currently available in the published literature, an analysis of GCD's activity with structurally related substrates offers valuable insights into how modifications to the substrate molecule affect the enzyme's catalytic performance. A study investigating a series of alternate substrates with substitutions at the gamma position of glutaryl-CoA provides a strong basis for understanding the enzyme's active site constraints and reaction mechanism.
Comparative Kinetic Performance of Human Glutaryl-CoA Dehydrogenase
The steady-state kinetic constants for the dehydrogenation of glutaryl-CoA and several alternate substrates by human glutaryl-CoA dehydrogenase are summarized in the table below. The data clearly demonstrates that while GCD can accommodate various substrates, it exhibits a pronounced preference for its natural substrate, glutaryl-CoA.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |
| Glutaryl-CoA | 23.0 | 2.5 | 9.2 |
| 4-Nitrobutyryl-CoA | 0.38 | 15.0 | 0.025 |
| This compound | Data not available | Data not available | Data not available |
Table 1: Steady-state kinetic constants of human glutaryl-CoA dehydrogenase with glutaryl-CoA and an alternate substrate.[1]
The catalytic efficiency (kcat/Km) for glutaryl-CoA is significantly higher than that for 4-nitrobutyryl-CoA, indicating a much more efficient conversion of the physiological substrate.[1] This difference is primarily driven by a substantially higher turnover number (kcat) and a lower Michaelis constant (Km), which signifies a stronger binding affinity for glutaryl-CoA.[1] The electron-withdrawing nitro group in 4-nitrobutyryl-CoA likely influences the electronic environment at the active site, leading to a less favorable reaction.[1]
Experimental Workflow
The kinetic parameters presented were determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor. The general workflow for such an experiment is depicted below.
Caption: Workflow for the kinetic analysis of glutaryl-CoA dehydrogenase.
Signaling Pathway Context
Glutaryl-CoA dehydrogenase plays a crucial role in the mitochondrial degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[2] This reaction is a key step in amino acid catabolism, and its deficiency leads to the genetic disorder glutaric aciduria type 1.[2]
Caption: Metabolic pathway involving glutaryl-CoA dehydrogenase.
Detailed Experimental Protocols
The following is a representative protocol for determining the kinetic parameters of human glutaryl-CoA dehydrogenase, based on published methods.[1]
Enzyme Assay Protocol
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing 10 mM Tris-HCl buffer (pH 8.0) and 200 µM ferrocenium (B1229745) hexafluorophosphate (B91526) (FcPF₆) as the electron acceptor.
-
Enzyme Addition: Add a known concentration of purified human glutaryl-CoA dehydrogenase to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding varying concentrations of the acyl-CoA substrate (e.g., glutaryl-CoA, 4-nitrobutyryl-CoA).
-
Spectrophotometric Monitoring: Immediately monitor the reduction of FcPF₆ by measuring the decrease in absorbance at 300 nm at 25 °C using a spectrophotometer. The extinction coefficient for FcPF₆ at 300 nm is 4.3 mM⁻¹cm⁻¹.[1]
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance change over time.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the steady-state kinetic constants, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a non-linear least-squares regression analysis.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.
-
Note: The synthesis of this compound is not described in the cited literature and would require a separate synthetic chemistry protocol.
This guide highlights the specificity of glutaryl-CoA dehydrogenase for its native substrate and provides a framework for the kinetic analysis of this important enzyme. While data for this compound is absent, the presented information on related substrates offers a valuable comparative context for researchers investigating the metabolism of branched-chain dicarboxylic acids and the development of targeted enzymatic inhibitors.
References
A Researcher's Guide to Assessing Antibody Cross-Reactivity with 2-Ethylpentanedioyl-CoA and Other Acyl-CoAs
For researchers in metabolic diseases and drug development, the specificity of antibodies is paramount for the accurate detection and quantification of target molecules. This guide provides a comprehensive framework for evaluating the cross-reactivity of an antibody developed against 2-ethylpentanedioyl-CoA with other structurally related acyl-CoAs. As no specific antibodies for this compound are commercially available, this guide will also briefly cover the principles of generating such a specialized antibody.
Generation of an Antibody Against this compound
This compound is a small molecule and, as such, is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This complex, known as a hapten-carrier conjugate, can then be used to immunize an animal model to produce polyclonal or monoclonal antibodies. The design of the hapten and the conjugation strategy are critical for the specificity of the resulting antibody.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the specificity and cross-reactivity of an antibody against small molecules. The principle of this assay is the competition between the target analyte (this compound) and other test compounds for binding to a limited amount of the specific antibody.
Materials and Reagents:
-
High-binding 96-well microplates
-
Anti-2-ethylpentanedioyl-CoA antibody (primary antibody)
-
This compound standard
-
Potential cross-reacting acyl-CoAs (e.g., glutaryl-CoA, succinyl-CoA, methylmalonyl-CoA, etc.)
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Procedure:
-
Coating: Coat the wells of a 96-well microplate with the coating antigen (this compound-BSA conjugate) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare a series of dilutions for the this compound standard and each of the potential cross-reacting acyl-CoAs.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the standard or the test compounds for 1-2 hours at room temperature.
-
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the analyte in the solution) will bind to the coated antigen.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Presentation and Interpretation
The results of the competitive ELISA are typically presented as a standard curve where the signal is inversely proportional to the concentration of the analyte. The concentration of each test compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100
The data should be summarized in a clear and structured table for easy comparison.
Table 1: Cross-Reactivity of Anti-2-Ethylpentanedioyl-CoA Antibody with Other Acyl-CoAs
| Test Compound | IC50 (µM) | % Cross-Reactivity |
| This compound | Value | 100% |
| Glutaryl-CoA | Value | Calculated Value |
| Succinyl-CoA | Value | Calculated Value |
| Methylmalonyl-CoA | Value | Calculated Value |
| Propionyl-CoA | Value | Calculated Value |
| Butyryl-CoA | Value | Calculated Value |
| Acetyl-CoA | Value | Calculated Value |
Note: The IC50 values are hypothetical and would be determined experimentally.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Competitive ELISA
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Diagram 2: Simplified Metabolic Pathway Involving Acyl-CoAs
Caption: Simplified metabolic context of this compound and related acyl-CoAs.
Orthogonal Methods for the Validation of 2-Ethylpentanedioyl-CoA Identification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of novel or low-abundance metabolites is a critical challenge in metabolomics and drug development. This guide provides a comparative overview of orthogonal methods for the validation of 2-ethylpentanedioyl-CoA, a dicarboxylic acyl-CoA. Ensuring the accuracy of its identification is paramount for understanding its potential roles in metabolic pathways and its significance as a biomarker. This document outlines key orthogonal approaches, presents their performance characteristics, provides detailed experimental protocols, and visualizes the validation workflow.
Comparison of Orthogonal Validation Methods
The validation of this compound identification should not rely on a single analytical technique. Instead, employing multiple, orthogonal methods that measure different physicochemical properties of the molecule provides a more robust and reliable confirmation. The primary methods for acyl-CoA analysis include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Key Performance Metrics for Orthogonal Methods
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC with UV/Fluorescence Detection | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by chromatography followed by detection based on mass-to-charge ratio and fragmentation pattern. | Separation by chromatography followed by detection based on light absorbance or fluorescence. | Detection based on the magnetic properties of atomic nuclei, providing detailed structural information. |
| Specificity | Very High (relies on retention time, precursor mass, and fragment ions). | Moderate (relies on retention time and spectral properties; potential for co-elution). | High (provides unambiguous structural confirmation). |
| Sensitivity | High (typically in the femtomole to picomole range).[1] | Moderate (typically in the picomole range).[2] | Low (typically in the nanomole to micromole range). |
| Quantitative Accuracy | High (with the use of stable isotope-labeled internal standards). | Good (requires careful calibration).[2] | High (inherently quantitative without the need for response factors). |
| Sample Requirement | Low | Low to Moderate | High |
| Primary Use Case | Discovery, identification, and quantification in complex biological matrices.[3][4] | Routine quantification of known acyl-CoAs. | Structural elucidation and confirmation of synthetic standards. |
Experimental Protocols
LC-MS/MS for this compound Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for acyl-CoA analysis due to its high sensitivity and specificity.[3][5]
Sample Preparation:
-
Quench metabolism and extract acyl-CoAs from the biological sample (e.g., cells, tissues) using a cold solution of 10% trichloroacetic acid or an acetonitrile/methanol (B129727)/water mixture.[5][6]
-
Sonicate the sample on ice to ensure complete lysis and extraction.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.[6]
-
Collect the supernatant containing the acyl-CoAs.
-
For absolute quantification, spike the sample with a stable isotope-labeled internal standard of this compound prior to extraction.
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification or high-resolution mass spectrometry (HRMS) for accurate mass measurement and formula determination.[4][8]
-
MRM Transitions: For this compound, one would monitor the transition from the precursor ion (the molecular mass + H+) to specific fragment ions. A characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion) is often observed for acyl-CoAs.[3]
HPLC with UV Detection
HPLC with UV detection is a more accessible method for quantifying acyl-CoAs, though it is less specific than LC-MS/MS.
Sample Preparation:
-
Follow the same extraction protocol as for LC-MS/MS.
Chromatographic Separation:
-
Utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol.[2]
UV Detection:
-
Monitor the absorbance at 254 nm or 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.[2]
-
Identification is based on matching the retention time of the peak in the sample to that of a purified this compound standard.
NMR for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of a molecule. It is particularly useful for confirming the structure of a chemically or enzymatically synthesized this compound standard.
Sample Preparation:
-
A relatively large amount (micrograms to milligrams) of purified this compound is required.
-
Dissolve the purified compound in a deuterated solvent (e.g., D₂O).
Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
Data Analysis:
-
The chemical shifts, coupling constants, and correlations from the 2D spectra will provide definitive evidence for the structure of this compound, including the connectivity of the ethyl group and the pentanedioyl backbone.
Visualizing the Validation Workflow and Pathways
Workflow for Orthogonal Validation
The following diagram illustrates a logical workflow for the robust validation of this compound identification.
Hypothetical Metabolic Pathway
The involvement of this compound in a metabolic pathway can be investigated once its identity is confirmed. The following diagram depicts a hypothetical pathway where it might be an intermediate.
By following this guide, researchers can confidently validate the identification of this compound, enabling further investigation into its biological significance. The use of orthogonal methods is a cornerstone of rigorous analytical science and is essential for producing high-quality, reproducible data.
References
- 1. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Acyl-CoA Metabolism In Vivo: A Comparative Guide to Knockout Studies
For researchers, scientists, and drug development professionals, understanding the precise function of metabolic intermediates is crucial. This guide provides a comparative overview of in vivo knockout studies designed to elucidate the roles of acyl-Coenzyme A (acyl-CoA) molecules, offering a framework for investigating novel compounds such as 2-ethylpentanedioyl-CoA.
Comparative Analysis of Key Acyl-CoA Metabolism Knockout Models
To illustrate the impact of disrupting acyl-CoA metabolism, this section compares the phenotypes and key biochemical findings from knockout mouse models of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2). These enzymes are central to the regulation of fatty acid synthesis and oxidation.
| Feature | ACC1 Knockout (Global) | ACC2 Knockout (Global) | Reference |
| Primary Function of Target Enzyme | Catalyzes the conversion of acetyl-CoA to malonyl-CoA in the cytosol, a rate-limiting step in de novo fatty acid synthesis.[1] | Catalyzes the conversion of acetyl-CoA to malonyl-CoA at the mitochondrial membrane, which inhibits carnitine palmitoyltransferase I (CPT1) and thus fatty acid oxidation.[2] | |
| Viability | Embryonically lethal.[1][3] | Viable and fertile.[1] | |
| Key Phenotype | Embryos fail to develop beyond day 8.5, indicating an essential role in early development.[1][3] | Higher rate of fatty acid oxidation, leaner phenotype, and reduced body fat.[1] | |
| Metabolic Impact | In heterozygous mice (Acc1+/-), there is a 50% reduction in ACC1 mRNA, but protein levels and malonyl-CoA levels are comparable to wild-type, suggesting compensatory mechanisms.[3] | Reduced malonyl-CoA levels in heart and skeletal muscle, leading to disinhibition of CPT1 and increased fatty acid oxidation.[2] | |
| Tissue-Specific Findings | Adipose-specific knockout of ACC1 results in growth retardation and reduced de novo fatty acid synthesis in fat tissues.[4] | N/A (Global knockout viable) |
Experimental Protocols: A Blueprint for Investigation
The following protocols are synthesized from methodologies reported in studies of acyl-CoA metabolizing enzyme knockouts and serve as a guide for designing future in vivo studies.
Generation of Knockout Mice
A common strategy for generating knockout mice involves gene targeting in embryonic stem (ES) cells.
-
Targeting Vector Construction : A targeting vector is designed to replace a critical exon of the gene of interest with a selection cassette (e.g., a neomycin resistance gene). The vector typically includes homologous arms to facilitate recombination.
-
ES Cell Transfection and Selection : The targeting vector is introduced into ES cells, and cells that have successfully incorporated the vector are selected for using an antibiotic.
-
Blastocyst Injection : The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline-Transmitted Mice : Chimeric offspring are identified and bred to test for germline transmission of the targeted allele.
-
Breeding and Genotyping : Heterozygous mice are interbred to generate homozygous knockout mice, and genotyping is performed using PCR analysis of tail DNA.
Metabolic Phenotyping
A series of metabolic analyses are essential to characterize the impact of the gene knockout.
-
Indirect Calorimetry : Mice are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER = VCO2/VO2) to assess fuel utilization.
-
Body Composition Analysis : Techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) are used to determine fat mass, lean mass, and bone mineral density.
-
Glucose and Insulin (B600854) Tolerance Tests : These tests are performed to assess glucose homeostasis and insulin sensitivity.
-
Measurement of Metabolites : Blood and tissue samples are collected to measure levels of key metabolites such as glucose, insulin, free fatty acids, triglycerides, and specific acyl-CoAs using techniques like mass spectrometry.
-
Gene Expression Analysis : RNA is extracted from tissues of interest to quantify the expression of genes involved in relevant metabolic pathways using quantitative real-time PCR (qRT-PCR).
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex relationships in metabolic pathways and experimental workflows.
Caption: Simplified overview of fatty acid synthesis and oxidation pathways.
Caption: A typical experimental workflow for an in vivo knockout study.
By leveraging the established methodologies and comparative data from well-studied acyl-CoA metabolizing enzymes, researchers can effectively design and execute in vivo knockout studies to elucidate the function of novel molecules like this compound. This approach provides a clear path forward for advancing our understanding of metabolic regulation and for the development of new therapeutic strategies.
References
- 1. Mutant mice lacking acetyl-CoA carboxylase 1 are embryonically lethal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Validating the Metabolic Fate of 2-Ethylpentanedioyl-CoA: A Comparative Guide to Isotopic Tracing Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic tracing strategies to elucidate and validate the metabolic fate of 2-ethylpentanedioyl-CoA, a dicarboxylic acyl-CoA. While the specific metabolism of this compound is not extensively documented, we can infer its likely degradation through a pathway analogous to the beta-oxidation of other dicarboxylic acids. This guide presents a hypothesized metabolic pathway and compares different isotopic tracing approaches to validate this hypothesis, providing detailed experimental protocols and data interpretation guides.
Hypothesized Metabolic Pathway of this compound
Based on known metabolic pathways for dicarboxylic acids and branched-chain acyl-CoAs, we propose that this compound is metabolized via a modified beta-oxidation pathway. The presence of an ethyl group at the alpha-position suggests a series of enzymatic reactions that accommodate this branching. The proposed pathway involves sequential dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately yielding propionyl-CoA and succinyl-CoA.
Caption: Hypothesized metabolic pathway of this compound.
Comparison of Isotopic Tracing Strategies
To validate the proposed pathway, different stable isotope-labeled tracers can be employed. The choice of tracer will influence the ability to track carbon flow through the pathway and quantify metabolic fluxes. The primary analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can separate and detect the labeled metabolites and their isotopologues.
Table 1: Comparison of Isotopic Tracers for Validating this compound Metabolism
| Isotopic Tracer | Rationale | Advantages | Disadvantages |
| Uniformly 13C-labeled 2-Ethylpentanedioic Acid | Directly traces the fate of the parent molecule. | Provides the most direct evidence of the proposed degradation pathway. Allows for the identification of all downstream metabolites derived from this compound. | Synthesis of the labeled compound may be challenging and costly. Does not provide information on the origin of this compound itself. |
| [1,2-13C2]Acetyl-CoA Precursor (e.g., [1,2-13C2]Glucose) | Traces the contribution of glycolysis and pyruvate (B1213749) oxidation to the synthesis of potential precursors of this compound. | Readily available and widely used tracer. Can reveal the contribution of central carbon metabolism to the synthesis of the dicarboxylic acid backbone. | Indirect tracing method. Labeling in downstream metabolites will be diluted, potentially making detection difficult. |
| [U-13C3]Propionyl-CoA Precursor (e.g., [U-13C3]Propionate) | Traces the potential contribution of odd-chain fatty acid oxidation or certain amino acid catabolism to the ethyl group of this compound. | Can elucidate the origin of the ethyl branch of the molecule.[1] | The contribution of propionyl-CoA to the synthesis of this specific dicarboxylic acid may be minor, leading to low label incorporation. |
Experimental Protocols
Protocol 1: Isotopic Tracing with Uniformly 13C-labeled 2-Ethylpentanedioic Acid
This protocol outlines the steps for tracing the metabolic fate of this compound using a directly labeled precursor in a cell culture model.
1. Cell Culture and Tracer Administration:
-
Culture cells of interest (e.g., hepatocytes, kidney cells) to mid-log phase.
-
Replace the standard culture medium with a medium containing uniformly 13C-labeled 2-ethylpentanedioic acid at a final concentration of 100 µM.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis of Acyl-CoAs:
-
Reconstitute the dried metabolite extract in 50 µL of a suitable solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject an aliquot of the sample onto a C18 reverse-phase LC column.
-
Elute the metabolites using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect the acyl-CoA species using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the precursor and expected product ions for this compound, propionyl-CoA, and succinyl-CoA, as well as their 13C-labeled isotopologues.[2][3]
4. Data Analysis:
-
Integrate the peak areas for each labeled and unlabeled metabolite at each time point.
-
Calculate the fractional labeling of each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all its isotopologues.
-
Plot the fractional labeling over time to determine the kinetics of label incorporation.
Caption: General experimental workflow for isotopic tracing studies.
Predicted Labeling Patterns and Data Interpretation
The expected labeling patterns in the downstream metabolites will depend on the chosen tracer.
Table 2: Predicted 13C Labeling Patterns from Uniformly Labeled 2-Ethylpentanedioic Acid ([U-13C7]2-Ethylpentanedioate)
| Metabolite | Predicted Labeled Isotopologue | Rationale |
| This compound | M+7 | Direct incorporation of the fully labeled precursor. |
| Propionyl-CoA | M+3 | Thiolytic cleavage of the 13C-labeled backbone releases a 3-carbon labeled unit. |
| Succinyl-CoA | M+4 | Thiolytic cleavage releases a 4-carbon labeled unit. |
The detection of M+3 propionyl-CoA and M+4 succinyl-CoA would provide strong evidence for the proposed beta-oxidation pathway. The relative abundance of these labeled products can be used to infer the flux through this pathway.
Alternative Analytical Approaches
While LC-MS/MS is the preferred method for its sensitivity and specificity in analyzing acyl-CoAs, other techniques can provide complementary information.
Table 3: Comparison of Analytical Methods for Acyl-CoA Analysis
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection of precursor and fragment ions. | High sensitivity and specificity.[2][3] Can analyze a wide range of acyl-CoAs.[4][5][6] | Requires specialized equipment and expertise. Matrix effects can influence quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometry. | Excellent chromatographic resolution. Well-established for certain classes of metabolites. | Requires derivatization of non-volatile acyl-CoAs, which can be complex and introduce variability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure and isotopic labeling patterns at specific atomic positions. | Provides positional information of isotopes within a molecule.[7] Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
Logical Framework for Pathway Validation
The validation of the hypothesized metabolic pathway for this compound follows a logical progression of experiments and data analysis.
Caption: Logical framework for validating a metabolic pathway.
By following the methodologies and comparative analyses outlined in this guide, researchers can effectively design and execute isotopic tracing experiments to validate the metabolic fate of this compound and other novel acyl-CoA molecules. This approach provides a robust framework for understanding cellular metabolism and its implications in health and disease.
References
- 1. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Platforms for 2-Ethylpentanedioyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) esters is critical for elucidating biochemical pathways and identifying potential therapeutic targets. 2-Ethylpentanedioyl-CoA, a dicarboxylic acyl-CoA, presents unique analytical challenges due to its polarity and structural complexity. While no standardized analytical platform is exclusively dedicated to this compound, several robust methodologies employed for the analysis of short- and medium-chain acyl-CoAs can be effectively adapted. This guide provides a head-to-head comparison of the most prominent analytical platforms, supported by experimental data for analogous compounds, to inform the selection of the most suitable method for your research needs.
The primary analytical techniques for the quantification of short- to medium-chain acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays. Each of these platforms offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and sample preparation complexity.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical platform is often dictated by its quantitative performance. The following tables summarize key performance metrics for the leading technologies, with data extrapolated from studies on short-chain acyl-CoAs and fatty acids, which serve as reliable proxies for the analysis of this compound.
Table 1: Comparison of Mass Spectrometry-Based Platforms
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 10 fmol[1] | 0.1 - 5 pg (with derivatization)[2] |
| Limit of Quantification (LOQ) | 0.033 µg/mL (derivatized)[3] | 0.02 - 0.09 µg/mL (derivatized)[4] |
| Linearity (R²) | >0.99[3][5] | >0.99[6] |
| Precision (%RSD) | < 5-15% | < 1-13%[2][6] |
| Specificity | High | High |
| Throughput | High | Moderate to High |
| Derivatization Required | No (typically) | Yes |
Table 2: Comparison of Other Analytical Platforms
| Parameter | Capillary Electrophoresis (CE) | Enzymatic Assays |
| Limit of Detection (LOD) | Picomole range[7] | 0.3 µM (fluorometric)[8] |
| Limit of Quantification (LOQ) | Not explicitly stated | 3 µM (fluorometric)[8] |
| Linearity | Linear over 2 orders of magnitude[7] | 3 - 100 µM (fluorometric)[8] |
| Precision (%RSD) | High | < 20% |
| Specificity | Moderate to High | High (enzyme-dependent) |
| Throughput | Moderate | High |
| Derivatization Required | No | No |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative methodologies for the analysis of short-chain acyl-CoAs using the leading platforms.
LC-MS/MS: The Gold Standard for Acyl-CoA Analysis
LC-MS/MS is widely regarded as the most sensitive and specific technique for the quantification of acyl-CoA thioesters.[1] It offers the significant advantage of analyzing these molecules in their native form, thereby avoiding the complexities and potential variability associated with derivatization.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the biological sample (e.g., tissue homogenate, cell lysate) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B and ramps up to elute more hydrophobic analytes. For short-chain acyl-CoAs, a gradient of 5% to 95% B over 5 minutes is common.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: The precursor ion (M+H)+ for this compound would be selected, and collision-induced dissociation would generate specific product ions for quantification and confirmation. The exact m/z values would need to be determined using a pure standard.
GC-MS: A Powerful Alternative Requiring Derivatization
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like acyl-CoAs, derivatization is necessary to increase their volatility and thermal stability.[9]
Sample Preparation and Derivatization: Esterification
-
Sample Drying: The sample containing the acyl-CoAs must be completely dry, as water interferes with the derivatization reaction. Lyophilization is a common method.
-
Hydrolysis (Optional): To analyze the acyl group, the thioester bond can be hydrolyzed to release the corresponding carboxylic acid.
-
Esterification: A common method is acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.
-
Add 2 mL of 12-14% BF₃ in methanol to the dried sample.
-
Heat the mixture at 60-100°C for 5-60 minutes in a sealed tube.[9]
-
After cooling, add a known volume of water and an organic extraction solvent (e.g., hexane (B92381) or heptane).
-
Vortex thoroughly and centrifuge to separate the phases.
-
The organic layer containing the fatty acid methyl esters (FAMEs) is collected for GC-MS analysis.
-
Gas Chromatography
-
Column: A polar capillary column (e.g., wax-type) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 240°C.
Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
Mandatory Visualizations
Experimental and Analytical Workflows
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of acyl-CoAs.
Metabolic Pathway Context: The Ethylmalonyl-CoA Pathway
While the precise metabolic role of this compound is not extensively documented, it is structurally related to intermediates of the ethylmalonyl-CoA pathway. This pathway is crucial for the assimilation of acetyl-CoA in many bacteria.[10] Understanding this pathway can provide a logical framework for investigating the metabolic significance of this compound.
Caption: Simplified diagram of the ethylmalonyl-CoA pathway for acetyl-CoA assimilation.
References
- 1. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 2. Acetyl Coenzyme A Assay Kit, MAK566, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structural Analogs for Competitive Binding Assays Targeting Glutarate-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds that act as competitive inhibitors for enzymes involved in glutarate-CoA metabolism, a pathway of significant interest in understanding and potentially treating metabolic disorders such as Glutaric Aciduria Type 1 (GA1). Due to the limited availability of specific data on structural analogs of 2-ethylpentanedioyl-CoA, this guide focuses on competitive inhibitors of Succinyl-CoA:glutarate-CoA transferase (SUGCT), a key enzyme that, along with Glutaryl-CoA Dehydrogenase (GCDH), regulates the levels of glutaryl-CoA and its metabolites.
The data presented herein is intended to assist researchers in the selection of tool compounds for studying this metabolic pathway and as a starting point for the development of novel therapeutic agents.
Competitive Inhibitors of Succinyl-CoA:glutarate-CoA Transferase (SUGCT)
Recent high-throughput screening efforts have identified several compounds that competitively inhibit SUGCT. These molecules, while not direct analogs of this compound, provide valuable insights into the active site of an enzyme that processes a structurally similar substrate, glutaryl-CoA.
Data Presentation: Quantitative Comparison of SUGCT Inhibitors
The following table summarizes the inhibitory potency of identified compounds against human SUGCT. The IC50 values were determined using a fluorometric assay detailed in the Experimental Protocols section.
| Compound | Target Enzyme | Inhibitor Type | IC50 (µM) |
| Valsartan | SUGCT | Competitive | low µM |
| Losartan Carboxylic Acid | SUGCT | Competitive | low µM |
| Glutarate | SUGCT | Competitive | ~100 µM |
| Succinate | SUGCT | Competitive | ~200 µM |
| Malonate | SUGCT | Competitive | >1 mM |
| Adipate | SUGCT | Competitive | >1 mM |
| Suberate | SUGCT | Competitive | >1 mM |
Data sourced from a study on the characterization and inhibition of human succinyl-CoA:glutarate-CoA transferase. The exact low micromolar IC50 values for Valsartan and Losartan Carboxylic Acid were not specified in the referenced text.[1]
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
Fluorometric Assay for SUGCT Activity and Inhibition
This high-throughput screening assay measures SUGCT activity by coupling the formation of HMG-CoA to the NADPH-dependent reduction of HMG-CoA by HMG-CoA reductase (HMGCR).[1]
Principle:
SUGCT catalyzes the transfer of CoA from glutaryl-CoA to 3-hydroxy-3-methylglutarate (HMG), producing glutaric acid and HMG-CoA. The HMG-CoA produced is then used as a substrate by HMGCR, which oxidizes NADPH to NADP+. The decrease in NADPH concentration is monitored by measuring the decrease in fluorescence at 460 nm with excitation at 340 nm.[1]
Reagents and Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.4
-
NADPH
-
Glutaryl-CoA
-
3-Hydroxy-3-methylglutarate (HMG)
-
Dithiothreitol (DTT)
-
Triton X-100
-
HMG-CoA Reductase (HMGCR)
-
Recombinant human SUGCT
-
Test compounds (potential inhibitors)
-
Microplate fluorometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate pH 7.4, 50 µM NADPH, 20 µM glutaryl-CoA, 4 mM DTT, 0.1% Triton X-100, and 9 U/L HMGCR.[1]
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add the recombinant SUGCT enzyme to the wells.
-
Initiate the reaction by adding 4 mM HMG.[1]
-
Immediately begin monitoring the decrease in fluorescence at 460 nm (excitation at 340 nm) using a microplate reader.
-
The rate of NADPH consumption is proportional to the SUGCT activity.
-
For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway: Glutarate-CoA Metabolism
The following diagram illustrates the key enzymatic steps in the metabolism of glutaryl-CoA, highlighting the roles of Glutaryl-CoA Dehydrogenase (GCDH) and Succinyl-CoA:glutarate-CoA transferase (SUGCT).[1][2]
Caption: Metabolic pathway of glutaryl-CoA involving GCDH and SUGCT.
Experimental Workflow: Fluorometric SUGCT Inhibition Assay
The diagram below outlines the workflow for the competitive binding assay used to identify and characterize inhibitors of SUGCT.[1]
Caption: Workflow of the fluorometric assay for SUGCT inhibition.
References
Predicting the Evolutionary Trajectory of a Putative Metabolic Pathway: The Case of 2-Ethylpentanedioyl-CoA
A Comparative Guide for Researchers in Drug Development and Life Sciences
The identification and characterization of novel metabolic pathways are crucial for advancing our understanding of cellular biochemistry and for the development of new therapeutic agents. This guide provides a comparative bioinformatics analysis to predict the evolutionary conservation of a putative metabolic pathway involving the intermediate, 2-ethylpentanedioyl-CoA. As this pathway is not yet established in canonical metabolic charts, we present a plausible reaction sequence based on known biochemical principles and compare it to the well-characterized β-oxidation of straight-chain dicarboxylic acids. This analysis serves as a framework for researchers to investigate the potential existence and evolutionary origins of this and other novel metabolic routes.
A Hypothetical Pathway for this compound Metabolism
Based on the chemical structure of this compound—a C7 dicarboxylic acid with an ethyl group at the α-position, activated with Coenzyme A—we propose a two-stage metabolic pathway:
-
Formation: The biosynthesis of this compound is hypothesized to occur via the carboxylation of heptanoyl-CoA. This reaction, catalyzed by a putative medium-chain acyl-CoA carboxylase, would introduce a carboxyl group at the second carbon of the seven-carbon acyl chain.
-
Degradation: The breakdown of this compound is predicted to proceed through a modified β-oxidation pathway. This process would systematically shorten the carbon chain, yielding acetyl-CoA and propionyl-CoA. The presence of the ethyl group at the α-carbon suggests the involvement of specialized enzymes to handle this branched structure.
Comparative Analysis with Dicarboxylic Acid β-Oxidation
To assess the potential for evolutionary conservation, we compare the proposed this compound pathway with the established pathway for the β-oxidation of straight-chain dicarboxylic acids.
| Step | Putative this compound Pathway | Established Dicarboxylic Acid β-Oxidation Pathway | Potential Enzyme Superfamilies |
| Activation | Heptanoyl-CoA Carboxylation | ω-Oxidation of monocarboxylic acid followed by CoA activation | Acyl-CoA Carboxylases, Acyl-CoA Synthetases |
| First Dehydrogenation | Acyl-CoA Dehydrogenase (branched-chain specific) | Acyl-CoA Oxidase/Dehydrogenase | Acyl-CoA Dehydrogenase Superfamily |
| Hydration | Enoyl-CoA Hydratase | Enoyl-CoA Hydratase | Enoyl-CoA Hydratase/Isomerase Superfamily |
| Second Dehydrogenation | L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA Dehydrogenase | Short-chain Dehydrogenase/Reductase (SDR) family |
| Thiolytic Cleavage | Thiolase (branched-chain specific) | 3-Ketoacyl-CoA Thiolase | Thiolase Superfamily |
Experimental Protocols for Bioinformatics Analysis
The following protocols outline a bioinformatics workflow to predict the evolutionary conservation of the enzymes involved in the putative this compound pathway.
Homology Searching and Sequence Retrieval
-
Objective: To identify putative homologs of the enzymes in the proposed pathway across a diverse range of species.
-
Protocol:
-
Obtain the amino acid sequences of known enzymes from the potential superfamilies (e.g., medium-chain acyl-CoA dehydrogenases, acyl-CoA carboxylases) from databases like UniProt and NCBI.
-
Use these sequences as queries to perform BLASTp (Protein-Protein BLAST) searches against the non-redundant protein sequences (nr) database.
-
Select representative sequences from different taxonomic lineages (e.g., bacteria, archaea, eukaryotes) for further analysis.
-
Multiple Sequence Alignment and Phylogenetic Analysis
-
Objective: To infer the evolutionary relationships between the identified protein sequences.
-
Protocol:
-
Perform multiple sequence alignment of the retrieved homologous sequences using tools like Clustal Omega or MAFFT.
-
Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).
-
Analyze the resulting phylogenetic tree to identify orthologous and paralogous gene clusters, which can provide insights into the functional diversification of these enzyme families.
-
Conserved Domain and Motif Analysis
-
Objective: To identify functionally important domains and motifs within the protein sequences.
-
Protocol:
-
Scan the protein sequences against conserved domain databases such as Pfam and InterPro.
-
Use motif discovery tools like MEME to identify conserved sequence patterns that may be associated with substrate specificity or catalytic activity.
-
Compare the identified domains and motifs with those of well-characterized enzymes to predict the function of the putative enzymes in the this compound pathway.
-
Visualizing the Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway and the bioinformatics workflow for its analysis.
Caption: Proposed metabolic pathway for the formation and degradation of this compound.
Comparative Phenotypic Analysis of Mutants Lacking 2-Ethylmalonyl-CoA Synthesis Capability
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Mutants Deficient in the Ethylmalonyl-CoA Pathway
This guide provides a comprehensive comparison of the phenotypic characteristics of mutants unable to synthesize 2-ethylmalonyl-CoA, a key intermediate in the ethylmalonyl-CoA (EMC) pathway. This pathway is a crucial metabolic route for the assimilation of two-carbon compounds in various bacteria, particularly those lacking a functional glyoxylate (B1226380) cycle. The primary focus of this analysis is on mutants deficient in the enzyme crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the synthesis of ethylmalonyl-CoA from crotonyl-CoA. This guide will objectively compare the performance of these mutants with their wild-type counterparts and organisms utilizing the alternative glyoxylate cycle, supported by experimental data.
Introduction to 2-Ethylmalonyl-CoA and the Ethylmalonyl-CoA Pathway
The compound of interest, likely intended as ethylmalonyl-CoA rather than "2-ethylpentanedioyl-CoA," is a central metabolite in the EMC pathway. This pathway serves as an alternative to the glyoxylate cycle for the net conversion of acetyl-CoA into intermediates of the tricarboxylic acid (TCA) cycle, enabling growth on C2 carbon sources like acetate (B1210297). The key enzymatic step leading to the formation of (2S)-ethylmalonyl-CoA is the NADPH-dependent reductive carboxylation of crotonyl-CoA, a reaction catalyzed by crotonyl-CoA carboxylase/reductase (Ccr).[1]
Phenotypic Comparison: Wild-Type vs. Ccr Mutants
Mutants lacking a functional ccr gene exhibit distinct phenotypic differences compared to their wild-type counterparts, particularly when grown on specific carbon sources.
Growth Characteristics
The most striking phenotype of a Δccr mutant is its inability to grow on acetate as the sole carbon source. In contrast, the growth of the mutant on other carbon sources that feed into the central metabolism at different points, such as succinate (B1194679), is typically unaffected.
Table 1: Comparative Growth of Rhodobacter sphaeroides Wild-Type and Δccr Mutant on Different Carbon Sources
| Strain | Carbon Source | Growth |
| Wild-Type | Acetate | Normal Growth[2][3] |
| Δccr Mutant | Acetate | No Growth[2][3] |
| Wild-Type | Succinate | Normal Growth[3] |
| Δccr Mutant | Succinate | Normal Growth[3] |
Data derived from studies on Rhodobacter sphaeroides.
A visual representation of this growth defect is presented in the growth curves of Rhodobacter sphaeroides wild-type and its corresponding Δccr mutant.
Enzyme Activity
The absence of a functional ccr gene directly translates to a lack of crotonyl-CoA carboxylase/reductase activity in cell extracts of the mutant. In wild-type organisms, this enzyme's activity is significantly upregulated when grown on acetate compared to other carbon sources like succinate, highlighting its crucial role in acetate assimilation.
Table 2: Crotonyl-CoA Carboxylase/Reductase Activity in Rhodobacter sphaeroides Cell Extracts
| Strain | Growth Substrate | Specific Activity (U/mg protein) |
| Wild-Type | Acetate | ~0.7[4] |
| Wild-Type | Succinate | < 0.01[4] |
| Δccr Mutant | Acetate | Not detectable |
Comparison with the Glyoxylate Cycle
The ethylmalonyl-CoA pathway and the glyoxylate cycle represent two distinct strategies for acetyl-CoA assimilation. While both pathways achieve the net conversion of two molecules of acetyl-CoA to one molecule of a C4-dicarboxylic acid, they differ in their enzymatic steps, intermediates, and energetic requirements.
Table 3: Comparison of the Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle
| Feature | Ethylmalonyl-CoA Pathway | Glyoxylate Cycle |
| Key Enzymes | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenase | Isocitrate lyase, Malate (B86768) synthase |
| Key Intermediate | (2S)-Ethylmalonyl-CoA | Glyoxylate |
| ATP Requirement | Yes (for activation steps) | No |
| Reductant Requirement | NADPH (for Ccr) | NADH (generated by malate dehydrogenase) |
| Carbon Fixation | Two molecules of CO2 | None |
| Organisms | Many α-proteobacteria (e.g., Rhodobacter, Methylobacterium), Actinomycetes | Many bacteria, fungi, plants, and nematodes |
Signaling Pathways and Experimental Workflows
The regulation of the ethylmalonyl-CoA pathway and the experimental procedures for analyzing mutants can be visualized through the following diagrams.
Experimental Protocols
Growth Curve Analysis
Objective: To compare the growth rates of wild-type and Δccr mutant strains on different carbon sources.
Methodology:
-
Prepare a minimal medium (e.g., Sistrom's minimal medium A for Rhodobacter sphaeroides) supplemented with either acetate (e.g., 10 mM) or succinate (e.g., 10 mM) as the sole carbon source.
-
Inoculate triplicate cultures for each strain and condition with a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate the cultures under appropriate conditions (e.g., photoheterotrophically for R. sphaeroides).
-
Monitor the growth by measuring the OD600 at regular time intervals until the cultures reach the stationary phase.
-
Plot the OD600 values against time to generate growth curves. Calculate the specific growth rate during the exponential phase.
Crotonyl-CoA Carboxylase/Reductase (Ccr) Enzyme Assay
Objective: To measure the specific activity of Ccr in cell extracts.
Methodology:
-
Harvest bacterial cells from cultures grown on acetate and succinate by centrifugation.
-
Wash the cell pellets with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Resuspend the cells in the same buffer and lyse them using a French press or sonication.
-
Clarify the lysate by centrifugation to obtain the cell-free extract.
-
Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay).
-
The Ccr activity is measured spectrophotometrically by monitoring the crotonyl-CoA- and CO2-dependent oxidation of NADPH at 340 nm.
-
The reaction mixture (1 ml) contains 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 10 mM NaHCO3, 0.2 mM NADPH, and 0.2 mM crotonyl-CoA.
-
Start the reaction by adding the cell extract and monitor the decrease in absorbance at 340 nm.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute. The specific activity is expressed as U per mg of protein.[4]
Quantification of CoA Esters by LC-MS/MS
Objective: To determine the intracellular concentrations of ethylmalonyl-CoA and other relevant CoA esters.
Methodology:
-
Metabolite Extraction:
-
Rapidly quench the metabolism of a known amount of bacterial cells by adding a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Lyse the cells by sonication or bead beating.
-
Separate the protein precipitate by centrifugation.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the CoA esters using reverse-phase liquid chromatography (e.g., C18 column) with a suitable gradient of mobile phases (e.g., aqueous ammonium (B1175870) acetate and acetonitrile).
-
Detect and quantify the CoA esters using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Identify each CoA ester by its specific precursor-to-product ion transition and retention time.
-
Quantify the metabolites by comparing their peak areas to those of known concentrations of authentic standards.
-
Conclusion
The phenotypic analysis of mutants unable to synthesize ethylmalonyl-CoA, primarily through the knockout of the ccr gene, unequivocally demonstrates the essentiality of the ethylmalonyl-CoA pathway for growth on C2 compounds in organisms lacking the glyoxylate cycle. These mutants exhibit a clear and robust phenotype of acetate-dependent growth arrest, which is not observed on other carbon sources. This makes the Ccr enzyme a potential target for antimicrobial drug development against pathogens relying on this metabolic pathway. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricacies of this pathway and its potential as a therapeutic target.
References
Safety Operating Guide
Navigating the Disposal of 2-ethylpentanedioyl-CoA: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before handling 2-ethylpentanedioyl-CoA, it is imperative to adhere to standard laboratory safety protocols. The absence of specific hazard information necessitates treating the compound with a high degree of caution.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to protect from spills.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[1][2] In case of contact, flush the affected area with copious amounts of water.
-
Eyewash stations and safety showers should be easily accessible.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding its physical and chemical properties are not available. The following table illustrates the typical data points that would be presented and should be considered unknown for this compound, reinforcing the need for cautious handling.
| Property | Value |
| Physical State | Data not available |
| Appearance | Data not available |
| Odor | Data not available |
| pH | Data not available |
| Melting Point/Range | Data not available |
| Boiling Point/Range | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
| LD50 (Oral) | Data not available |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, in the absence of specific guidelines, is to treat it as a chemical waste. This ensures the highest level of safety and environmental protection.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., pipette tips, tubes, gloves) as chemical waste.
-
Do not mix this waste with general laboratory trash or biohazardous waste unless your institution's guidelines specifically permit it.
-
-
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The label should include the words "Hazardous Waste," the chemical name ("this compound"), and any known hazards (e.g., "Caution: Research Chemical - Handle with Care").[3]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from incompatible materials.
-
-
Consult with Environmental Health and Safety (EHS):
-
Crucially, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of research chemicals. They can provide information on the appropriate waste streams and disposal procedures for your location.
-
-
Arrange for Professional Disposal:
-
Disposal of the collected chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage this process.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative, safety-first procedures, researchers can manage and dispose of this compound in a manner that prioritizes personal safety and environmental responsibility, thereby building a culture of trust and reliability in laboratory operations.
References
Personal protective equipment for handling 2-ethylpentanedioyl-CoA
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-ethylpentanedioyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous biochemical reagent, is mandatory. The following procedures are based on best practices for handling similar acyl-CoA compounds and general laboratory chemicals.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure and ensure personal safety. This includes, but is not limited to, a lab coat, protective eyewear, and appropriate gloves.
.[1][2][3] A summary of required PPE is provided in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant, with side shields.[1] | Protects eyes from potential splashes or aerosols.[2][3] |
| Face Shield | To be worn over safety glasses or goggles. | Recommended during procedures with a high risk of splashing.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | Provides a barrier against skin contact.[1][4] For prolonged contact or when handling stock solutions, double-gloving is recommended.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length. | Protects skin and personal clothing from contamination.[2][3] |
| Closed-toe Shoes and Long Pants | Prevents exposure of feet and legs to spills.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Reconstitution:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
When preparing solutions, handle the solid form of this compound with care to avoid generating dust.
-
For reconstituting the compound, use a suitable buffer or solvent as dictated by the experimental protocol. Acyl-CoA compounds are generally soluble in water and methanol.
2. During Experimentation:
-
Always wear the prescribed PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate lab equipment (e.g., micropipettes with filtered tips) to handle solutions and prevent cross-contamination and aerosol formation.
-
Keep containers of this compound closed when not in use.
3. Post-Experiment and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable disinfectant or cleaning agent as appropriate for the experimental context.
-
Remove and dispose of gloves properly after handling the compound.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Compound and Stock Solutions: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Consumables: Items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container. Some non-hazardous, water-miscible liquid materials with a neutral pH may be permissible for drain disposal, but this requires verification with your institution's EHS guidelines.[5][6]
Experimental Workflow and Safety Procedures
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
